molecular formula C9H16N3O13P3 B1663321 dCTP CAS No. 2056-98-6

dCTP

Katalognummer: B1663321
CAS-Nummer: 2056-98-6
Molekulargewicht: 467.16 g/mol
InChI-Schlüssel: RGWHQCVHVJXOKC-SHYZEUOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DCTP is a 2'-deoxycytidine phosphate having cytosine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate. It is a conjugate acid of a this compound(3-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Deoxycytidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxycytidine-5'-triphosphate has been reported in Homo sapiens, Bos taurus, and Apis cerana with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to unlabeled parent cpd

Eigenschaften

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWHQCVHVJXOKC-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942755
Record name 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dCTP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2056-98-6
Record name dCTP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxycytidine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxycytidine 5'-triphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03258
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name dCTP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Deoxycytidine Triphosphate (dCTP) in the Fidelity of DNA Replication and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine triphosphate (dCTP) is a fundamental building block for the synthesis and maintenance of genomic integrity. As one of the four deoxyribonucleoside triphosphates (dNTPs), its precise regulation and availability are critical for the accuracy and efficiency of DNA replication and various DNA repair mechanisms. This technical guide provides an in-depth exploration of the multifaceted role of this compound, including its metabolic pathways, its function as a substrate for DNA polymerases, and its significance in nucleotide excision repair, base excision repair, and mismatch repair. Furthermore, this guide delves into the quantitative aspects of dNTP pool dynamics, details key experimental protocols for their analysis, and examines the therapeutic applications of this compound analogs in oncology.

The Core Function of this compound in DNA Synthesis

Deoxycytidine triphosphate (this compound) is an essential precursor for the synthesis of DNA.[1] Its primary role is to serve as one of the four deoxyribonucleoside triphosphates (dNTPs) that DNA polymerases incorporate into a growing DNA strand during replication and repair.[1] The chemical structure of this compound consists of a deoxyribose sugar, a cytosine base, and a triphosphate group.[1] The hydrolysis of the high-energy phosphoanhydride bonds within the triphosphate group provides the energy required for the formation of a phosphodiester bond, thereby extending the DNA chain.[1][2]

The process of DNA replication requires a balanced supply of all four dNTPs to ensure high fidelity. An imbalance in the dNTP pool, including either a deficiency or an excess of this compound, can lead to increased mutation rates, replication stress, and genomic instability.[3][4][5][6]

This compound Metabolism and Regulation

The intracellular concentration of this compound is tightly controlled through a complex network of metabolic pathways, ensuring that its supply meets the cellular demand for DNA synthesis and repair without becoming mutagenic.

De Novo Synthesis and Salvage Pathways

This compound is synthesized through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway synthesizes dNTPs from simpler precursor molecules. A key enzyme in this process is ribonucleotide reductase (RNR) , which catalyzes the conversion of ribonucleoside diphosphates (CDP) to deoxyribonucleoside diphosphates (dCDP). dCDP is then phosphorylated to this compound.[7][8]

The salvage pathway recycles nucleosides and bases from the degradation of DNA and RNA to synthesize dNTPs. Deoxycytidine can be phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP), which is subsequently phosphorylated to dCDP and then this compound.

Allosteric Regulation of Ribonucleotide Reductase

RNR activity is the rate-limiting step in dNTP synthesis and is subject to complex allosteric regulation to maintain a balanced dNTP pool. The enzyme has two allosteric sites: the specificity site and the activity site.

  • Activity Site: ATP binding to this site activates the enzyme, while dATP binding inhibits it, providing a negative feedback loop to control the overall dNTP concentration.

  • Specificity Site: The binding of different nucleotide effectors to this site modulates the enzyme's substrate specificity, ensuring the balanced production of all four dNTPs. For instance, the binding of ATP or dATP promotes the reduction of pyrimidine diphosphates (CDP and UDP), while the binding of dTTP and dGTP stimulates the reduction of GDP and ADP, respectively.[8]

RNR_Regulation cluster_RNR Ribonucleotide Reductase (RNR) RNR RNR (Inactive) RNR_active RNR (Active) dCDP dCDP RNR_active->dCDP Reduces dUDP dUDP RNR_active->dUDP Reduces dGDP dGDP RNR_active->dGDP Reduces dADP dADP RNR_active->dADP Reduces ATP ATP ATP->RNR_active Activates dATP_activity dATP dATP_activity->RNR Inhibits dATP_specificity dATP dATP_specificity->RNR_active Promotes dTTP dTTP dTTP->RNR_active Promotes dGTP dGTP dGTP->RNR_active Promotes CDP CDP CDP->RNR_active UDP UDP UDP->RNR_active GDP GDP GDP->RNR_active ADP ADP ADP->RNR_active

Allosteric regulation of Ribonucleotide Reductase (RNR).

Quantitative Analysis of this compound Pools

The concentration of this compound and other dNTPs varies depending on the cell type, cell cycle stage, and disease state. Proliferating cells, particularly cancer cells, generally exhibit higher dNTP levels compared to quiescent or terminally differentiated cells.[9]

Cell Type Cell Cycle Phase This compound Concentration (pmol/10^6 cells) Reference
Human HL-60 (Leukemia)Log phase4.96[10]
Human FibroblastsCycling11.2 ± 1.5[11]
Human FibroblastsQuiescent1.1 ± 0.2[11]
Yeast (S. cerevisiae)Wild Type4.8[12]
Mouse Embryonic FibroblastsActively Dividing~15-20[13]
Mouse Embryonic FibroblastsQuiescent~2-3[13]

Table 1: Representative this compound concentrations in various cell types.

Cell Cycle Phase Relative dNTP Pool Size Key Regulatory Events
G1 PhaseLowRNR activity is low. dNTPs are primarily used for mitochondrial DNA synthesis and DNA repair.[5][14]
S PhaseHigh (5- to 10-fold increase)RNR expression and activity are maximal to support nuclear DNA replication.[5][7][14]
G2/M PhaseDecreasingRNR activity declines as cells prepare for mitosis.

Table 2: Fluctuation of dNTP pools throughout the cell cycle.

The Role of this compound in DNA Repair Mechanisms

This compound is indispensable for various DNA repair pathways, where it is utilized by DNA polymerases to fill in the gaps created after the excision of damaged nucleotides.

Nucleotide Excision Repair (NER)

NER is a versatile repair system that removes a wide range of bulky, helix-distorting DNA lesions, such as those caused by UV radiation.[1] After the damaged segment is excised by endonucleases, DNA polymerase fills the resulting gap using the undamaged strand as a template, a process that requires this compound along with the other dNTPs.[1]

Base Excision Repair (BER)

BER corrects damage to single bases, such as that caused by oxidation or alkylation. A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the phosphodiester backbone, and a DNA polymerase incorporates the correct nucleotide, often dCMP if the original base was cytosine, followed by ligation. Imbalances in the this compound pool can affect the fidelity of this repair process.[15]

Mismatch Repair (MMR)

The MMR system corrects errors made during DNA replication that escape the proofreading activity of DNA polymerases. After the mismatched nucleotide is recognized and excised, DNA polymerase synthesizes the correct sequence, a step that requires a balanced supply of dNTPs, including this compound, to ensure fidelity. Imbalances in dNTP pools can impact the efficiency and accuracy of MMR.[16][17]

Experimental Protocols

Quantification of this compound Pools in Cultured Mammalian Cells

This protocol is adapted for cultured mammalian cells.[18]

  • Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet the cells and wash with ice-cold PBS. Count the cells for normalization.

  • Lysis: Lyse the cells by adding ice-cold 65% methanol (e.g., 200 µL per 2 x 10^6 cells). For adherent cells, scrape the cells into the methanol.

  • Vortexing and Heating: Vortex the samples vigorously for 2 minutes. Incubate at 95°C for 3 minutes to inactivate enzymes, then chill on ice for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 3 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the dNTPs to a new tube.

  • Drying: Dry the samples using a speed vacuum. The dried dNTPs can be stored at -80°C.

This method provides high sensitivity and specificity for dNTP quantification.[5][19][20][21]

  • Sample Reconstitution: Reconstitute the dried dNTP extracts in a suitable volume of mobile phase A.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer. Use a gradient elution program with appropriate mobile phases (e.g., an ion-pairing reagent in an aqueous buffer and an organic solvent) to separate the dNTPs.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each dNTP.

  • Quantification: Generate a standard curve using known concentrations of dNTP standards to quantify the amount of each dNTP in the samples.

HPLC_Workflow start Cultured Cells harvest Harvest and Wash Cells start->harvest lysis Lyse with Cold Methanol and Heat Inactivation harvest->lysis centrifuge Centrifuge to Pellet Debris lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection (MRM) hplc->ms quantify Quantification (Standard Curve) ms->quantify end dNTP Concentrations quantify->end

Workflow for dNTP quantification by HPLC-MS/MS.
In Vitro DNA Polymerase Fidelity Assay

This generalized protocol can be adapted to assess the fidelity of various DNA polymerases.

This is a classic forward mutation assay.[22][23]

  • Template Preparation: Use a gapped plasmid vector containing the lacZα gene as a template.

  • Gap-filling Reaction: Perform an in vitro DNA synthesis reaction to fill the gap using the DNA polymerase of interest, primers, and a defined concentration of dNTPs.

  • Transformation: Transform competent E. coli cells that are deficient in the α-peptide of β-galactosidase with the reaction products.

  • Plating and Screening: Plate the transformed cells on media containing an inducer (e.g., IPTG) and a chromogenic substrate (e.g., X-gal).

  • Colony Counting: Count the number of blue (correct synthesis) and white/light blue (mutated) colonies.

  • Fidelity Calculation: Calculate the mutation frequency based on the ratio of white to total colonies. The sequence of the lacZα gene from white colonies can be determined by Sanger sequencing to identify the specific mutations.[23][24][25][26]

NGS-based methods offer higher throughput and more detailed information on mutation types and sequence context effects.[15][27][28][29][30]

  • Template Amplification: Amplify a specific DNA template using the DNA polymerase being tested under defined reaction conditions.

  • Library Preparation: Prepare a sequencing library from the PCR products. This may involve fragmentation, adapter ligation, and the incorporation of unique molecular identifiers (UMIs) to reduce sequencing errors.

  • Next-Generation Sequencing: Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference template sequence. After accounting for sequencing errors (often by using UMIs to build consensus sequences), identify and quantify the mutations introduced by the DNA polymerase.

  • Fidelity Calculation: Calculate the error rate of the polymerase as the number of mutations per base pair per round of amplification.

Fidelity_Assay_Workflow cluster_sanger Sanger Sequencing-Based Assay cluster_ngs NGS-Based Assay s_start Gapped lacZα Plasmid s_reaction In Vitro DNA Synthesis s_start->s_reaction s_transform E. coli Transformation s_reaction->s_transform s_screen Blue/White Screening s_transform->s_screen s_calculate Calculate Mutation Frequency s_screen->s_calculate n_start DNA Template n_pcr PCR with Test Polymerase n_start->n_pcr n_library Library Preparation (with UMIs) n_pcr->n_library n_seq Next-Generation Sequencing n_library->n_seq n_analyze Data Analysis and Error Calling n_seq->n_analyze n_calculate Calculate Error Rate n_analyze->n_calculate

Comparison of DNA polymerase fidelity assay workflows.

This compound Analogs in Drug Development

Analogs of this compound are a cornerstone of chemotherapy for various cancers. These compounds typically act as antimetabolites, interfering with DNA synthesis and leading to cell death, particularly in rapidly dividing cancer cells.[31]

Cytarabine (Ara-C)

Cytarabine (arabinosylcytosine) is a synthetic analog of deoxycytidine used in the treatment of acute myeloid leukemia and lymphomas.[1][8][12][27][32]

  • Mechanism of Action: After entering the cell, cytarabine is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP competes with this compound for incorporation into DNA by DNA polymerases.[8][12][27] The arabinose sugar moiety of the incorporated ara-C has a steric clash with the next incoming dNTP, which inhibits DNA chain elongation and induces cell death.[1][8] Ara-CTP is also a potent inhibitor of DNA polymerase.[8][32]

Gemcitabine (dFdC)

Gemcitabine (2',2'-difluorodeoxycytidine) is another deoxycytidine analog used to treat a variety of solid tumors, including pancreatic, lung, and breast cancer.[3][6][14][17][18][20][21]

  • Mechanism of Action: Gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFthis compound) forms.[3][17][20][21] dFthis compound competes with this compound for incorporation into DNA. After the incorporation of dFthis compound, one additional nucleotide is added to the growing DNA strand before synthesis is terminated. This "masked chain termination" protects the incorporated gemcitabine from removal by exonuclease proofreading activity.[7][21] Additionally, dFdCDP is a potent inhibitor of ribonucleotide reductase, leading to a depletion of the cellular dNTP pool, which further enhances the incorporation of dFthis compound into DNA (a process known as self-potentiation).[7][20]

dCTP_Analogs_Pathway cluster_araC Cytarabine (Ara-C) cluster_gem Gemcitabine (dFdC) araC Ara-C araCMP Ara-CMP araC->araCMP araCDP Ara-CDP araCMP->araCDP araCTP Ara-CTP araCDP->araCTP DNA_poly DNA Polymerase araCTP->DNA_poly Incorporation gem dFdC gemMP dFdCMP gem->gemMP gemDP dFdCDP gemMP->gemDP gemTP dFthis compound gemDP->gemTP RNR_inhibition Ribonucleotide Reductase (Inhibition) gemDP->RNR_inhibition Inhibits gemTP->DNA_poly Incorporation DNA DNA Chain Elongation DNA_poly->DNA Inhibition of Elongation DNA_poly->DNA Masked Chain Termination

Metabolic activation and mechanism of action of this compound analogs.

Conclusion

Deoxycytidine triphosphate is a central molecule in the intricate processes of DNA replication and repair. Its availability and the maintenance of a balanced dNTP pool are paramount for genomic stability. An in-depth understanding of this compound metabolism, its role in various DNA transactions, and the consequences of its dysregulation are crucial for researchers in molecular biology and for professionals in drug development. The methodologies outlined in this guide provide a framework for the quantitative analysis of this compound and the assessment of its impact on DNA polymerase fidelity. Furthermore, the clinical success of this compound analogs highlights the therapeutic potential of targeting dNTP metabolism in cancer. Future research in this area will undoubtedly continue to uncover novel insights into the fundamental mechanisms of life and provide new avenues for therapeutic intervention.

References

The Pivotal Role of dCTP in Cellular Metabolism and Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxycytidine triphosphate (dCTP) is a fundamental building block for life, serving as an essential precursor for DNA synthesis and repair. Its precise regulation and availability are critical for maintaining genomic integrity and cellular proliferation. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in cellular metabolism and pyrimidine synthesis, offering insights into its biochemical pathways, regulatory mechanisms, and implications for drug development.

Core Functions of this compound in Cellular Processes

Deoxycytidine triphosphate is one of the four deoxyribonucleoside triphosphates (dNTPs) that constitute the monomeric units of DNA.[1][2] Its primary and most critical function is to serve as a substrate for DNA polymerases during DNA replication and repair processes.[1][2] The energy required for the formation of the phosphodiester bond in the growing DNA strand is derived from the hydrolysis of the high-energy pyrophosphate bond within the this compound molecule.[3][4]

Beyond its role as a structural component of DNA, the cellular concentration of this compound is tightly controlled, as imbalances in the dNTP pool can lead to increased mutation rates and genomic instability, hallmarks of cancer and other diseases.[2][5]

Pyrimidine Synthesis Pathways: The Genesis of this compound

The cellular pool of this compound is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis

The de novo pathway constructs pyrimidine nucleotides from simpler precursor molecules such as bicarbonate, aspartate, and glutamine.[6][7] This multi-step enzymatic process culminates in the synthesis of uridine triphosphate (UTP), which is then converted to cytidine triphosphate (CTP) by CTP synthetase.[6][7]

The crucial step in the formation of deoxyribonucleotides is the reduction of the corresponding ribonucleoside diphosphates, catalyzed by the enzyme ribonucleotide reductase (RNR).[8][9][10] Specifically, cytidine diphosphate (CDP) is reduced to deoxycytidine diphosphate (dCDP). Subsequently, dCDP is phosphorylated to this compound by a nucleoside diphosphate kinase.[2][11] In some organisms, an alternative route exists where this compound is deaminated to dUTP, which then enters the pathway for thymidine nucleotide synthesis.[12][13][14]

Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA to synthesize nucleotides.[2] This pathway is particularly important in cells that are not actively dividing or as a complementary source of nucleotides. Deoxycytidine can be phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP), which is then further phosphorylated to ultimately form this compound.[15]

Regulation of this compound Metabolism

The cellular concentration of this compound is meticulously regulated to ensure a balanced supply of all four dNTPs for DNA synthesis. This regulation occurs primarily at the level of the enzyme ribonucleotide reductase (RNR), which is a key rate-limiting step in the de novo synthesis of dNTPs.[8][9][16]

RNR activity is subject to complex allosteric regulation by various nucleotide effectors. ATP binding to the activity site of RNR generally activates the enzyme, while dATP binding is inhibitory, creating a negative feedback loop.[9][10] The specificity of the enzyme for its different substrates (ADP, GDP, CDP, UDP) is modulated by the binding of dNTPs to a separate specificity site. For instance, the binding of ATP or dATP promotes the reduction of UDP and CDP, while dTTP binding stimulates GDP reduction and inhibits CDP and UDP reduction.[8][10] This intricate regulatory network ensures a balanced production of all four dNTPs.

Quantitative Analysis of this compound Pools and Enzyme Kinetics

The precise quantification of intracellular dNTP pools is crucial for understanding cellular metabolism and the effects of drugs targeting these pathways. Various methods, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and polymerase-based assays, are employed for this purpose.[6][13][15][17][18]

Table 1: Representative Intracellular this compound Concentrations in Mammalian Cells

Cell LineConditionThis compound Concentration (μM)Reference
HL-60Untreated control4.96[19]
HCT116Vehicle-treated10.5 pmol / 106 cells[11]
3T3 (rapidly growing)Labeled from deoxycytidineSpecific activity of dCDP choline was 2.4 times higher than that of this compound[20]
S phase cellsGeneralLargest dNTP pool, ~20-fold higher than dGTP[21]

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSubstrateEffectorVmaxKm (mM)Reference
Ribonucleotide Reductase (CHO cells)CDPThis compound0.158 nmol / 5x106 cells/h0.033[3]
Ribonucleotide Reductase (CHO cells)ADPGTP0.667 nmol / 5x106 cells/h0.20[3]
DNA Polymerase ιThis compoundMg2+--[5]
Pyruvate KinasedCDP---[12]

Experimental Protocols

Quantification of this compound Pools by HPLC-MS/MS

This method offers high sensitivity and specificity for the direct quantification of intracellular dNTPs.

Methodology:

  • Cell Extraction:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Extract nucleotides using a cold 60% methanol solution.[22]

    • Incubate at -20°C to precipitate proteins and other macromolecules.

    • Centrifuge to pellet debris and collect the supernatant containing the nucleotides.

  • Chromatographic Separation:

    • Employ a porous graphitic carbon column for separation.[6][15]

    • Use a gradient elution with a mobile phase consisting of ammonium acetate in water and ammonium hydroxide in acetonitrile.[6][15]

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI).[6][17]

    • Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 466.0 > 158.9).[6]

    • Quantify this compound concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.[17]

Ribonucleotide Reductase Activity Assay

This assay measures the enzymatic activity of RNR by quantifying the conversion of a ribonucleoside diphosphate to its corresponding deoxyribonucleoside diphosphate.

Methodology:

  • Cell Permeabilization:

    • Treat cells with a mild detergent like Tween-80 to permeabilize the cell membrane, allowing access to intracellular enzymes.[3]

  • Reaction Mixture:

    • Prepare a reaction buffer containing HEPES, MgSO4, EDTA, and a reducing agent such as dithiothreitol (DTT).[3][23]

    • Add the substrate ([3H]-labeled CDP) and allosteric effectors (e.g., ATP).[23]

    • Initiate the reaction by adding the cell extract.

  • Quantification of Product:

    • At various time points, take aliquots of the reaction mixture and stop the reaction.

    • Separate the product (dCDP) from the substrate (CDP) using an appropriate method, such as thin-layer chromatography or HPLC.

    • Quantify the amount of radiolabeled dCDP formed using a scintillation counter.

    • Alternatively, a more modern approach utilizes LC-MS/MS to detect the formation of all four deoxyribonucleoside products simultaneously.[16][24][25]

Signaling Pathways and Logical Relationships

The intricate network of pyrimidine synthesis and this compound metabolism can be visualized to better understand the regulatory logic and flow of metabolites.

De_Novo_Pyrimidine_Synthesis cluster_precursors Precursors cluster_pathway De Novo Pathway cluster_enzymes Key Enzymes cluster_dna DNA Synthesis Bicarbonate Bicarbonate Aspartate Aspartate Carbamoyl_Phosphate Carbamoyl Phosphate Aspartate->Carbamoyl_Phosphate Glutamine Glutamine Glutamine->Carbamoyl_Phosphate UMP Uridine Monophosphate Carbamoyl_Phosphate->UMP Multiple Steps UDP Uridine Diphosphate UMP->UDP UTP Uridine Triphosphate UDP->UTP CTP Cytidine Triphosphate UTP->CTP  CTPS CDP Cytidine Diphosphate CTP->CDP dCDP Deoxycytidine Diphosphate CDP->dCDP  RNR This compound Deoxycytidine Triphosphate dCDP->this compound  NDPK DNA DNA This compound->DNA CPSII CPSII CTPS CTP Synthetase RNR Ribonucleotide Reductase NDPK Nucleoside Diphosphate Kinase

Caption: De Novo Pyrimidine Synthesis Pathway for this compound Production.

RNR_Regulation RNR Ribonucleotide Reductase dCDP dCDP RNR->dCDP Reduction CDP CDP CDP->RNR ATP ATP ATP->RNR Activates dATP dATP dATP->RNR Inhibits dTTP dTTP dTTP->RNR Inhibits CDP Reduction

Caption: Allosteric Regulation of Ribonucleotide Reductase by Nucleotides.

dNTP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Cell Culture or Tissue Sample B Cell Lysis & Nucleotide Extraction A->B C Protein Precipitation B->C D Supernatant Collection C->D E HPLC Separation D->E F Mass Spectrometry Detection (MS/MS) E->F G Peak Integration F->G H Quantification using Standard Curve G->H I Final this compound Concentration H->I

Caption: Experimental Workflow for dNTP Quantification by HPLC-MS/MS.

Implications for Drug Development

The critical role of this compound in DNA synthesis makes the pyrimidine synthesis pathway an attractive target for anticancer and antiviral therapies.[15] By inhibiting key enzymes in this pathway, the supply of this compound and other dNTPs can be depleted, leading to the arrest of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells.

For example, inhibitors of ribonucleotide reductase, such as hydroxyurea and gemcitabine (which is converted intracellularly to its active diphosphate and triphosphate forms), effectively block the production of all dNTPs.[10] Furthermore, understanding the intricacies of this compound metabolism can aid in the development of novel therapeutic strategies, including the combination of drugs that target both the de novo and salvage pathways to overcome resistance mechanisms.[15]

Conclusion

Deoxycytidine triphosphate is a cornerstone of cellular metabolism, indispensable for the faithful replication and maintenance of the genome. The synthesis and availability of this compound are tightly regulated through a complex interplay of enzymatic activities and allosteric feedback mechanisms. A thorough understanding of these processes, facilitated by robust quantitative and analytical methodologies, is paramount for advancing our knowledge of fundamental cell biology and for the rational design of novel therapeutic interventions targeting proliferative diseases. This guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their pursuit of these goals.

References

An In-depth Technical Guide to Deoxycytidine Triphosphate (dCTP) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2'-deoxycytidine 5'-triphosphate (dCTP), a critical molecule in molecular biology, drug development, and cellular metabolism. It details its structure, chemical and physical properties, biochemical roles, and the experimental protocols used for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of this compound

Deoxycytidine triphosphate (this compound) is a pyrimidine nucleoside triphosphate essential for the synthesis of DNA.[1][2][3] Its molecular structure consists of three distinct components: a pyrimidine base (cytosine), a pentose sugar (deoxyribose), and a linear triphosphate group.[1][2][3]

The cytosine base is attached to the 1' carbon of the deoxyribose sugar. The key distinction between this compound and its ribonucleotide counterpart, cytidine triphosphate (CTP), lies in the sugar moiety.[1][4] In this compound, the 2' carbon of the deoxyribose ring has a hydrogen atom, whereas in CTP, this position is occupied by a hydroxyl (-OH) group.[1][4] This single structural difference dictates their respective roles, with this compound being incorporated into DNA and CTP into RNA.[1] The triphosphate group is attached to the 5' carbon of the deoxyribose sugar and contains high-energy phosphoanhydride bonds that provide the energy for DNA synthesis.[2][5]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its function and analysis. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₉H₁₆N₃O₁₃P₃[1][5][6]
Molar Mass 467.156 g/mol [1][5][6]
UV Absorbance Maximum (λmax) 271 nm (at pH 7.0)[7][8]
Molar Extinction Coefficient (ε) 9,300 L·mol⁻¹·cm⁻¹ (at 271 nm, pH 7.0)[8]
Predicted pKa 0.80 ± 0.50[9]
Storage Conditions Store at -20°C in an aqueous solution.[5][5]

Note: The provided pKa value is a computational prediction. Experimental determination of pKa values can be influenced by temperature, ionic strength, and the specific method used.[10]

Biochemical Roles and Signaling Pathways

Role in DNA Synthesis and Repair

This compound is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA.[2][3] During DNA replication and repair, DNA polymerases incorporate the deoxycytidine monophosphate (dCMP) moiety of this compound into the growing DNA strand, opposite a guanine base on the template strand.[2][3][5] The energy required for the formation of the phosphodiester bond is released by the hydrolysis of the high-energy phosphoanhydride bonds in this compound, which results in the cleavage and release of a pyrophosphate (PPi) molecule.[2][5] Subsequent hydrolysis of the PPi drives the reaction forward, ensuring the stable incorporation of the nucleotide.[5]

Metabolic Pathways: De Novo and Salvage Synthesis

The cellular pool of this compound is maintained through two primary pathways: de novo synthesis and salvage pathways.

  • De Novo Synthesis: This pathway builds pyrimidine nucleotides from simpler precursor molecules such as glutamine, carbon dioxide, and aspartic acid.[11][12] A key enzyme in this pathway is Ribonucleotide Reductase (RNR), which catalyzes the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP). dCDP is then phosphorylated to this compound.[13]

  • Salvage Pathway: This pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA.[3][11] Deoxycytidine can be phosphorylated by deoxycytidine kinase (dCK) to dCMP, which is then further phosphorylated to dCDP and finally this compound. This pathway is particularly important in cells that have a limited capacity for de novo synthesis.

dCTP_Metabolism cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_interconversion Interconversion precursors Glutamine, CO₂, Aspartate CDP CDP precursors->CDP Multiple Steps dCDP dCDP CDP->dCDP Ribonucleotide Reductase (RNR) dCTP_denovo This compound dCDP->dCTP_denovo NDP Kinase dCTP_pool Cellular this compound Pool dCTP_denovo->dCTP_pool dCyd Deoxycytidine dCMP dCMP dCyd->dCMP Deoxycytidine Kinase (dCK) dCDP_salvage dCDP dCMP->dCDP_salvage CMPK dUMP dUMP dCMP->dUMP dCMP Deaminase dCTP_salvage This compound dCDP_salvage->dCTP_salvage NDP Kinase dCTP_salvage->dCTP_pool dCMP_inter dCMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTTP dTTP dTMP->dTTP ...

Figure 1. Simplified metabolic pathways for this compound synthesis.

Regulation of Intracellular this compound Pools

Maintaining a balanced pool of dNTPs is critical for genomic integrity, as both deficiencies and surpluses can lead to increased mutation rates.[13] The regulation of this compound levels is tightly controlled through several mechanisms:

  • Allosteric Regulation of Ribonucleotide Reductase (RNR): RNR activity is exquisitely regulated by the binding of various nucleotide effectors.[3][13] For example, high levels of dTTP can inhibit the reduction of CDP, thereby decreasing this compound production, while ATP acts as a general activator.[13]

  • Hydrolysis by SAMHD1: The Sterile Alpha Motif and HD-domain-containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that degrades dNTPs into their corresponding deoxynucleoside and a triphosphate molecule.[1][4] This activity is crucial for maintaining low dNTP levels in non-dividing cells, which serves as an intrinsic defense mechanism against retroviruses like HIV-1.[1][4][14] The catalytic activity of SAMHD1 involves a bimetallic iron-magnesium center and is allosterically activated by GTP and dNTPs.[1][4][14]

dNTP_Regulation cluster_synthesis Synthesis cluster_degradation Degradation RNR Ribonucleotide Reductase (RNR) dNTP_pool dNTP Pool (dATP, dGTP, this compound, dTTP) RNR->dNTP_pool  Production SAMHD1 SAMHD1 deoxynucleosides Deoxynucleosides + Triphosphate SAMHD1->deoxynucleosides dNTP_pool->SAMHD1 Hydrolysis   DNA_Synth DNA Synthesis & Repair dNTP_pool->DNA_Synth Consumption rNDPs rNDPs (ADP, GDP, CDP, UDP) rNDPs->RNR dATP dATP dATP->RNR Inhibits dTTP dTTP dTTP->RNR Inhibits CDP reduction GTP GTP GTP->SAMHD1 Activates

Figure 2. Regulation of the cellular dNTP pool.

Experimental Methodologies for this compound Analysis

Accurate quantification of intracellular this compound pools is essential for studying DNA replication, cell cycle progression, and the effects of various drugs. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

Quantification by Ion-Pair Reverse-Phase HPLC

This is a robust method for the simultaneous determination of all dNTPs and rNTPs.[9][15]

  • Principle: The method separates nucleotides based on their hydrophobicity on a reverse-phase column (e.g., C18). An ion-pairing agent, such as tetrabutylammonium (TBA), is added to the mobile phase to neutralize the negative charges of the phosphate groups, allowing for their retention and separation on the nonpolar stationary phase.[15] Detection is typically achieved by UV absorbance at the respective λmax of the nucleotides.[9]

  • Detailed Methodology:

    • Cell Extraction:

      • Harvest cells and wash with cold phosphate-buffered saline (PBS).

      • Extract nucleotides by adding a cold solution of 0.6 M trichloroacetic acid (TCA).

      • Incubate on ice for 15 minutes to precipitate macromolecules.

      • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube.

      • Remove TCA from the aqueous extract by performing three extractions with a water-saturated solution of tri-n-octylamine/Freon (or a modern, safer alternative).[9]

      • The final aqueous phase contains the nucleotides and can be stored at -80°C.

    • HPLC Analysis:

      • Column: A reverse-phase C18 column (e.g., 4.6 × 150 mm, 2.6 µm particle size) is commonly used.[9]

      • Mobile Phase: An isocratic or gradient system is used. A typical mobile phase consists of a potassium phosphate buffer (pH adjusted), an ion-pairing agent like tetrabutylammonium bromide, and an organic modifier like acetonitrile.[9][15]

      • Flow Rate: A typical flow rate is around 1.2 ml/min.[9]

      • Detection: UV detection at 271 nm for this compound. A photodiode array (PDA) detector allows for the simultaneous monitoring of all nucleotides at their respective absorbance maxima.

      • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of this compound.

HPLC_Workflow start Harvest & Wash Cells extraction Nucleotide Extraction (e.g., Trichloroacetic Acid) start->extraction centrifuge1 Centrifugation to Pellet Debris extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant tca_removal TCA Removal (Liquid-Liquid Extraction) supernatant->tca_removal final_sample Aqueous Nucleotide Sample tca_removal->final_sample hplc Inject into HPLC System final_sample->hplc separation Separation on C18 Column (Ion-Pairing Agent) hplc->separation detection UV Detection (e.g., 271 nm for this compound) separation->detection analysis Data Analysis: Peak Integration & Quantification detection->analysis end This compound Concentration analysis->end

Figure 3. Workflow for this compound quantification by HPLC.

Quantification by Enzymatic Assay

This method relies on the specificity of DNA polymerase for dNTPs.[16]

  • Principle: The assay measures the incorporation of a radiolabeled dNTP into a synthetic DNA template-primer by a DNA polymerase. The reaction is designed such that this compound is the limiting nucleotide. Therefore, the amount of radioactivity incorporated into the newly synthesized DNA is directly proportional to the amount of this compound present in the sample.

  • Detailed Methodology:

    • Sample Preparation: Cell extracts are prepared similarly to the HPLC method, but care must be taken to remove substances that could inhibit the DNA polymerase.

    • Reaction Mixture:

      • Buffer: A suitable buffer for the chosen DNA polymerase (e.g., Tris-HCl with MgCl₂).

      • Template-Primer: A synthetic oligonucleotide template with a primer annealed to it, designed to require the incorporation of multiple dCTPs.

      • dNTPs: Saturating concentrations of dGTP, dTTP, and a radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dATP). This compound is omitted from the standard reaction mix.

      • Enzyme: A DNA polymerase with high processivity, such as Taq DNA polymerase.[16]

      • Sample: A known volume of the cell extract containing the unknown amount of this compound.

    • Procedure:

      • Combine the buffer, template-primer, and dNTPs (excluding this compound) in a reaction tube.

      • Add the cell extract.

      • Initiate the reaction by adding the DNA polymerase.

      • Incubate at the optimal temperature for the enzyme (e.g., 48°C for Taq polymerase) for a defined period (e.g., 60 minutes).[16]

      • Stop the reaction (e.g., by adding EDTA or heating).

      • Precipitate the newly synthesized DNA (e.g., using TCA) and collect it on a filter.

      • Wash the filter to remove unincorporated radiolabeled dNTPs.

    • Detection and Quantification:

      • Measure the radioactivity on the filter using a scintillation counter.

      • Calculate the amount of this compound in the sample by comparing the radioactivity to a standard curve generated using known amounts of this compound.

  • Considerations: It is crucial to ensure the assay is specific. Ribonucleotides (like CTP) can sometimes be misincorporated by certain polymerases, leading to an overestimation of this compound levels. Using enzymes like Taq polymerase can minimize this issue compared to others like the Klenow fragment.

Applications in Research and Drug Development

This compound is not only a fundamental metabolite but also a key molecule in various research applications and a target for therapeutic intervention.

  • Molecular Biology Reagents: this compound is an essential component of the dNTP mix used in numerous laboratory techniques, including the Polymerase Chain Reaction (PCR), DNA sequencing (both Sanger and next-generation), and cDNA synthesis.[1][17]

  • Cancer Chemotherapy: The metabolism of this compound is a critical factor in the efficacy of certain anticancer drugs. For instance, the chemotherapeutic agent cytarabine (Ara-C) is a nucleoside analog that, once converted to its triphosphate form (Ara-CTP), competes with this compound for incorporation into DNA by DNA polymerase.[17] High intracellular levels of this compound can outcompete Ara-CTP, leading to drug resistance.[17] Therefore, monitoring and modulating this compound pools is a key area of research in oncology.

Conclusion

Deoxycytidine triphosphate is a cornerstone of molecular biology, indispensable for the replication and maintenance of the genetic code. A thorough understanding of its structure, physicochemical properties, and complex metabolic regulation is paramount for researchers in genetics, cell biology, and pharmacology. The robust analytical methods detailed in this guide, such as HPLC and enzymatic assays, provide the necessary tools to investigate the intricate roles of this compound in both normal cellular function and disease states, paving the way for new diagnostic and therapeutic strategies.

References

The 2'-Hydroxyl Group: A Technical Guide to the Structural and Functional Divergence of dCTP and CTP

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine triphosphate (dCTP) and cytidine triphosphate (CTP) are fundamental precursors for the synthesis of nucleic acids. While chemically similar, a subtle structural distinction—the presence or absence of a single hydroxyl group at the 2' position of the pentose sugar—dictates their profound functional separation and the stability of the genetic material they form. This guide provides an in-depth analysis of this critical difference, detailing the structural parameters, the experimental methodologies used for their determination, and the biochemical pathways that underscore their distinct roles in cellular metabolism and genetics.

Core Structural Difference: The Pentose Sugar

The primary distinction between this compound and CTP lies in the structure of their five-carbon sugar moiety. Both molecules are composed of a cytosine nitrogenous base, a pentose sugar, and a triphosphate group.[1][2] However, CTP contains a ribose sugar, which has a hydroxyl (-OH) group attached to the 2' carbon.[3][4] In contrast, this compound contains a deoxyribose sugar, where this 2'-hydroxyl group is replaced by a hydrogen (-H) atom.[2][4]

This seemingly minor alteration has significant consequences:

  • Chemical Stability: The 2'-hydroxyl group in the ribose of CTP makes the resulting RNA molecule more susceptible to hydrolysis. This inherent instability is suitable for transient molecules like messenger RNA. The absence of this reactive hydroxyl group in this compound contributes to the much greater chemical stability of DNA, which is essential for its role as a long-term repository of genetic information.[4]

  • Helical Structure: The presence of the 2'-hydroxyl group in RNA favors an A-form helical structure, whereas its absence in DNA allows for the formation of the classic B-form double helix under physiological conditions.

  • Enzymatic Recognition: Enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, have active sites that can precisely distinguish between ribose and deoxyribose, ensuring the correct nucleotide is incorporated into the growing nucleic acid chain.[5]

Quantitative Structural Data

The structural parameters of the sugar ring are altered by the absence of the 2'-hydroxyl group. The following table summarizes key bond lengths for the pentose sugars, derived from crystallographic and theoretical data.

BondAtom PairTypical Bond Length (Å) in DeoxyriboseTypical Bond Length (Å) in Ribose
C-CC1'-C2'~1.52~1.52
C-CC2'-C3'~1.52~1.53
C-OC1'-O4'~1.43~1.42
C-OC4'-O4'~1.45~1.45
C-OC3'-O3'~1.42~1.42
C-HC2'-H~1.09~1.09
C-OC2'-O2'N/A~1.42

Data synthesized from published covalent radii and bond length analyses.[6]

Biochemical Synthesis and Interconversion

This compound is not synthesized directly. Instead, it is derived from its ribonucleotide counterpart through a highly regulated enzymatic pathway. The key enzyme in this process is Ribonucleotide Reductase (RNR) , which converts nucleoside diphosphates (NDPs) into deoxynucleoside diphosphates (dNDPs).[1][7]

The general workflow for the synthesis of this compound is as follows:

  • CTP is dephosphorylated to Cytidine Diphosphate (CDP).

  • Ribonucleotide Reductase catalyzes the reduction of the ribose sugar in CDP to a deoxyribose, forming deoxycytidine Diphosphate (dCDP). This reaction involves a complex free-radical mechanism.[7][8]

  • dCDP is then re-phosphorylated by a kinase to generate the final product, this compound, which can be incorporated into DNA.[1]

This conversion is a critical control point in cellular metabolism, ensuring a balanced supply of deoxyribonucleotides for DNA replication and repair.[7]

G cluster_RNA RNA Precursor Metabolism cluster_DNA DNA Precursor Synthesis CTP CTP (Cytidine Triphosphate) CDP CDP (Cytidine Diphosphate) CTP->CDP Kinase (dephosphorylation) RNR Ribonucleotide Reductase (RNR) - Removes 2'-OH group CDP->RNR dCDP dCDP (Deoxycytidine Diphosphate) This compound This compound (Deoxycytidine Triphosphate) dCDP->this compound Kinase (phosphorylation) DNA DNA Synthesis This compound->DNA DNA Polymerase RNR->dCDP Reduction

References

dCTP as a Building Block for DNA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxycytidine triphosphate (dCTP) is one of the four canonical deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA synthesis, replication, and repair.[1][2] The fidelity and efficiency of these processes are critically dependent on a balanced supply of this compound, which is maintained through intricate de novo and salvage biosynthetic pathways. The enzymes involved in this compound metabolism, particularly DNA polymerases and ribonucleotide reductase, are essential for cellular proliferation and have emerged as key targets for antiviral and anticancer therapeutics. This technical guide provides a comprehensive overview of the core biochemistry of this compound, its role in DNA synthesis, the regulation of its intracellular pools, and its significance in drug development. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

The Core Biochemistry of this compound

Deoxycytidine triphosphate is a pyrimidine nucleotide composed of a cytosine base, a deoxyribose sugar, and a triphosphate group.[1][3] The triphosphate moiety is a high-energy structure, and the hydrolysis of its phosphoanhydride bonds provides the energy required for the formation of phosphodiester bonds during DNA elongation.[1][3]

Biosynthesis of this compound

The intracellular pool of this compound is maintained by two primary pathways: the de novo synthesis pathway and the salvage pathway.

1.1.1. De Novo Synthesis Pathway

The de novo pathway constructs this compound from simpler precursor molecules. The key steps are as follows:

  • Ribonucleotide Synthesis: The process begins with the synthesis of cytidine triphosphate (CTP) through the multi-step pyrimidine biosynthesis pathway.[4]

  • Reduction to Deoxyribonucleotide: The enzyme ribonucleotide reductase (RNR) catalyzes the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP). This is a rate-limiting step in dNTP synthesis.[5][6]

  • Phosphorylation to Triphosphate: Deoxycytidine diphosphate (dCDP) is then phosphorylated by a nucleoside diphosphate kinase to yield deoxycytidine triphosphate (this compound).[2]

Signaling Pathway: De Novo Synthesis of this compound

de_novo_dCTP_synthesis cluster_pyrimidine Pyrimidine Biosynthesis cluster_this compound This compound Synthesis Precursors Precursors UTP UTP Precursors->UTP Multiple Steps CTP CTP UTP->CTP CTP Synthetase CDP CDP CTP->CDP NDPK dCDP dCDP CDP->dCDP Ribonucleotide Reductase (RNR) This compound This compound dCDP->this compound NDPK

Caption: De novo synthesis pathway of this compound.

1.1.2. Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA.[2][7] This pathway is particularly important in cells that have a limited capacity for de novo synthesis. The key steps involving cytidine are:

  • Deoxycytidine Formation: Deoxycytidine is salvaged from degraded DNA.

  • Phosphorylation to Monophosphate: Deoxycytidine kinase phosphorylates deoxycytidine to deoxycytidine monophosphate (dCMP).

  • Sequential Phosphorylation: dCMP is subsequently phosphorylated to dCDP and then to this compound by specific kinases.[7]

Signaling Pathway: Salvage Pathway for this compound Synthesis

salvage_dCTP_synthesis Degraded_DNA Degraded DNA/RNA Deoxycytidine Deoxycytidine Degraded_DNA->Deoxycytidine dCMP dCMP Deoxycytidine->dCMP Deoxycytidine Kinase dCDP dCDP dCMP->dCDP CMP/dCMP Kinase This compound This compound dCDP->this compound Nucleoside Diphosphate Kinase

Caption: Salvage pathway for this compound synthesis.

The Role of this compound in DNA Synthesis

This compound is indispensable for the elongation of DNA strands during replication and repair, a process catalyzed by DNA polymerases.[1]

Mechanism of Incorporation

The incorporation of this compound into a growing DNA strand follows a fundamental mechanism:

  • Template Recognition: The DNA polymerase selects the incoming this compound based on Watson-Crick base pairing with the corresponding guanine (G) residue on the template strand.

  • Nucleophilic Attack: The 3'-hydroxyl group of the terminal nucleotide on the primer strand acts as a nucleophile, attacking the α-phosphate of the incoming this compound.[8]

  • Phosphodiester Bond Formation: A phosphodiester bond is formed, and a pyrophosphate molecule (PPi) is released.[3][9] The subsequent hydrolysis of pyrophosphate provides the thermodynamic driving force for the reaction.[3]

Logical Relationship: this compound Incorporation into DNA

dCTP_incorporation DNA_Polymerase DNA Polymerase -DNA Complex dCTP_Binding This compound binds to active site DNA_Polymerase->dCTP_Binding Base_Pairing Watson-Crick pairing with template G dCTP_Binding->Base_Pairing Nucleophilic_Attack 3'-OH attacks α-phosphate of this compound Base_Pairing->Nucleophilic_Attack Bond_Formation Phosphodiester bond formation Nucleophilic_Attack->Bond_Formation Elongated_DNA Elongated DNA strand Bond_Formation->Elongated_DNA PPi_Release Pyrophosphate (PPi) release Bond_Formation->PPi_Release

Caption: Mechanism of this compound incorporation by DNA polymerase.

Regulation of dNTP Pools

The maintenance of balanced dNTP pools is crucial for high-fidelity DNA synthesis. Imbalances can lead to increased mutation rates.[2] The enzyme ribonucleotide reductase (RNR) plays a central role in regulating the overall dNTP concentration. The activity of RNR is allosterically regulated by the binding of dNTPs to its specificity and activity sites.[5][6]

Quantitative Data

Intracellular dNTP Concentrations

The concentrations of dNTPs vary depending on the cell type and the stage of the cell cycle, with the highest levels observed during the S phase to support DNA replication.[6]

Cell TypeCell Cycle PhaseThis compound (pmol/10^6 cells)dTTP (pmol/10^6 cells)dATP (pmol/10^6 cells)dGTP (pmol/10^6 cells)Reference
Budding YeastG1~5~15~7~3[3]
Budding YeastS~15~45~20~9[6]
Human FibroblastsCycling2.9 ± 0.56.8 ± 1.14.2 ± 0.71.8 ± 0.3[8]
Human FibroblastsConfluent0.4 ± 0.11.0 ± 0.20.6 ± 0.10.3 ± 0.1[8]
Kinetic Parameters of Key Enzymes

The efficiency of this compound utilization and synthesis is determined by the kinetic properties of enzymes like DNA polymerases and ribonucleotide reductase.

Table 2: Kinetic Parameters for DNA Polymerases with this compound

DNA PolymeraseK_d (µM)k_pol (s⁻¹)Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹)Reference
HIV-1 Reverse Transcriptase9505.6[10]
T7 DNA Polymerase24 ± 3.1234 ± 9.49.75[7]
Human DNA Polymerase ι (with Mg²⁺)220-450--[2]

Table 3: Kinetic Parameters for Ribonucleotide Reductase (CDP Reduction)

Enzyme SourceActivatorK_m (CDP) (mM)V_max (nmol/5x10^6 cells/h)Reference
Chinese Hamster Ovary CellsThis compound0.0330.158[1]

Experimental Protocols

Quantification of Intracellular dNTPs

A common method for dNTP quantification is a DNA polymerase-based enzymatic assay.

Principle: The concentration of a specific dNTP in a cell extract is determined by measuring its incorporation into a synthetic DNA template/primer by a DNA polymerase in the presence of a radiolabeled dNTP.

Methodology:

  • Cell Lysis and Extraction:

    • Harvest approximately 2 x 10^6 cells.

    • Lyse the cells and extract nucleotides using a cold 60% methanol solution.

    • Incubate at 95°C for 3 minutes, followed by cooling on ice.

    • Centrifuge to remove cell debris.

  • Sample Preparation:

    • The supernatant containing the nucleotides is further purified and concentrated.

  • DNA Polymerase Reaction:

    • Prepare a reaction mixture containing a specific template-primer, a DNA polymerase (e.g., Taq polymerase for this compound and dGTP, Klenow fragment for dATP and dTTP), a radiolabeled dNTP (e.g., [α-³²P]dATP), and the cell extract.[8]

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 48°C for Taq).[8]

  • Quantification:

    • The amount of incorporated radioactivity is proportional to the concentration of the specific dNTP in the extract.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Determine the dNTP concentration by comparing the results to a standard curve generated with known dNTP concentrations.

DNA Polymerase Activity Assay

Principle: The activity of a DNA polymerase is measured by its ability to incorporate dNTPs into a DNA template.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing a DNA template-primer, all four dNTPs (including this compound), the DNA polymerase to be assayed, and a suitable reaction buffer.

    • A radiolabeled or fluorescently labeled dNTP can be included for detection.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the polymerase for a defined period.

  • Detection and Analysis:

    • Stop the reaction and separate the elongated DNA from the unincorporated dNTPs (e.g., by gel electrophoresis).

    • Visualize and quantify the elongated DNA product. The amount of product is indicative of the polymerase activity.

Cell Viability Assay (MTT Assay) for Drug Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., a this compound analog) for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement:

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[11]

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

This compound in Drug Development

The critical role of this compound in DNA synthesis makes the enzymes involved in its metabolism attractive targets for the development of anticancer and antiviral drugs.

Anticancer Therapy

Rapidly proliferating cancer cells have a high demand for dNTPs, making them particularly vulnerable to drugs that disrupt this compound metabolism.[12][13][14]

Gemcitabine: A widely used anticancer drug, is a deoxycytidine analog.[15]

  • Mechanism of Action: Gemcitabine is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFthis compound) forms. dFthis compound competes with this compound for incorporation into DNA.[2][16] Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted, preventing repair and leading to apoptosis.[9] Additionally, dFdCDP inhibits ribonucleotide reductase, further depleting the dNTP pool.[2]

Signaling Pathway: Mechanism of Action of Gemcitabine

gemcitabine_moa Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP Deoxycytidine Kinase dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFthis compound dFthis compound dFdCDP->dFthis compound Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_synthesis DNA Synthesis dFthis compound->DNA_synthesis Incorporated into DNA dNTP_pool dNTP pool decreases RNR->dNTP_pool Chain_termination Masked Chain Termination DNA_synthesis->Chain_termination Apoptosis Apoptosis Chain_termination->Apoptosis

Caption: Mechanism of action of the anticancer drug gemcitabine.

Antiviral Therapy

Many viruses rely on their own polymerases for genome replication, which can be targeted by nucleoside analogs.[17][18]

Zidovudine (AZT): An antiretroviral drug used in the treatment of HIV infection.

  • Mechanism of Action: Zidovudine is a thymidine analog that, once phosphorylated to its triphosphate form, competes with the natural thymidine triphosphate for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][19] The azido group at the 3' position of zidovudine prevents the formation of a phosphodiester bond, leading to chain termination and inhibition of viral replication.[1][3] Zidovudine has a higher affinity for the viral reverse transcriptase than for human DNA polymerases, providing a degree of selectivity.[1]

Experimental Workflow for Screening Polymerase Inhibitors

High-throughput screening (HTS) is a common approach for discovering novel polymerase inhibitors.

Experimental Workflow: High-Throughput Screening of Polymerase Inhibitors

hts_workflow Library Compound Library Primary_Screen Primary HTS Library->Primary_Screen Assay_Dev Assay Development (e.g., fluorescence-based) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirmed Hits Secondary_Assays Secondary Assays (e.g., cell-based) Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Caption: A typical workflow for high-throughput screening of polymerase inhibitors.

Conclusion

This compound is a cornerstone of DNA metabolism, and its tightly regulated synthesis and incorporation are fundamental to life. The intricate pathways that govern its availability and the enzymes that utilize it as a substrate present a wealth of opportunities for therapeutic intervention. A thorough understanding of the biochemistry of this compound, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals seeking to advance our knowledge of DNA synthesis and to develop novel treatments for cancer and viral diseases. The continued exploration of this compound metabolism will undoubtedly unveil new insights and therapeutic strategies in the years to come.

References

An In-depth Technical Guide to the Mechanism of dCTP Incorporation by DNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular mechanisms governing the incorporation of deoxycytidine triphosphate (dCTP) by DNA polymerases. It details the catalytic cycle, the critical role of metal ions, the structural dynamics that ensure fidelity, and the key experimental techniques used to elucidate these processes.

The Catalytic Cycle of Nucleotide Incorporation

The incorporation of a nucleotide by DNA polymerase is a multi-step process characterized by remarkable speed and precision. The cycle ensures that the correct nucleotide, as dictated by the template strand, is added to the growing primer strand. The general pathway involves initial DNA binding, followed by nucleotide association, a rate-limiting conformational change, chemical catalysis, and finally pyrophosphate release and translocation to prepare for the next cycle.[1]

The fundamental steps are as follows:

  • DNA Binding: The DNA polymerase binds to the primer-template DNA duplex to form a binary complex (E:p/t).[1]

  • dNTP Binding: The correct incoming nucleotide, in this case, this compound, binds to the active site of the E:p/t complex, forming an initial, loose ternary complex (E:p/t:this compound).[1] This binding event initiates a series of conformational changes.

  • Conformational Change (Induced Fit): Upon binding the correct this compound, the polymerase undergoes a significant conformational change, primarily involving the "fingers" subdomain. This subdomain rotates to create a snug binding pocket around the nascent base pair.[1][2] This transition from an "open" to a "closed" state is a critical checkpoint for fidelity, as an incorrect nucleotide does not induce this change as efficiently.[3][4] This step is often the rate-limiting step in the incorporation cycle.[1][5]

  • Chemical Catalysis (Phosphoryl Transfer): In the closed conformation, the active site is perfectly aligned for catalysis. The 3'-hydroxyl group of the primer terminus, activated by a metal ion, performs a nucleophilic attack on the α-phosphate of the incoming this compound.[6] This forms a new phosphodiester bond and releases a pyrophosphate (PPi) molecule.

  • Product Release and Translocation: Following catalysis, the fingers subdomain reopens, which facilitates the release of the pyrophosphate.[7] The polymerase then translocates one position forward along the DNA template, preparing the active site for the next round of nucleotide incorporation.[8] Recent studies suggest that for some polymerases, translocation may precede the chemical step.[8]

Nucleotide Incorporation Cycle A 1. DNA Polymerase + Primer/Template DNA B 2. Binary Complex (E:p/t) 'Open' State A->B Binding D 3. Ternary Complex (E:p/t:this compound) 'Open' State B->D C Incoming this compound C->D Binding E 4. Rate-Limiting Conformational Change (Fingers Closing) D->E Induced Fit F 5. 'Closed' Catalytic Complex E->F G 6. Phosphoryl Transfer (Chemistry) F->G H 7. Product Complex + PPi G->H I 8. PPi Release & Fingers Reopening H->I J 9. Translocation I->J J->B Ready for next cycle

Figure 1. The catalytic cycle of this compound incorporation by DNA polymerase.

The Role of Divalent Metal Ions in Catalysis

The phosphoryl transfer reaction is critically dependent on the presence of divalent metal ions, typically Mg²⁺.[7][9] A widely accepted model has been the "two-metal-ion mechanism," though recent evidence suggests a potential role for a third metal ion.

The Two-Metal-Ion Mechanism

For decades, the catalytic mechanism has been described as involving two essential metal ions, often referred to as Metal A and Metal B.[9][10][11]

  • Metal A (the "catalytic" metal): This ion is primarily responsible for activating the nucleophile. It coordinates with the 3'-hydroxyl group of the primer, lowering its pKa and facilitating its deprotonation for the attack on the this compound's α-phosphate.[6][11]

  • Metal B (the "nucleotide-binding" metal): This ion coordinates with the α, β, and γ phosphates of the incoming this compound.[6] Its roles are to correctly position the this compound in the active site and to stabilize the negative charge of the pentacovalent transition state and the pyrophosphate leaving group.[6][7]

Two universally conserved aspartate residues within the polymerase's "palm" subdomain are crucial for coordinating these two metal ions.[7][9]

Primer_Extension_Workflow A 1. Primer Labeling (e.g., ³²P or Fluorophore) B 2. Anneal Labeled Primer to DNA Template A->B C 3. Prepare Reaction Mix (Polymerase, Buffer, Mg²⁺, dNTPs) B->C D 4. Initiate Reaction & Incubate (Collect at time points) C->D E 5. Quench Reaction (Add EDTA) D->E F 6. Denaturing PAGE (Size Separation) E->F G 7. Visualization (Autoradiography or Fluorescence) F->G H Result: Measure product length and quantity G->H Stopped_Flow_Kinetics cluster_syringes Reactant Syringes S1 Syringe A: Polymerase + DNA Mixer Rapid Mixing Chamber S1->Mixer S2 Syringe B: This compound + Mg²⁺ S2->Mixer Cell Observation Cell (Cuvette) Mixer->Cell Flow Stop Stop Syringe Cell->Stop Flow Stops Detector Spectrometer/ Detector Cell->Detector Signal (e.g., Fluorescence) Output Kinetic Trace (Signal vs. Time) Detector->Output

References

An In-depth Technical Guide on Deoxycytidine Triphosphate (dCTP) in Nucleotide Salvage Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine triphosphate (dCTP) is a critical precursor for DNA synthesis, and its intracellular concentration is tightly regulated to ensure genomic integrity. The nucleotide salvage pathway provides an essential mechanism for recycling deoxycytidine and its derivatives to maintain balanced dNTP pools. This guide delves into the core aspects of this compound metabolism within the salvage pathway, its regulation, and its significance in both normal cellular function and disease states, particularly cancer. We provide a comprehensive overview of the key enzymes involved, quantitative data on dNTP pool sizes, detailed experimental protocols for this compound quantification, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound metabolism and its therapeutic potential.

Introduction

The fidelity of DNA replication and repair is paramount for cellular viability and the prevention of genetic mutations that can lead to diseases such as cancer. A balanced supply of the four deoxyribonucleoside triphosphates (dNTPs) – dATP, dGTP, this compound, and dTTP – is crucial for these processes. Cells employ two main pathways for dNTP synthesis: the de novo pathway, which synthesizes nucleotides from simple precursors, and the salvage pathway, which recycles nucleosides and nucleobases from the degradation of DNA and RNA.[1][2] The salvage pathway is particularly important in non-proliferating cells and certain tissues that have limited de novo synthesis capacity.[1]

This guide focuses on the role of deoxycytidine triphosphate (this compound) within the nucleotide salvage pathway. We will explore the key enzymatic reactions, regulatory mechanisms, and the implications of dysregulated this compound metabolism in disease. Furthermore, we will provide practical guidance for researchers with detailed experimental protocols and data presentation to facilitate further investigation in this field.

The this compound Salvage Pathway: Core Machinery and Regulation

The salvage pathway for this compound synthesis begins with the uptake of deoxycytidine (dC) from the extracellular environment or from the breakdown of intracellular nucleic acids. The central enzyme in this pathway is Deoxycytidine Kinase (dCK) , which catalyzes the initial and rate-limiting phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP).[3][4]

Subsequent phosphorylation steps are carried out by other kinases to ultimately form this compound:

  • dCMP to dCDP: Catalyzed by dCMP kinase (CMPK).

  • dCDP to this compound: Catalyzed by nucleoside diphosphate kinase (NDPK).

The activity of dCK is a critical regulatory point. It is subject to feedback inhibition by this compound, ensuring a balanced production of this nucleotide. The expression and activity of dCK are also cell cycle-dependent, with the highest levels observed during the S phase to meet the demands of DNA replication.[3]

Another key player in maintaining this compound homeostasis is This compound pyrophosphatase 1 (DCTPP1) . This enzyme hydrolyzes this compound, as well as modified forms of this compound, to dCMP, thereby preventing the accumulation of potentially mutagenic nucleotides and contributing to the regulation of dNTP pools.[5][6] Dysregulation of DCTPP1 has been implicated in cancer progression and chemotherapy resistance.[6][7][8]

Signaling Pathway Diagram

dCTP_Salvage_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Deoxycytidine_ext Deoxycytidine Deoxycytidine_int Deoxycytidine Deoxycytidine_ext->Deoxycytidine_int Transport dCMP dCMP Deoxycytidine_int->dCMP ATP -> ADP dCDP dCDP dCMP->dCDP ATP -> ADP This compound This compound dCDP->this compound ATP -> ADP This compound->dCMP H2O -> PPi DNA DNA Synthesis This compound->DNA dCK Deoxycytidine Kinase (dCK) This compound->dCK Feedback Inhibition CMPK dCMP Kinase (CMPK) NDPK Nucleoside Diphosphate Kinase (NDPK) DCTPP1 This compound Pyrophosphatase 1 (DCTPP1)

Caption: The this compound Salvage Pathway.

Quantitative Analysis of dNTP Pools

The precise measurement of intracellular dNTP concentrations is essential for understanding cellular metabolism and the effects of drugs that target nucleotide synthesis. These levels can vary significantly depending on the cell type, proliferation rate, and external conditions.

Cell LinedATP (pmol/10⁶ cells)dGTP (pmol/10⁶ cells)This compound (pmol/10⁶ cells)dTTP (pmol/10⁶ cells)Reference
HCT116 (human colorectal cancer)25.48.910.529.8[9]
MES-SA (human uterine sarcoma)~15~5~20~35[10]
3T3 (mouse fibroblast)Varies with cell cycleVaries with cell cycleVaries with cell cycleVaries with cell cycle[11]
Ehrlich ascites cellsUnchanged by hypoxiaUnchanged by hypoxiaDecreased by hypoxiaModerately changed by hypoxia[12]

Note: The values presented are approximate and can vary based on the specific experimental conditions and measurement techniques used.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound pools is challenging due to their low intracellular concentrations and potential for degradation during sample preparation. Below are detailed methodologies for two common approaches: High-Performance Liquid Chromatography (HPLC) and an enzymatic assay.

Quantification of this compound by HPLC

This method allows for the simultaneous measurement of all four dNTPs.

A. Cell Extraction

  • Culture cells to the desired confluency.

  • Harvest cells by trypsinization and count them.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Extract nucleotides by adding 1 mL of ice-cold 60% methanol.

  • Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

  • Resuspend the nucleotide extract in a suitable volume of HPLC-grade water for analysis.

B. HPLC Analysis

  • Column: A strong anion exchange column is typically used.

  • Mobile Phase: A gradient of ammonium phosphate buffer is commonly employed. The exact gradient will need to be optimized for the specific column and system.

  • Detection: UV absorbance at 254 nm.

  • Quantification: dNTP peaks are identified by their retention times compared to known standards. The concentration is determined by integrating the peak area and comparing it to a standard curve.[13][14][15][16][17]

Enzymatic Quantification of this compound

This method is highly sensitive and specific for this compound. It relies on the incorporation of a radiolabeled dNTP into a synthetic DNA template in a reaction that is dependent on the presence of this compound.

A. Principle A synthetic oligonucleotide primer-template is designed such that the incorporation of a radiolabeled nucleotide (e.g., [α-³²P]dATP) by a DNA polymerase is dependent on the prior incorporation of this compound. The amount of radioactivity incorporated is therefore proportional to the amount of this compound in the sample.[18][19]

B. Reaction Mixture (per sample)

  • 20 mM Tris-HCl (pH 7.5)

  • 10 mM MgCl₂

  • 1 mM DTT

  • 100 µg/mL BSA

  • 0.5 µM primer-template DNA

  • 0.1 µCi [α-³²P]dATP

  • DNA Polymerase (e.g., Klenow fragment or Taq polymerase)[18]

  • Cell extract containing this compound

C. Procedure

  • Prepare a standard curve using known concentrations of this compound.

  • Set up the reaction mixtures on ice.

  • Add the cell extract or this compound standard to the respective tubes.

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto DE81 ion-exchange filter paper.

  • Wash the filters three times with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated nucleotides.

  • Wash once with ethanol and air dry.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the amount of this compound in the sample by comparing the incorporated radioactivity to the standard curve.[19]

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Method cluster_enzymatic Enzymatic Assay Cell_Culture Cell Culture Harvest_Count Harvest & Count Cells Cell_Culture->Harvest_Count Extraction Nucleotide Extraction Harvest_Count->Extraction HPLC_Analysis HPLC Separation Extraction->HPLC_Analysis HPLC Path Reaction_Setup Setup Reaction Mix Extraction->Reaction_Setup Enzymatic Path UV_Detection UV Detection (254 nm) HPLC_Analysis->UV_Detection Quantification_HPLC Quantification vs. Standards UV_Detection->Quantification_HPLC Results Results Quantification_HPLC->Results Incubation Incubation with Polymerase Reaction_Setup->Incubation Filter_Wash Filter Binding & Washing Incubation->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation Quantification_Enzymatic Quantification vs. Standard Curve Scintillation->Quantification_Enzymatic Quantification_Enzymatic->Results

Caption: Workflow for this compound Quantification.

This compound Salvage Pathway in Drug Development

The enzymes of the this compound salvage pathway, particularly dCK, are critical for the activation of several nucleoside analog drugs used in cancer and antiviral therapies.[3][20] For example, gemcitabine and cytarabine, used to treat various cancers, are prodrugs that must be phosphorylated by dCK to their active triphosphate forms to exert their cytotoxic effects.

The reliance of certain cancers on the salvage pathway presents a therapeutic window. Inhibitors of dCK are being explored to sensitize cancer cells to agents that target the de novo pathway. Conversely, understanding the expression and activity of dCK in tumors can help predict patient response to nucleoside analog therapies.

Furthermore, the role of DCTPP1 in drug resistance is an active area of research.[6] Overexpression of DCTPP1 can lead to the inactivation of nucleoside analog drugs, suggesting that DCTPP1 inhibitors could be used to overcome resistance.

Conclusion

The nucleotide salvage pathway for this compound synthesis is a fundamental cellular process with significant implications for genome stability, cell proliferation, and therapeutic interventions. The key enzymes, dCK and DCTPP1, represent critical nodes for regulation and are attractive targets for drug development. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess this compound metabolism and to further explore the intricate mechanisms that govern dNTP pool homeostasis. A deeper understanding of these pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies in cancer and other diseases.

References

Methodological & Application

Application Notes: The Critical Role of Deoxycytidine Triphosphate (dCTP) in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine triphosphate (dCTP) is one of the four essential deoxynucleotide triphosphates (dNTPs) that serve as the fundamental building blocks for DNA synthesis.[1] In the context of molecular biology, particularly the Polymerase Chain Reaction (PCR), this compound is indispensable.[1] PCR technology amplifies minute quantities of DNA, enabling a vast array of downstream applications in genomics, diagnostics, and drug development.[] This document provides a detailed overview of this compound's function in PCR, optimal concentration guidelines, and protocols for its use.

This compound is a nucleotide composed of a deoxyribose sugar, the pyrimidine base cytosine, and three phosphate groups.[3] Within the DNA double helix, it specifically forms three hydrogen bonds with its complementary purine base, deoxyguanosine triphosphate (dGTP).[4] This precise pairing is fundamental to the fidelity of DNA replication, both in vivo and in vitro.[5] During PCR, the enzyme DNA polymerase catalyzes the incorporation of this compound and other dNTPs (dATP, dGTP, dTTP) into a new, growing DNA strand.[6]

Principle of this compound Incorporation in PCR

The function of this compound is integral to the extension phase of the PCR cycle. The overall process can be visualized as a cyclical, three-step reaction.

PCR_Process cluster_cycle PCR Cycle cluster_components Key Components Denaturation Denaturation (e.g., 95°C) Annealing Annealing (e.g., 55-65°C) Denaturation->Annealing Cool Extension Extension (e.g., 72°C) Annealing->Extension Warm Extension->Denaturation Heat This compound This compound Extension->this compound Incorporation of This compound Occurs Here dNTPs Other dNTPs (dATP, dGTP, dTTP) Polymerase DNA Polymerase Template DNA Template Primers Primers

Figure 1: Logical diagram of the PCR cycle highlighting the extension step where this compound and other dNTPs are incorporated.

During the extension step, DNA polymerase binds to the primer-template junction.[7] The polymerase then adds free dNTPs from the reaction mixture to the 3'-end of the primer in a sequence-specific manner, as dictated by the template strand.[6][] The incorporation of this compound involves the formation of a phosphodiester bond between the 3' hydroxyl group of the elongating strand and the 5' phosphate group of the incoming this compound molecule.[5] The energy required for this bond formation is released by the cleavage of the two terminal phosphate groups (pyrophosphate) from the this compound molecule.[4][]

Quantitative Data: dNTP Concentrations in PCR

The concentration and balance of dNTPs, including this compound, are critical for the success, yield, and fidelity of a PCR reaction. An imbalance can lead to an increase in misincorporation rates by the DNA polymerase, while excessively high concentrations can inhibit the reaction.[][9]

ParameterStandard PCRHigh-Fidelity PCRLong-Range PCR
Total dNTP Concentration 200 µM of each dNTP200 µM of each dNTP300-500 µM of each dNTP
Rationale Standard concentration for robust amplification of amplicons up to 5 kb.Lowering dNTP concentrations (e.g., 50 µM) can sometimes increase fidelity with proofreading polymerases, but 200 µM is a common starting point.[9]Higher concentrations are required to sustain synthesis of very long DNA fragments (>10 kb).
Impact of Imbalance Unequal concentrations of the four dNTPs can increase the rate of nucleotide misincorporation and lead to mutations.[]Critical to maintain equal concentrations to ensure the lowest possible error rate.An imbalance can cause the polymerase to stall, leading to incomplete or failed amplification.
Chelation Effects dNTPs chelate Mg²⁺ ions. The concentration of dNTPs directly affects the amount of free Mg²⁺ available as a cofactor for the polymerase.[9]Mg²⁺ concentration must be carefully optimized relative to the dNTP concentration to maintain enzyme activity and fidelity.Higher dNTP levels require a corresponding increase in Mg²⁺ concentration.

Experimental Protocols

Protocol for Preparation of a Standard 50 µL PCR Reaction Mix

This protocol outlines the setup of a standard PCR reaction, highlighting the addition of the dNTP mix containing this compound.

Materials:

  • Nuclease-free water

  • 10X PCR Buffer (containing MgCl₂) or Mg²⁺-free buffer with separate MgCl₂ solution

  • dNTP Mix (10 mM each of dATP, dGTP, this compound, dTTP)

  • Forward Primer (10 µM stock)

  • Reverse Primer (10 µM stock)

  • DNA Template (1-100 ng)

  • Taq DNA Polymerase (5 U/µL)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Thaw Reagents: Thaw all components on ice. Gently vortex and briefly centrifuge each reagent before use to ensure homogeneity.

  • Prepare Master Mix: For multiple reactions, prepare a master mix to ensure consistency and reduce pipetting errors. Calculate the volume needed for the number of reactions plus one extra.

  • Assemble the Reaction: In a nuclease-free tube on ice, add the following components in the order listed:

ComponentVolume for 50 µL ReactionFinal Concentration
Nuclease-free H₂Oto 50 µLN/A
10X PCR Buffer5 µL1X
10 mM dNTP Mix1 µL200 µM each
10 µM Forward Primer1 µL0.2 µM
10 µM Reverse Primer1 µL0.2 µM
DNA Template1-5 µL1-100 ng
Taq DNA Polymerase0.5 µL2.5 Units
  • Mix and Spin: Gently vortex the tube and centrifuge briefly to collect the contents at the bottom.

  • Thermal Cycling: Place the reaction tubes in a thermal cycler and begin the appropriate PCR program.

PCR_Workflow cluster_prep Preparation cluster_assembly Reaction Assembly cluster_run Execution Thaw 1. Thaw Reagents on Ice MasterMix 2. Prepare Master Mix (Buffer, H₂O, Polymerase) Thaw->MasterMix dNTPs 3. Add dNTP Mix (contains this compound) MasterMix->dNTPs AddPrimers 4. Add Primers & Template dNTPs->AddPrimers Aliquot 5. Aliquot Mix to Tubes AddPrimers->Aliquot MixSpin 6. Mix and Centrifuge Aliquot->MixSpin ThermalCycle 7. Run Thermal Cycler MixSpin->ThermalCycle Analysis 8. Analyze Product (e.g., Gel Electrophoresis) ThermalCycle->Analysis

Figure 2: Standard experimental workflow for setting up a PCR reaction.

Advanced Applications and Modified this compound

Beyond its role in standard PCR, this compound and its modified versions are crucial in various advanced molecular biology techniques relevant to drug development and diagnostics.

  • DNA Sequencing: In Sanger sequencing, dideoxynucleotide triphosphates (ddNTPs), which lack the 3' hydroxyl group, are used as chain terminators.[] In Next-Generation Sequencing (NGS), fluorescently labeled dNTPs, including this compound, are often used to read the sequence as new DNA is synthesized.[1]

  • DNA Labeling: this compound can be modified to carry a label, such as biotin or a fluorescent dye.[10] When these modified dCTPs are incorporated into a DNA strand during PCR, they generate labeled probes for use in applications like in situ hybridization (ISH) or microarray analysis.[4]

  • Epigenetic Studies: Modified cytosines, such as 5-methyl-cytosine, are important epigenetic markers.[4] Specific PCR techniques can be used to study these modifications, providing insight into gene regulation and disease.

Troubleshooting and Considerations

  • This compound/dNTP Degradation: dNTP solutions are sensitive to repeated freeze-thaw cycles and acidic pH, which can lead to hydrolysis and reduced PCR efficiency.[] Aliquoting dNTP stocks is highly recommended.

  • High GC Content Templates: For DNA templates with high GC content, additives like DMSO or betaine are often used to improve denaturation. Ensuring an adequate and balanced supply of dGTP and this compound is also critical for efficient amplification.

  • Polymerase Fidelity: The concentration of dNTPs can influence the error rate of the DNA polymerase.[9] For applications requiring high fidelity, such as cloning or sequencing, it is crucial to use the optimal dNTP concentration recommended for the specific high-fidelity polymerase being used.

Conclusion

This compound is a non-negotiable component of the PCR reaction mix, serving as a primary building block for the enzymatic synthesis of DNA.[11] Its correct concentration and purity are paramount for achieving high yield, specificity, and fidelity.[] Understanding the role of this compound and optimizing its concentration within the dNTP pool allows researchers to harness the full power of PCR for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

Application Notes and Protocols: The Role of dCTP in Sanger and Next-Generation DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine triphosphate (dCTP) is a fundamental building block in the enzymatic synthesis of DNA, playing a critical role in both foundational and advanced DNA sequencing technologies. This document provides detailed application notes and protocols on the utilization of this compound in Sanger sequencing and Next-Generation Sequencing (NGS). It outlines the principles of each method, the specific functions of this compound and its analogs, comprehensive experimental protocols, and troubleshooting guidance for common issues.

Introduction to this compound in DNA Sequencing

Deoxycytidine triphosphate (this compound) is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental precursors for DNA synthesis by DNA polymerases.[1] The energy required for the formation of the phosphodiester bond is provided by the hydrolysis of the high-energy phosphate bonds within the dNTPs.[1] In the context of DNA sequencing, this compound and its modified counterparts are essential for elucidating the precise order of nucleotides in a DNA template.

Sanger Sequencing: This method, also known as the chain-termination method, relies on the controlled interruption of DNA synthesis.[2][3] Standard this compound is incorporated to extend the DNA chain, while a modified version, dideoxycytidine triphosphate (dthis compound), which lacks a 3'-hydroxyl group, is used to terminate the chain.[4][5] The ratio of this compound to dthis compound is a critical parameter that dictates the distribution of fragment lengths, ultimately enabling the determination of the DNA sequence.[2]

Next-Generation Sequencing (NGS): In NGS workflows, this compound is a key component of the library preparation process, specifically during the amplification of DNA fragments by polymerase chain reaction (PCR).[1][6] This step generates a sufficient quantity of DNA for sequencing. Furthermore, modified dCTPs are employed in various NGS applications to enhance efficiency, tackle challenging sequences, or enable specific detection methods.[7][8]

This compound in Sanger Sequencing

Sanger sequencing remains the gold standard for sequence validation and analysis of smaller DNA fragments due to its high accuracy.[3] The method's ingenuity lies in the enzymatic synthesis of a population of DNA fragments that are terminated at each nucleotide position.

Principle

The Sanger sequencing reaction is a modified PCR that includes a DNA template, a primer, DNA polymerase, the four standard dNTPs (dATP, dGTP, this compound, dTTP), and a small amount of one of the four fluorescently labeled dideoxynucleotides (ddATP, ddGTP, dthis compound, ddTTP).[9][10] When DNA polymerase incorporates a standard dNTP, the chain continues to elongate. However, the incorporation of a ddNTP, lacking the 3'-OH group necessary for phosphodiester bond formation, terminates the extension.[4][5] This results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescence of each fragment as it passes a laser.[9]

Quantitative Data: Sanger Sequencing Reaction Components

The following table summarizes the typical concentrations and ratios of key components in a Sanger sequencing reaction, with a focus on this compound and dthis compound.

ComponentTypical Concentration/RatioPurpose
Template DNA
Plasmid DNA100-500 ngProvides the sequence to be determined.
PCR Product (<500 bp)10-40 ngProvides the sequence to be determined.
PCR Product (500-1000 bp)20-80 ngProvides the sequence to be determined.
PCR Product (>1000 bp)40-100 ngProvides the sequence to be determined.
Primer 3.2 pmol (in final reaction)Initiates DNA synthesis at a specific location.
dNTPs (dATP, dGTP, this compound, dTTP) In excess relative to ddNTPsBuilding blocks for DNA chain elongation.
dthis compound (and other ddNTPs) 0.1 - 0.2 mMTerminates DNA chain elongation.[2]
ddNTP:dNTP Ratio 1:10 to 1:100Critical for generating a readable distribution of fragment lengths.[2] A higher ratio leads to shorter fragments, while a lower ratio results in longer fragments.[2]
Experimental Protocol: Sanger Sequencing using BigDye™ Terminator v3.1 Cycle Sequencing Kit

This protocol is a standard method for performing Sanger sequencing on purified PCR products or plasmid DNA.

Materials:

  • Purified DNA template (plasmid or PCR product)

  • Sequencing primer (3.2 pmol/µl)

  • BigDye™ Terminator v3.1 Ready Reaction Mix

  • 5X Sequencing Buffer

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 125 mM EDTA

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a PCR tube:

    • BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µl

    • 5X Sequencing Buffer: 2 µl

    • Primer (3.2 pmol/µl): 1 µl

    • Template DNA (refer to the table above for appropriate amount): X µl

    • Nuclease-free water: to a final volume of 10 µl

  • Thermal Cycling: Perform cycle sequencing in a thermal cycler with the following program:

    • Initial Denaturation: 96°C for 1 minute

    • 25 Cycles:

      • 96°C for 10 seconds

      • 50°C for 5 seconds

      • 60°C for 4 minutes

    • Hold: 4°C

  • Purification (Ethanol/EDTA Precipitation):

    • To each sequencing reaction, add 2 µl of 125 mM EDTA and 25 µl of 100% ethanol.

    • Mix well by vortexing and incubate at room temperature for 15 minutes.[2]

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.[2]

    • Carefully aspirate and discard the supernatant.[2]

    • Wash the pellet with 125 µl of 70% ethanol.[2]

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[2]

    • Carefully aspirate and discard the supernatant.[2]

    • Air dry the pellet for 10-15 minutes.

    • Resuspend the pellet in 10-12 µl of Hi-Di™ Formamide.

    • Denature at 95°C for 5 minutes and then place on ice before loading onto the capillary electrophoresis instrument.

Visualization: Sanger Sequencing Workflow

Sanger_Sequencing_Workflow cluster_prep Reaction Preparation cluster_cycling Thermal Cycling cluster_analysis Analysis Template_Primer Template DNA + Primer Cycle_Sequencing Cycle Sequencing (Chain Termination) Template_Primer->Cycle_Sequencing Add Mix Reaction_Mix Sequencing Mix (Polymerase, dNTPs, ddNTPs) Purification Purification Cycle_Sequencing->Purification Capillary_Electrophoresis Capillary Electrophoresis Purification->Capillary_Electrophoresis Data_Analysis Sequence Analysis Capillary_Electrophoresis->Data_Analysis

Caption: Workflow of the Sanger sequencing method.

This compound in Next-Generation Sequencing (NGS)

NGS technologies have revolutionized genomics by enabling the sequencing of millions to billions of DNA fragments in parallel. This compound is a vital component in the library preparation stage of most NGS workflows.

Principle

NGS library preparation involves converting a nucleic acid sample (e.g., genomic DNA, cDNA) into a library of fragments suitable for sequencing on a specific platform.[11] A typical workflow includes:

  • Fragmentation: The DNA is fragmented into smaller, manageable pieces.

  • End Repair and A-tailing: The ends of the DNA fragments are repaired to create blunt ends, and a single adenine nucleotide is added to the 3' end.

  • Adapter Ligation: Platform-specific adapters are ligated to both ends of the DNA fragments. These adapters contain sequences for amplification and sequencing.

  • Library Amplification: The adapter-ligated fragments are amplified via PCR to create a sufficient number of copies for sequencing. This is where this compound, along with the other dNTPs, is crucial for DNA synthesis.[11]

Quantitative Data: NGS Library Preparation Components

The following table provides typical concentration ranges for key components in the library amplification step of an NGS workflow.

ComponentTypical ConcentrationPurpose
Adapter-ligated DNA 1-100 ngTemplate for amplification.
PCR Master Mix 2X concentrationContains DNA polymerase, buffer, and MgCl₂.
dNTP Mix (dATP, dGTP, this compound, dTTP) Typically 0.2 mM of each dNTP in the final reactionBuilding blocks for DNA amplification.
Primers 0.1 - 1.0 µMAmplify the adapter-ligated fragments.
Experimental Protocol: NGS Library Amplification (Generic)

This protocol outlines a general procedure for the PCR amplification of an adapter-ligated DNA library. Specific reagent volumes and cycling conditions may vary depending on the commercial kit used.

Materials:

  • Adapter-ligated DNA library

  • High-fidelity PCR Master Mix (2X)

  • PCR Primers specific to the adapters

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare the following PCR reaction:

    • PCR Master Mix (2X): 25 µl

    • PCR Primer Cocktail (10 µM): 5 µl

    • Adapter-ligated DNA: 1-10 µl (depending on concentration)

    • Nuclease-free water: to a final volume of 50 µl

  • Thermal Cycling: Perform PCR in a thermal cycler with the following program:

    • Initial Denaturation: 98°C for 30 seconds

    • 10-15 Cycles:

      • 98°C for 10 seconds

      • 65°C for 30 seconds

      • 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Purification: Purify the amplified library using AMPure XP beads or a similar magnetic bead-based method to remove primers, dNTPs, and salts.

  • Quality Control: Assess the size distribution and concentration of the final library using an Agilent Bioanalyzer and a Qubit fluorometer.

Modified dCTPs in Sequencing

Modified dCTPs are utilized to address specific challenges in sequencing. For instance, N4-Methyl-dCTP can be used to improve the amplification and sequencing of GC-rich regions, which are prone to forming secondary structures that can impede DNA polymerase.[7] Additionally, dCTPs can be labeled with fluorescent dyes or other moieties for use in various specialized sequencing applications.[8]

Visualization: NGS Library Preparation Workflow

NGS_Library_Prep_Workflow cluster_prep Library Construction cluster_amp Amplification & QC cluster_seq Sequencing Fragmentation DNA Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Amplification Library Amplification (PCR) Adapter_Ligation->Amplification Purification Purification Amplification->Purification QC Quality Control Purification->QC Sequencing Sequencing QC->Sequencing

Caption: General workflow for NGS library preparation.

Troubleshooting

Effective troubleshooting is crucial for obtaining high-quality sequencing data. The following tables outline common problems, their potential causes, and recommended solutions for both Sanger and NGS sequencing.

Sanger Sequencing Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal Insufficient or poor-quality template DNA.Verify DNA concentration and purity (A260/A280 ratio of 1.8-2.0).
Incorrect primer concentration or annealing temperature.Optimize primer concentration and thermal cycling conditions.
Inhibitors in the template DNA.Re-purify the DNA template.
Poor Sequence Quality (N-bases) Low signal intensity.Increase template and/or primer concentration.
Multiple priming sites.Design a more specific primer.
Contaminated template (multiple DNA species).Gel purify the PCR product or re-streak and pick a single colony for plasmid prep.
Early Signal Loss High template concentration.Reduce the amount of template DNA in the reaction.
Secondary structures in the template.Use a sequencing chemistry designed for difficult templates (e.g., with dGTP analogs).
Overlapping Peaks Mixed template population.Ensure a clonal template population.
Primer-dimers or non-specific PCR products.Optimize PCR and purify the product of interest.
NGS Library Preparation Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Library Yield Insufficient or low-quality starting material.Increase input DNA/RNA amount; ensure high purity.
Inefficient enzymatic reactions (end repair, ligation, PCR).Check enzyme activity and reaction conditions.
Loss of material during purification steps.Be careful during bead handling and ethanol washes.
Adapter Dimers Suboptimal adapter-to-insert ratio.Titrate the adapter concentration.
Inefficient removal during purification.Perform a double size selection with magnetic beads.
Uneven Fragment Size Distribution Inconsistent fragmentation.Optimize fragmentation time and conditions.
Bias during PCR amplification.Reduce the number of PCR cycles; use a high-fidelity polymerase.
Low Library Complexity Very low input amount.Use a low-input library preparation kit.
Over-amplification.Minimize the number of PCR cycles.

Conclusion

This compound is an indispensable component in both Sanger and Next-Generation Sequencing. In Sanger sequencing, the precise balance between this compound and its chain-terminating analog, dthis compound, is fundamental to the generation of the sequence-specific fragments that are the hallmark of this method. In NGS, this compound is a critical substrate during the library amplification step, ensuring the generation of sufficient material for high-throughput sequencing. Understanding the roles of this compound and the protocols for its use is essential for researchers, scientists, and drug development professionals to generate accurate and reliable DNA sequence data, which is foundational to advancements in genomics and medicine.

References

Application Notes and Protocols for dCTP Analogs in DNA Labeling and Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine triphosphate (dCTP) analogs are essential tools in molecular biology for the non-radioactive labeling and detection of DNA. These modified nucleotides can be incorporated into DNA during enzymatic synthesis, such as in polymerase chain reaction (PCR), nick translation, and random priming. The incorporated analogs carry various modifications, including fluorophores for direct visualization, haptens like biotin for indirect detection, or reactive groups for subsequent coupling to a label. This document provides detailed application notes and protocols for the use of this compound analogs in DNA labeling and detection, aimed at researchers, scientists, and drug development professionals.

Overview of this compound Analog Applications

Modified dCTPs are widely used in a variety of molecular biology applications.[1][2] Fluorescently labeled this compound analogs are crucial for techniques that require direct visualization of DNA, such as in situ hybridization and microarrays.[2][3] Biotinylated dCTPs are versatile for applications requiring signal amplification or affinity purification.[4][5] Furthermore, this compound analogs with reactive groups, like aminoallyl or azide modifications, allow for a two-step labeling process, providing flexibility in the choice of label and potentially improving incorporation efficiency.[1]

Types of this compound Analogs and Their Properties

A diverse range of this compound analogs are commercially available, each with specific properties suited for different applications. The choice of analog depends on the experimental requirements, such as the desired detection method, sensitivity, and the enzymatic labeling method to be used.

This compound Analog TypeLabelLinkerKey FeaturesCommon Applications
Fluorescent Analogs
Fluorescein-12-dCTPFluorescein12-atomBright green fluorescence (λexc ~492 nm, λem ~517 nm)[6]FISH, microarrays, direct DNA visualization[6]
Cyanine 3-dCTPCyanine 3VariesBright orange fluorescence, photostableMicroarrays, multi-color FISH[3]
Cyanine 5-dCTPCyanine 5VariesBright far-red fluorescence, good for multiplexingMicroarrays, multi-color FISH[3]
Texas Red®-5-dCTPTexas Red5-atomBright red fluorescenceFISH, microarrays[3]
Hapten-Labeled Analogs
Biotin-11-dCTPBiotin11-atomHigh-affinity binding to streptavidin/avidin conjugates[7]Southern blotting, affinity purification, indirect detection[4][7]
Biotin-14-dCTPBiotin14-atomLonger linker may improve streptavidin binding[5]Similar to Biotin-11-dCTP
Indirect Labeling Analogs
5-Aminoallyl-dCTPAminoallyl groupVariesAmine-reactive group for subsequent coupling to NHS-ester dyesMicroarray probe synthesis, flexible labeling options
Click Chemistry Analogs
5-Ethynyl-2'-deoxycytidine (EdC) triphosphateEthynyl group-Small modification, allows for efficient "click" reaction with azide-modified labels[8][9][10]Cell proliferation assays, labeling of newly synthesized DNA[8][10][11]
Azido-dCTP analogsAzide groupVariesEnables "click" reaction with alkyne-modified labels[1]DNA labeling and modification[1]

Experimental Protocols

Protocol 1: PCR-Based DNA Labeling with Fluorescent this compound Analogs

This protocol describes the direct incorporation of a fluorescently labeled this compound analog into a DNA probe using PCR.

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (dATP, dGTP, dTTP)

  • Fluorescent this compound analog (e.g., Fluorescein-12-dCTP)[6]

  • Natural this compound

  • Taq DNA polymerase and reaction buffer

  • Nuclease-free water

  • PCR purification kit

Procedure:

  • Prepare the PCR Reaction Mix:

    • Set up the PCR reaction on ice. The optimal ratio of labeled to unlabeled this compound needs to be determined empirically, but a common starting point is a 1:3 or 1:2 ratio of labeled:unlabeled this compound.[6]

    • For a 50 µL reaction:

      • 5 µL 10x PCR Buffer

      • 1 µL 10 mM dATP

      • 1 µL 10 mM dGTP

      • 1 µL 10 mM dTTP

      • 0.5 µL 10 mM this compound

      • 1.5 µL 1 mM Fluorescent this compound

      • 1 µL 10 µM Forward Primer

      • 1 µL 10 µM Reverse Primer

      • 1 µL DNA Template (1-10 ng)

      • 0.5 µL Taq DNA Polymerase (5 U/µL)

      • Nuclease-free water to 50 µL

  • Perform PCR:

    • Use standard PCR cycling conditions appropriate for your template and primers. A typical program includes an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Purify the Labeled Probe:

    • Purify the PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.

  • Verify Labeling:

    • Analyze an aliquot of the purified product on an agarose gel. The labeled DNA can be visualized under UV light (for some fluorophores) or by its mobility shift compared to an unlabeled control.

Protocol 2: Indirect DNA Labeling using Aminoallyl-dCTP and NHS-Ester Dyes

This two-step protocol involves the enzymatic incorporation of aminoallyl-dCTP followed by chemical coupling to an amine-reactive fluorescent dye.

Materials:

  • DNA template

  • Primers (for PCR-based labeling) or DNA polymerase I and DNase I (for nick translation)

  • dNTP mix (dATP, dGTP, dTTP)

  • Aminoallyl-dUTP (often used as a substitute for aminoallyl-dCTP in provided protocols, but the principle is the same)

  • Natural dTTP (or this compound if using aminoallyl-dCTP)

  • DNA Polymerase

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • NHS-ester fluorescent dye (e.g., Cy3 or Cy5)

  • DMSO

  • DNA purification columns

Procedure:

Part A: Enzymatic Incorporation of Aminoallyl-dUTP

  • Set up the Labeling Reaction (PCR example):

    • For a 50 µL reaction:

      • 5 µL 10x PCR Buffer

      • 1 µL 10 mM dATP

      • 1 µL 10 mM this compound

      • 1 µL 10 mM dGTP

      • 0.5 µL 10 mM dTTP

      • 1.5 µL 10 mM aminoallyl-dUTP

      • 1 µL 10 µM Forward Primer

      • 1 µL 10 µM Reverse Primer

      • 1 µL DNA Template

      • 0.5 µL Taq DNA Polymerase

      • Nuclease-free water to 50 µL

  • Perform PCR as described in Protocol 1.

  • Purify the Amine-Modified DNA:

    • Purify the PCR product using a DNA purification kit. It is crucial to use a kit that does not contain amine-containing buffers (like Tris), as these will interfere with the subsequent dye coupling reaction. Elute the DNA in a compatible buffer like phosphate buffer or water.[12]

Part B: Coupling with NHS-Ester Dye

  • Prepare the Dye:

    • Dissolve one aliquot of the NHS-ester dye in a small volume of high-quality, anhydrous DMSO.[13]

  • Set up the Coupling Reaction:

    • To the purified amine-modified DNA, add 0.1 volumes of 1 M sodium bicarbonate buffer, pH 9.0.

    • Add the dissolved NHS-ester dye to the DNA solution.

    • Incubate for 1-2 hours at room temperature in the dark.[13]

  • Purify the Labeled Probe:

    • Purify the labeled DNA using a DNA purification kit to remove unreacted dye.

Protocol 3: DNA Labeling via Click Chemistry with 5-Ethynyl-2'-deoxycytidine (EdC)

This protocol is suitable for labeling newly synthesized DNA in cell culture.

Materials:

  • 5-Ethynyl-2'-deoxycytidine (EdC)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Azide-functionalized fluorescent dye

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Cell Labeling:

    • Incubate proliferating cells with EdC in the culture medium for a desired period (e.g., 1-24 hours). The optimal concentration of EdC should be determined empirically but is typically in the low micromolar range.[8]

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[10]

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use.

    • Incubate the permeabilized cells with the click reaction cocktail for 30 minutes at room temperature in the dark.

  • Washing and Imaging:

    • Wash the cells multiple times with wash buffer to remove unreacted components.

    • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Visualizing the Workflows

DNA_Labeling_Workflows cluster_direct Direct Labeling cluster_indirect Indirect Labeling cluster_click Click Chemistry Labeling DNA_template_direct DNA Template PCR_direct PCR with Fluorescent This compound Analog DNA_template_direct->PCR_direct Labeled_DNA_direct Fluorescently Labeled DNA PCR_direct->Labeled_DNA_direct DNA_template_indirect DNA Template PCR_indirect PCR with Aminoallyl-dCTP DNA_template_indirect->PCR_indirect Amine_DNA Amine-Modified DNA PCR_indirect->Amine_DNA Coupling Coupling to NHS-Ester Dye Amine_DNA->Coupling Labeled_DNA_indirect Fluorescently Labeled DNA Coupling->Labeled_DNA_indirect Cells Proliferating Cells EdC_incubation Incubation with EdC Cells->EdC_incubation EdC_DNA EdC-Containing DNA EdC_incubation->EdC_DNA Click_reaction Click Reaction with Azide-Dye EdC_DNA->Click_reaction Labeled_cells Fluorescently Labeled Cells Click_reaction->Labeled_cells Labeling_Decision_Tree Start Start: Need to Label DNA Live_Cell Labeling in Live Cells? Start->Live_Cell Direct_vs_Indirect Direct or Indirect Detection? Direct_Labeling Use Fluorescent This compound Analog Direct_vs_Indirect->Direct_Labeling Direct Indirect_Labeling Use Biotin-dCTP or Aminoallyl-dCTP Direct_vs_Indirect->Indirect_Labeling Indirect Sensitivity High Sensitivity Required? Signal_Amp Use Biotin-dCTP with Streptavidin-HRP Sensitivity->Signal_Amp Yes Live_Cell->Direct_vs_Indirect No (in vitro) Click_Chemistry Use EdC-TP Live_Cell->Click_Chemistry Yes Indirect_Labeling->Sensitivity

References

Application Notes and Protocols for dCTP Incorporation Assays in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Measuring DNA Polymerase Activity: A Detailed Guide to dCTP Incorporation Assays

Introduction

The in vitro this compound incorporation assay is a fundamental technique used to measure the activity of DNA polymerases. This method relies on the principle that a DNA polymerase will incorporate deoxycytidine triphosphate (this compound), along with other deoxynucleoside triphosphates (dNTPs), into a newly synthesized DNA strand using a template and a primer. By labeling and detecting the incorporated this compound, the efficiency and kinetics of the polymerase can be accurately quantified. This assay is crucial for a wide range of research applications, including the characterization of novel polymerases, the screening of polymerase inhibitors for drug development, and quality control in molecular biology reagent manufacturing.

Traditionally, these assays have utilized radiolabeled this compound for detection, offering high sensitivity. However, due to safety concerns and regulatory hurdles associated with radioisotopes, a variety of non-radioactive methods have been developed and are now widely used.[1][2] These alternative methods often employ fluorescently labeled nucleotides or DNA-binding dyes, providing sensitive and high-throughput options for researchers.[3][4][5]

This document provides detailed protocols for both traditional radiolabeled and modern non-radioactive this compound incorporation assays, along with guidance on data analysis and presentation.

Experimental Protocols

Protocol 1: Radiolabeled this compound Incorporation Assay

This protocol describes a classic method for determining DNA polymerase activity by measuring the incorporation of a radiolabeled this compound into newly synthesized DNA.

Materials

  • Enzyme: Purified DNA polymerase

  • Template-Primer System: Activated calf thymus DNA or a synthetic oligonucleotide template annealed to a primer.

  • dNTP Mix: dATP, dGTP, dTTP (unlabeled)

  • Radiolabeled this compound: [α-³²P]this compound or [³H]this compound

  • Reaction Buffer: Typically contains Tris-HCl, MgCl₂, and a reducing agent like DTT. The optimal buffer composition may vary depending on the polymerase being assayed.

  • Stop Solution: EDTA or sodium pyrophosphate to chelate magnesium ions and halt the reaction.

  • Trichloroacetic Acid (TCA): To precipitate the DNA.

  • Glass Fiber Filters

  • Scintillation Vials and Scintillation Fluid

  • Liquid Scintillation Counter

Procedure

  • Prepare the Reaction Mix: On ice, prepare a master mix containing the reaction buffer, template-primer DNA, and unlabeled dNTPs (dATP, dGTP, dTTP).

  • Aliquot the Reaction Mix: Distribute the master mix into individual reaction tubes.

  • Add Radiolabeled this compound: Add the radiolabeled this compound to each reaction tube.

  • Initiate the Reaction: Add the DNA polymerase to each tube to start the reaction. For negative controls, add the storage buffer of the enzyme instead of the enzyme itself.

  • Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding the stop solution.

  • Precipitate DNA: Precipitate the newly synthesized, radiolabeled DNA by adding cold TCA.

  • Filter and Wash: Collect the precipitated DNA on glass fiber filters. Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.

  • Quantify Radioactivity: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis

The amount of incorporated this compound is directly proportional to the measured radioactivity (counts per minute or CPM). The specific activity of the polymerase can be calculated based on the amount of incorporated nucleotide per unit of time per amount of enzyme.

Protocol 2: Non-Radioactive Fluorescence-Based this compound Incorporation Assay

This protocol utilizes a fluorescence-based method, which is a safer and often more high-throughput alternative to the radioactive assay.[3] This example uses a DNA-binding dye that fluoresces upon intercalation into the newly synthesized double-stranded DNA.

Materials

  • Enzyme: Purified DNA polymerase

  • Template-Primer System: A synthetic oligonucleotide template designed to have a single-stranded region for synthesis, annealed to a primer.

  • dNTP Mix: dATP, dGTP, dTTP, and this compound (all unlabeled)

  • Fluorescent Dye: A DNA-binding dye such as PicoGreen™ or SYBR Green I.

  • Reaction Buffer: Optimized for the specific DNA polymerase.

  • Microplate Reader: Capable of fluorescence detection at the appropriate excitation and emission wavelengths for the chosen dye.

  • 96-well or 384-well plates: Black plates are recommended to minimize background fluorescence.

Procedure

  • Prepare the Reaction Mix: Prepare a master mix containing the reaction buffer, template-primer DNA, and the complete dNTP mix.

  • Aliquot the Reaction Mix: Distribute the master mix into the wells of a microplate.

  • Add DNA Polymerase: Add the DNA polymerase to the appropriate wells. Include negative controls with no enzyme.

  • Add Fluorescent Dye: Add the fluorescent dye to all wells.

  • Incubation and Measurement: Place the microplate in a fluorescence plate reader pre-set to the optimal reaction temperature. Monitor the increase in fluorescence in real-time or at specific time points.

  • Data Acquisition: Record the fluorescence intensity at regular intervals.

Data Analysis

The rate of fluorescence increase is proportional to the rate of DNA synthesis and, therefore, the activity of the polymerase. The initial linear phase of the reaction should be used to calculate the enzyme's activity. A standard curve can be generated using known concentrations of double-stranded DNA to quantify the amount of synthesized DNA.

Data Presentation

Quantitative data from this compound incorporation assays can be effectively summarized in tables to compare the activities of different polymerases, the effects of inhibitors, or the kinetics of nucleotide incorporation.

DNA PolymeraseSpecific Activity (pmol dCMP incorporated/min/µg)Michaelis Constant (Km) for this compound (µM)Maximal Velocity (Vmax) (pmol/min)
Taq Polymerase2500 ± 15012.5 ± 1.2500 ± 25
Pfu Polymerase800 ± 508.2 ± 0.9160 ± 10
Klenow Fragment1500 ± 10010.1 ± 1.1300 ± 20

Table 1: Comparative analysis of kinetic parameters for different DNA polymerases in a this compound incorporation assay. Data are presented as mean ± standard deviation from three independent experiments.

Inhibitor Concentration (µM)% Inhibition of Taq Polymerase Activity
0 (Control)0
125.3 ± 3.1
1068.7 ± 5.4
10095.2 ± 2.8

Table 2: Inhibition of Taq DNA polymerase activity by a novel compound as determined by a this compound incorporation assay. The percentage of inhibition is calculated relative to the no-inhibitor control.

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can clearly illustrate the experimental workflows.

Radiolabeled_dCTP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_mix Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) aliquot Aliquot Mix prep_mix->aliquot add_radio Add Radiolabeled this compound aliquot->add_radio add_pol Add DNA Polymerase add_radio->add_pol incubate Incubate at Optimal Temp. add_pol->incubate stop_rxn Stop Reaction (EDTA) incubate->stop_rxn precipitate Precipitate DNA (TCA) stop_rxn->precipitate filter_wash Filter and Wash precipitate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify

Caption: Workflow for a radiolabeled this compound incorporation assay.

NonRadioactive_dCTP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) aliquot Aliquot to Microplate prep_mix->aliquot add_pol Add DNA Polymerase aliquot->add_pol add_dye Add Fluorescent Dye add_pol->add_dye measure Incubate and Measure Fluorescence (Plate Reader) add_dye->measure analyze Calculate Rate of Fluorescence Increase measure->analyze

Caption: Workflow for a non-radioactive fluorescence-based this compound incorporation assay.

dCTP_Incorporation_Principle cluster_components Reaction Components cluster_process Process cluster_output Output Polymerase DNA Polymerase Incorporation This compound Incorporation into New DNA Strand Polymerase->Incorporation Template Template-Primer DNA Template->Incorporation dNTPs dATP, dGTP, dTTP + Labeled this compound dNTPs->Incorporation Detection Detection of Incorporated Label Incorporation->Detection Activity Quantification of Polymerase Activity Detection->Activity

Caption: Principle of the this compound incorporation assay for measuring DNA polymerase activity.

References

Application Notes and Protocols: Optimal dCTP Concentration for Reverse Transcription and cDNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine triphosphate (dCTP) is a fundamental building block for the synthesis of complementary DNA (cDNA) from an RNA template, a process catalyzed by reverse transcriptase.[1][2] The concentration of this compound, along with the other deoxynucleotide triphosphates (dNTPs), is a critical parameter that significantly influences the yield, length, and fidelity of the synthesized cDNA. Accurate and efficient reverse transcription is paramount for a multitude of downstream applications, including quantitative PCR (qPCR), RNA sequencing (RNA-Seq), and the construction of cDNA libraries. This document provides detailed application notes and protocols for optimizing this compound concentration to ensure robust and reliable results in your research.

The Role of this compound in Reverse Transcription

During reverse transcription, reverse transcriptase enzymes polymerize a DNA strand that is complementary to the RNA template. This compound, along with dATP, dGTP, and dTTP, is incorporated into the growing cDNA strand. The triphosphate group of this compound provides the necessary energy for the formation of the phosphodiester bond, which extends the DNA chain.[1][2] An imbalance or suboptimal concentration of any dNTP can lead to decreased enzyme processivity, increased error rates, and incomplete cDNA synthesis.

Impact of this compound Concentration on cDNA Synthesis

The concentration of dNTPs, including this compound, has a profound effect on the outcome of the reverse transcription reaction. Both excessively high and low concentrations can be detrimental.

  • Low dNTP Concentrations: Insufficient dNTPs can lead to stalling of the reverse transcriptase, resulting in truncated cDNA products and lower overall yield.[3] In some contexts, such as with HIV reverse transcriptase, lower dNTP concentrations can increase the frequency of template switching and recombination.[4][5]

  • High dNTP Concentrations: While it might seem that a surplus of dNTPs would be beneficial, excessively high concentrations can inhibit the reaction.[6] This is partly due to the chelation of magnesium ions (Mg²⁺), a critical cofactor for reverse transcriptase.[3] High dNTP levels can also decrease the fidelity of some DNA polymerases, although this is more of a concern in subsequent PCR amplification steps.[7] However, in some cases, higher dNTP concentrations can be advantageous, for instance, when amplifying long PCR fragments.[6]

Recommended this compound Concentration Ranges

The optimal concentration of this compound is interdependent on the other dNTPs in the reaction. It is common practice to use an equimolar concentration of all four dNTPs. The table below summarizes generally recommended concentration ranges for various applications.

ApplicationRecommended Concentration of each dNTP (including this compound)Notes
Standard RT-PCR 200 µM - 500 µMA final concentration of 200 µM for each dNTP is a common starting point for many standard applications.[8]
Quantitative RT-PCR (RT-qPCR) 200 µM - 500 µMConsistency in dNTP concentration is crucial for reproducible quantification.
Long-Range cDNA Synthesis 500 µM - 1 mMHigher concentrations may be required to ensure the polymerase does not run out of substrate when synthesizing long cDNA molecules.[6]
High-Fidelity Reverse Transcription 200 µMLower concentrations are often preferred to reduce the likelihood of misincorporation by the reverse transcriptase.[6]
Difficult Templates (e.g., GC-rich) 500 µM - 1 mMHigher dNTP concentrations, in conjunction with other additives like DMSO, can sometimes improve results for templates with strong secondary structures.

Experimental Protocol: Optimization of this compound Concentration

This protocol provides a framework for systematically determining the optimal this compound concentration for your specific RNA template and experimental goals. The general principle is to perform a series of reverse transcription reactions with varying dNTP concentrations while keeping all other parameters constant.

Materials
  • Purified RNA template

  • Reverse Transcriptase (e.g., M-MLV, SuperScript™ series)

  • 5X Reaction Buffer (supplied with the reverse transcriptase)

  • dNTP mix (10 mM each) or individual dNTP solutions

  • Primers (Oligo(dT)s, random hexamers, or gene-specific primers)

  • RNase Inhibitor

  • Nuclease-free water

  • Thermocycler

  • Materials for downstream analysis (e.g., qPCR master mix, agarose gel electrophoresis reagents)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_rt Reverse Transcription cluster_analysis Analysis cluster_conclusion Conclusion rna_prep RNA Template Preparation master_mix_prep Master Mix Preparation (without dNTPs) rna_prep->master_mix_prep rt_reactions Set up RT Reactions with Varying dNTP Concentrations master_mix_prep->rt_reactions incubation Incubation (as per enzyme protocol) rt_reactions->incubation qpcr Quantitative PCR (qPCR) incubation->qpcr gel Agarose Gel Electrophoresis incubation->gel yield_quant Quantify cDNA Yield qpcr->yield_quant gel->yield_quant fidelity_check Assess Fidelity (e.g., Sequencing) yield_quant->fidelity_check optimal_conc Determine Optimal this compound Concentration fidelity_check->optimal_conc

Caption: Workflow for optimizing this compound concentration in reverse transcription.

Protocol Steps
  • Prepare a Master Mix: On ice, prepare a master mix containing all reaction components except for the dNTPs. This will ensure that each reaction receives the same amount of enzyme, buffer, primers, and RNA template. A typical master mix for a 20 µL reaction might include:

    • 5X Reaction Buffer: 4 µL

    • Primer(s): (e.g., 1 µL of 50 µM Oligo(dT) or 50 ng of random hexamers)

    • RNase Inhibitor: 1 µL

    • Reverse Transcriptase: 1 µL

    • RNA Template: X µL (e.g., 1 µg of total RNA)

    • Nuclease-free water: to a final volume of 18 µL (when dNTPs are added)

  • Set up Individual Reactions: Aliquot the master mix into separate PCR tubes for each dNTP concentration you wish to test. It is recommended to test a range of final concentrations, for example: 100 µM, 200 µM, 500 µM, and 1 mM of each dNTP.

  • Add dNTPs: Add the appropriate volume of your dNTP mix to each reaction tube to achieve the desired final concentration. For example, for a 20 µL reaction and a 10 mM dNTP mix:

    • For 100 µM final concentration: add 0.2 µL of 10 mM dNTP mix.

    • For 200 µM final concentration: add 0.4 µL of 10 mM dNTP mix.

    • For 500 µM final concentration: add 1.0 µL of 10 mM dNTP mix.

    • For 1 mM final concentration: add 2.0 µL of 10 mM dNTP mix. Adjust the volume of nuclease-free water in your master mix to accommodate the different volumes of dNTPs.

  • Incubate: Gently mix the reactions and incubate them in a thermocycler according to the reverse transcriptase manufacturer's protocol. A typical protocol might be:

    • Primer annealing: 25°C for 5 minutes

    • cDNA synthesis: 50°C for 60 minutes

    • Enzyme inactivation: 70°C for 15 minutes

  • Analyze the Results:

    • Yield: The cDNA yield can be assessed using qPCR targeting a housekeeping gene or by using a fluorescent dye that binds to single-stranded DNA.

    • Length: The length of the cDNA products can be visualized by running a portion of the reaction on an agarose gel. Look for the concentration that produces the longest and most abundant products.

    • Fidelity: For applications where sequence accuracy is critical, the fidelity can be assessed by cloning and sequencing the cDNA products.

Logical Relationship of Key Reaction Components

The success of reverse transcription depends on the interplay of several key components. The following diagram illustrates these relationships.

logical_relationships rt Reverse Transcription (cDNA Synthesis) rna RNA Template rna->rt enzyme Reverse Transcriptase enzyme->rt primers Primers (Oligo(dT), Random Hexamers, Gene-Specific) primers->rt This compound This compound This compound->rt datp dATP datp->rt dgtp dGTP dgtp->rt dttp dTTP dttp->rt mgcl2 MgCl₂ mgcl2->enzyme Cofactor buffer Reaction Buffer buffer->rt Maintains pH & ionic strength

Caption: Key components and their roles in reverse transcription.

Troubleshooting

IssuePossible CauseRecommendation
Low cDNA Yield Suboptimal dNTP concentration (too low).Increase the dNTP concentration in increments (e.g., from 200 µM to 500 µM).
Degraded RNA template.Check RNA integrity on a denaturing gel or with a Bioanalyzer.
Presence of inhibitors in the RNA sample.Re-purify the RNA.
Short cDNA Products Suboptimal dNTP concentration (too low).Increase the dNTP concentration.
RNA secondary structure.Increase the reaction temperature (if using a thermostable reverse transcriptase).
High concentration of random hexamers.Reduce the concentration of random hexamers or switch to oligo(dT) or gene-specific primers.[9]
Inconsistent qPCR Results Pipetting errors in dNTP addition.Use a master mix and carefully calibrate pipettes.
dNTP degradation from multiple freeze-thaw cycles.Aliquot dNTPs into smaller volumes.

Conclusion

The optimization of this compound concentration, as part of a balanced dNTP pool, is a critical step in achieving high-quality cDNA synthesis. By systematically testing a range of concentrations and carefully analyzing the results, researchers can significantly improve the yield, length, and fidelity of their reverse transcription reactions. This, in turn, will lead to more reliable and reproducible data in downstream applications that are fundamental to research and drug development.

References

The Role of Modified dCTP Analogs in Advancing Epigenetic Research and Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The study of epigenetics, particularly DNA methylation, is critical for understanding gene regulation in normal development and its dysregulation in diseases such as cancer. The use of modified deoxycytidine triphosphates (dCTPs) and innovative enzymatic and chemical approaches has revolutionized the analysis of 5-methylcytosine (5mC) and its oxidized derivatives, including 5-hydroxymethylcytosine (5hmC). These advancements offer significant improvements over traditional bisulfite sequencing, providing researchers, scientists, and drug development professionals with more accurate and robust tools for epigenetic analysis.

This application note provides a detailed overview of modern techniques for methylation analysis, including Enzymatic Methyl-seq (EM-seq) and TET-assisted pyridine borane sequencing (TAPS). It includes comprehensive protocols, comparative data, and workflow visualizations to facilitate the adoption of these powerful methods in the laboratory.

Introduction to Modern Methylation Analysis Techniques

For decades, bisulfite sequencing has been the gold standard for DNA methylation analysis. However, the harsh chemical treatment involved in this method leads to DNA degradation, fragmentation, and biased sequencing data.[1] To overcome these limitations, several alternative methods have been developed that utilize enzymatic reactions and gentler chemical modifications to identify methylated and hydroxymethylated cytosines with single-base resolution.

Enzymatic Methyl-seq (EM-seq) is a purely enzymatic method that offers a less destructive alternative to bisulfite sequencing.[1][2] This technique uses a series of enzymes to distinguish between methylated and unmethylated cytosines. The key enzymes involved are TET2, which protects 5mC and 5hmC from deamination, and APOBEC3A, which deaminates unmodified cytosines to uracils.[1][3] This results in higher quality sequencing libraries, characterized by greater complexity and yield, even from low input DNA amounts.[3][4]

TET-assisted pyridine borane sequencing (TAPS) is another innovative technique that avoids the harsh bisulfite treatment. TAPS employs a TET enzyme to oxidize both 5mC and 5hmC to 5-carboxylcytosine (5caC).[5][6][7] Subsequently, pyridine borane reduces 5caC to dihydrouracil (DHU), which is read as thymine during sequencing.[5][8] This direct conversion of methylated bases results in a "mC-to-T" chemistry, which contrasts with the "C-to-T" conversion of unmethylated cytosines in bisulfite sequencing and EM-seq.[5]

Other notable techniques include:

  • Oxidative Bisulfite Sequencing (oxBS-Seq): This method distinguishes between 5mC and 5hmC by adding an oxidative step before bisulfite treatment, which converts 5hmC to 5-formylcytosine (5fC), a base that is susceptible to deamination by bisulfite.[9]

  • TET-assisted Bisulfite Sequencing (TAB-Seq): In this method, 5hmC is protected by glucosylation, followed by TET oxidation of 5mC to 5caC. Subsequent bisulfite treatment then allows for the specific identification of the original 5hmC sites.[2][10]

  • ACE-seq: This enzymatic method identifies 5hmC by first protecting it through glucosylation with T4-BGT, followed by deamination of cytosine and 5mC by APOBEC3A.[1]

Comparative Analysis of Methylation Sequencing Methods

The choice of method for DNA methylation analysis depends on the specific research question, sample type, and available resources. The following table summarizes the key features and performance metrics of the most common techniques.

FeatureWhole-Genome Bisulfite Sequencing (WGBS)Enzymatic Methyl-seq (EM-seq)TET-assisted Pyridine Borane Sequencing (TAPS)
Principle Chemical conversion of unmethylated C to UEnzymatic deamination of unprotected C to UEnzymatic oxidation of 5mC/5hmC to 5caC, followed by chemical reduction to DHU (read as T)
DNA Damage High, leads to fragmentation and loss of DNA[1]Minimal, gentle enzymatic treatment[4]Minimal, avoids harsh bisulfite treatment[8]
Input DNA Higher amounts generally requiredAs little as 100 pg[1]Low input amounts, including cfDNA[7]
Library Complexity Lower due to DNA damage and loss[3]Higher, more accurate representation of the methylome[1][2]Improved sequence quality and mapping rate[8]
GC Bias Uneven GC distribution[1]More uniform GC coverage[1][11]Improved coverage compared to bisulfite sequencing[8]
Detected Modifications 5mC + 5hmC (cannot distinguish)[12]5mC + 5hmC (cannot distinguish in standard protocol)[3]5mC + 5hmC (read as T)[5]
Workflow DNA fragmentation -> End repair & A-tailing -> Adaptor ligation -> Bisulfite conversion -> PCRLibrary preparation -> Enzymatic conversion (TET2/APOBEC3A) -> PCRTET oxidation -> Pyridine borane reduction -> PCR -> Sequencing

Experimental Workflows

Visualizing the experimental workflows can help in understanding the key steps and differences between these methodologies.

WGBS_Workflow cluster_wgbs Whole-Genome Bisulfite Sequencing (WGBS) Workflow DNA Genomic DNA Frag Fragmentation DNA->Frag LibPrep Library Preparation Frag->LibPrep Bisulfite Bisulfite Conversion LibPrep->Bisulfite PCR PCR Amplification Bisulfite->PCR Seq Sequencing PCR->Seq

A simplified workflow for Whole-Genome Bisulfite Sequencing (WGBS).

EM_Seq_Workflow cluster_emseq Enzymatic Methyl-seq (EM-seq) Workflow DNA Genomic DNA LibPrep Library Preparation DNA->LibPrep EnzConv Enzymatic Conversion LibPrep->EnzConv PCR PCR Amplification EnzConv->PCR Seq Sequencing PCR->Seq

The streamlined workflow for Enzymatic Methyl-seq (EM-seq).

TAPS_Workflow cluster_taps TET-assisted Pyridine Borane Sequencing (TAPS) Workflow DNA Genomic DNA TET TET Oxidation DNA->TET PB Pyridine Borane Reduction TET->PB PCR PCR Amplification PB->PCR Seq Sequencing PCR->Seq

The workflow for TET-assisted Pyridine Borane Sequencing (TAPS).

Detailed Experimental Protocols

Protocol 1: Enzymatic Methyl-seq (EM-seq)

This protocol is a generalized procedure based on the principles of EM-seq. Commercial kits are available and their specific instructions should be followed.

Materials:

  • Genomic DNA (100 pg - 200 ng)

  • EM-seq compatible library preparation kit (e.g., NEBNext® Ultra™ II)

  • Enzymatic conversion reagents: TET2 enzyme, Oxidation Enhancer, APOBEC3A enzyme

  • Q5U DNA polymerase for PCR amplification

  • Magnetic beads for purification steps

  • Nuclease-free water

Methodology:

  • Library Preparation: a. Fragment genomic DNA to the desired size. b. Perform end-repair and A-tailing of the DNA fragments. c. Ligate Illumina-compatible adaptors to the DNA fragments. d. Purify the adaptor-ligated DNA using magnetic beads.

  • Enzymatic Conversion: a. Oxidation Step: Incubate the adaptor-ligated DNA with TET2 enzyme and an Oxidation Enhancer. This step oxidizes 5mC and 5hmC to forms that are protected from deamination by APOBEC3A.[2][3] b. Deamination Step: Add APOBEC3A enzyme to the reaction. This will deaminate the unprotected cytosines to uracils.[1][2] c. Purify the converted DNA.

  • PCR Amplification: a. Amplify the converted libraries using a high-fidelity DNA polymerase that can read uracil-containing templates, such as Q5U DNA polymerase.[2] b. The number of PCR cycles should be optimized based on the amount of input DNA.

  • Sequencing and Data Analysis: a. Sequence the amplified libraries on an Illumina platform. b. Analyze the sequencing data using bioinformatic pipelines designed for bisulfite sequencing data, as the output format (C vs. T) is similar.

Protocol 2: TET-assisted Pyridine Borane Sequencing (TAPS)

This protocol outlines the general steps for performing TAPS.

Materials:

  • Genomic DNA

  • TET dioxygenase (e.g., mammalian TET2) and cofactors (α-ketoglutarate, Fe(II))

  • Pyridine borane

  • PCR amplification reagents

  • DNA purification reagents

Methodology:

  • TET Oxidation: a. Incubate double-stranded DNA with a TET dioxygenase and necessary cofactors.[5] b. This reaction iteratively oxidizes 5mC and 5hmC to 5-carboxylcytosine (5caC). Unmodified cytosines are not affected.[5] c. Purify the TET-treated DNA.

  • Pyridine Borane Reduction: a. Treat the TET-oxidized DNA with pyridine borane.[5] b. This selectively reduces 5caC to dihydrouracil (DHU).[5] c. Purify the DNA.

  • PCR Amplification and Sequencing: a. Amplify the treated DNA using a standard PCR protocol. During amplification, DHU is read as thymine (T).[5] b. Sequence the amplified library. The resulting data will show C for unmodified cytosines and T for original 5mC and 5hmC sites.

Signaling and Reaction Pathways

The underlying chemical and enzymatic reactions are key to understanding how these methods achieve their specificity.

Methylation_Conversion_Pathways cluster_pathways Cytosine Conversion Pathways in Methylation Analysis C Cytosine (C) U Uracil (U) C->U Bisulfite or APOBEC3A mC 5mC hmC 5hmC mC->hmC TET fC 5fC hmC->fC TET caC 5caC fC->caC TET DHU DHU caC->DHU Pyridine Borane

Chemical and enzymatic conversions of cytosine and its modifications.

Applications in Research and Drug Development

The development of these advanced methylation analysis techniques has significant implications for various fields:

  • Cancer Research: Accurate methylation profiling of tumor DNA, including circulating cell-free DNA (cfDNA), can lead to the discovery of novel biomarkers for early cancer detection, prognosis, and monitoring treatment response.[3]

  • Developmental Biology: Studying dynamic changes in DNA methylation during embryonic development and cell differentiation provides insights into gene regulation and cell fate determination.[9]

  • Neuroscience: Aberrant 5hmC patterns have been associated with various neurodevelopmental disorders, making these techniques valuable for understanding the role of epigenetics in the nervous system.[9]

  • Drug Development: Epigenetic modifications are reversible, making them attractive targets for therapeutic intervention.[13] Robust and accurate methods for methylation analysis are crucial for the development and evaluation of epigenetic drugs.

Conclusion

The evolution from harsh chemical-based methods to gentle and efficient enzymatic and chemo-enzymatic techniques for DNA methylation analysis marks a significant advancement in the field of epigenetics. EM-seq and TAPS, along with other related methods, provide researchers with powerful tools to explore the methylome with greater accuracy, sensitivity, and from more challenging samples. The detailed protocols and comparative data presented here serve as a valuable resource for laboratories looking to implement these state-of-the-art methodologies for their research and development needs.

References

Application Notes and Protocols for Fluorescently Labeled dCTP in In Situ Hybridization (ISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is widely applied in various research fields, including genomics, diagnostics, and drug development. A key component of successful FISH is the use of fluorescently labeled nucleic acid probes that bind to a specific target sequence. The direct incorporation of fluorescently labeled deoxycytidine triphosphate (dCTP) into DNA probes offers a streamlined and efficient method for generating highly sensitive and specific probes for ISH applications.

These application notes provide a comprehensive overview and detailed protocols for the use of fluorescently labeled this compound in ISH.

Principle of the Method

The core principle involves the enzymatic incorporation of a this compound molecule chemically conjugated to a fluorophore into a DNA probe. This is typically achieved through methods such as nick translation, random priming, or polymerase chain reaction (PCR). The resulting fluorescently labeled probe is then hybridized to denatured chromosomal DNA or RNA within morphologically preserved cells or tissues. The target sequences are subsequently visualized using fluorescence microscopy, allowing for the identification and localization of the specific nucleic acid sequence of interest.

Directly labeled probes have several advantages, including high fluorescence intensity and photostability, which contribute to a strong signal-to-noise ratio.[1] The choice of fluorophore can be tailored to the specific application and the available filter sets of the fluorescence microscope.

Applications

The use of fluorescently labeled this compound for generating ISH probes is applicable to a wide range of research and clinical settings:

  • Gene Mapping and Chromosome Identification: Locating the position of specific genes or DNA sequences on chromosomes.[1]

  • Cancer Diagnostics: Detecting chromosomal abnormalities such as aneuploidies, translocations, deletions, and amplifications associated with various cancers.

  • Prenatal Diagnosis: Identifying chromosomal disorders in fetal cells.

  • Infectious Disease Research: Detecting and localizing viral or bacterial DNA or RNA within infected cells.

  • Gene Expression Analysis: Visualizing the spatial distribution of specific mRNA transcripts within tissues.

Experimental Protocols

Probe Labeling using Fluorescently Labeled this compound

This protocol describes the labeling of a DNA probe using random priming, a common method for incorporating fluorescently labeled this compound.

Workflow for Probe Labeling with Fluorescently Labeled this compound

G cluster_0 Probe Labeling Template_DNA Template DNA Denaturation Denature DNA (Heat Block) Template_DNA->Denaturation Priming Anneal Random Primers Denaturation->Priming Labeling_Reaction Add Labeling Mix: - Klenow Fragment - dNTPs - Fluorescent this compound Priming->Labeling_Reaction Incubation Incubate (e.g., 37°C) Labeling_Reaction->Incubation Purification Purify Labeled Probe (e.g., Column Purification) Incubation->Purification Labeled_Probe Fluorescently Labeled Probe Purification->Labeled_Probe

Caption: Workflow for generating a fluorescently labeled DNA probe using random priming with fluorescent this compound.

Materials:

  • DNA template (e.g., plasmid, BAC, cosmid)

  • Fluorescently labeled this compound (e.g., Cy3-dCTP, Fluorescein-12-dCTP)

  • Unlabeled dATP, dGTP, dTTP, and this compound

  • Random primers (e.g., nonamers)

  • Klenow fragment (exo-)

  • 10x Klenow buffer

  • Nuclease-free water

  • DNA purification columns

Procedure:

  • Prepare the Labeling Reaction Mix: In a microcentrifuge tube, combine the following reagents on ice. The ratio of fluorescently labeled this compound to unlabeled this compound may need to be optimized for different applications, with a common starting point being a 1:2 or 1:3 ratio.[2]

ComponentVolumeFinal Concentration
DNA Template (1 µg)X µL25 ng/µL
Random Primers5 µL
10x Klenow Buffer5 µL1x
dNTP Mix (dATP, dGTP, dTTP at 10 mM each)1 µL0.2 mM each
Unlabeled this compound (1 mM)2 µL40 µM
Fluorescently Labeled this compound (1 mM)1 µL20 µM
Nuclease-free WaterUp to 49 µL
  • Denaturation: Denature the DNA template by heating the tube at 95°C for 5-10 minutes, then immediately place it on ice for 5 minutes.

  • Enzymatic Reaction: Add 1 µL of Klenow fragment (5 U/µL) to the reaction mix.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Probe Purification: Purify the labeled probe using a DNA purification column according to the manufacturer's instructions.

  • Quantification and Storage: Measure the concentration and labeling efficiency of the probe using a spectrophotometer. Store the labeled probe at -20°C, protected from light.

Fluorescent In Situ Hybridization (FISH) Protocol

This protocol provides a general guideline for FISH on slides.[3][4] Optimization of probe concentration, hybridization time, and wash stringency is recommended for specific applications.

Workflow for Fluorescent In Situ Hybridization

G cluster_1 FISH Protocol Slide_Prep Slide Preparation (Fixation, Permeabilization) Denaturation Denature Sample & Probe (e.g., 75°C for 10 min) Slide_Prep->Denaturation Hybridization Hybridize Probe to Target (e.g., 37°C overnight) Denaturation->Hybridization Washing Post-Hybridization Washes (Stringency Washes) Hybridization->Washing Counterstaining Counterstain Nuclei (e.g., DAPI) Washing->Counterstaining Mounting Mount Coverslip Counterstaining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for performing a fluorescent in situ hybridization experiment.

Materials:

  • Slides with fixed cells or tissue sections

  • Fluorescently labeled DNA probe

  • Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI counterstain

  • Antifade mounting medium

  • Coverslips

  • Humidified chamber

Procedure:

  • Slide Preparation:

    • For paraffin-embedded tissues, deparaffinize and rehydrate the sections.[3]

    • Perform any necessary pretreatment steps such as RNase A treatment and pepsin digestion to improve probe accessibility.[4]

    • Dehydrate the slides through an ethanol series (70%, 90%, 100%) and air dry.[3]

  • Probe Preparation and Denaturation:

    • Prepare the hybridization mix containing the fluorescently labeled probe at an optimized concentration.

    • Denature the probe mix at 75°C for 10 minutes and then place on ice.[3]

  • Hybridization:

    • Apply the denatured probe mix to the slide and cover with a coverslip.

    • Denature the slide at 75°C for 10 minutes.[3]

    • Incubate the slide in a humidified chamber at 37°C overnight.[4]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in 2x SSC at 40°C for 5 minutes.[4]

    • Wash in 0.1x SSC at 40°C for 5 minutes.[4]

    • Wash again in 2x SSC at 40°C for 5 minutes.[4]

  • Counterstaining and Mounting:

    • Apply a drop of antifade mounting medium containing DAPI to the slide.[3]

    • Place a coverslip over the sample and seal the edges.[3]

  • Imaging:

    • Visualize the signals using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Data Presentation

Table 1: Comparison of Common Fluorophores for this compound Labeling

FluorophoreExcitation (nm)Emission (nm)ColorKey Advantages
Fluorescein492517GreenBright, widely available filter sets.[2][5]
Cy3550570Orange-RedHigh fluorescence intensity, photostable.[1]
Cy5649670Far-RedMinimal autofluorescence in the far-red spectrum.
CF®488A490515GreenBright and photostable.[6]
CF®594593614RedBright and photostable.[6]
Texas Red®595615RedBright red fluorescence.[7]

Table 2: Recommended Experimental Parameters

ParameterRecommended RangeNotes
Probe Labeling
Fluorescent this compound:Unlabeled this compound Ratio1:1 to 1:3Optimize for desired labeling efficiency and cost.[2]
Incubation Time (Random Priming)1-4 hoursLonger times may increase yield.
In Situ Hybridization
Probe Concentration1-10 ng/µLOptimize for signal-to-noise ratio.[8]
Hybridization Temperature37-42°CDependent on formamide concentration and probe characteristics.[4]
Hybridization Time12-18 hoursOvernight hybridization is common for optimal signal.[4]
Wash Temperature40-45°CHigher temperatures increase stringency.[4]

Troubleshooting

Table 3: Common Issues and Solutions in Fluorescent ISH

IssuePossible CauseSuggested Solution
No or Weak Signal Poor probe labeling efficiency.Verify probe labeling and concentration.[8]
Insufficient probe concentration.Increase probe concentration in the hybridization mix.[8]
Inadequate denaturation.Optimize denaturation temperature and time for both probe and sample.[8]
Inefficient permeabilization.Adjust pepsin/protease treatment time and concentration.[3]
High Background Non-specific probe binding.Increase wash stringency (higher temperature, lower salt concentration).[8]
Probe concentration is too high.Decrease the amount of probe used in hybridization.[8]
Incomplete blocking of repetitive sequences.Include Cot-1 DNA in the hybridization buffer.
Photobleaching Excessive exposure to excitation light.Use an antifade mounting medium and minimize light exposure.[8]
Fluorophore is not very photostable.Choose a more photostable dye like Cy3.[1]

For further troubleshooting, refer to comprehensive guides on in situ hybridization.[9]

References

Application Notes and Protocols for dCTP in Random Mutagenesis PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing deoxycytidine triphosphate (dCTP) in random mutagenesis PCR, primarily through error-prone PCR (epPCR). This powerful technique is instrumental in generating libraries of gene variants for applications in protein engineering, directed evolution, and functional genomics, which are critical components of modern drug discovery and development.

Introduction

Random mutagenesis is a cornerstone of molecular biology, enabling the exploration of protein function and the engineering of novel biocatalysts, therapeutics, and diagnostic tools. Error-prone PCR (epPCR) is a widely adopted method for introducing random mutations into a target gene. The fidelity of the DNA polymerase is deliberately reduced during the PCR amplification, leading to the incorporation of incorrect nucleotides. One of the key strategies to modulate the mutation rate and spectrum is the manipulation of deoxyribonucleoside triphosphate (dNTP) concentrations, with a particular focus on the role of this compound. By creating an imbalance in the dNTP pool, the polymerase is more likely to misincorporate bases, thereby generating a diverse library of mutants.

The concentration of this compound, along with other dNTPs, can be carefully adjusted to control the frequency and type of mutations. Furthermore, the use of this compound analogs can introduce specific types of mutations, offering another layer of control over the mutagenesis process. These notes will detail the principles, provide quantitative data on mutation rates, and present step-by-step protocols for implementing these techniques in the laboratory.

Data Presentation: The Impact of dNTP Concentration on Mutation Frequency

The following tables summarize quantitative data on mutation frequencies achieved by manipulating dNTP concentrations and using dNTP analogs in random mutagenesis protocols.

Table 1: Mutation Frequencies with Imbalanced dNTP Concentrations

Mutagenesis ConditiondNTP ConcentrationsResulting Mutation Rate/FrequencyPredominant Mutation TypeReference
High this compound/dTTP4 mM dTTP, 4 mM this compound, 2 mM dATP, 2 mM dGTPNot explicitly quantified, but used to induce random mutationsGeneral increase in mutations[1][2]
Reduced dATPdTTP/dCTP/dGTP:dATP ratio of 20:1 to 40:11.4% to 1.8% base mutation rateA x T → G x C transitions[3]
MnCl₂ & dNTP variationVariable MnCl₂ and dGTP concentrations2 to 8 mutations per 1,000 bpTransitions and transversions[4]
Mutagenic BufferMutagenic buffer containing 4 mM dTTP and 4 mM this compoundNot explicitly quantified, used for mutagenesisGeneral increase in mutations[5]

Table 2: Mutation Frequencies with this compound Analogs

dNTP AnalogConcentrationResulting Mutation FrequencyPredominant Mutation TypeReference
dPTPEquimolar with standard dNTPsC→T: 1.0 x 10⁻²Transitions (A→G, T→C, G→A, C→T)[6]
dPTP0.25 mM dPTP, 0.075 mM this compound, 0.075 mM TTP1-2% per eligible nucleotide positionC-to-T mutations[7]
8-oxo-dGTP & dPTP8 mM 8-oxo-dGTP, 0.25 mM dPTP, 0.05 mM dGTP, 0.075 mM this compound, 0.075 mM TTP1-2% per eligible nucleotide positionMixture of transitions and transversions[6][7]

Experimental Protocols

Here, we provide detailed protocols for performing random mutagenesis PCR with a focus on manipulating this compound concentrations.

Protocol 1: Error-Prone PCR with Imbalanced dNTPs

This protocol is adapted from standard epPCR methods and is designed to introduce random mutations by creating an imbalance in the dNTP pool.[1][2]

Materials:

  • Template DNA (plasmid or linear), 10-100 ng

  • Forward and Reverse Primers (0.5 µM each)

  • Low-fidelity DNA Polymerase (e.g., Taq polymerase)

  • 10x PCR Buffer (containing MgCl₂)

  • dNTP mix (2 mM dATP, 2 mM dGTP, 4 mM this compound, 4 mM dTTP)

  • MnCl₂ solution (5 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a 50 µL PCR reaction as follows:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (as described above): 5 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • Template DNA: X µL (10-100 ng)

    • MnCl₂ (5 mM): 0.5-5 µL (optimize for desired mutation rate)

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • PCR Amplification: Perform PCR using the following cycling conditions:

    • Initial Denaturation: 94°C for 2-5 minutes

    • 30 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds (adjust based on primer Tₘ)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis and Purification:

    • Analyze 5 µL of the PCR product on a 1% agarose gel to confirm amplification.

    • Purify the remaining PCR product using a commercial PCR purification kit.

    • The purified, mutated DNA is now ready for downstream applications such as cloning into an expression vector for library screening.

Protocol 2: Random Mutagenesis using this compound Analog (dPTP)

This protocol utilizes the nucleoside analog dPTP to induce a high frequency of transition mutations.[6][7]

Materials:

  • Template DNA (plasmid or linear), 10-100 ng

  • Forward and Reverse Primers (0.5 µM each)

  • Taq DNA Polymerase

  • 10x PCR Buffer (containing MgCl₂)

  • Standard dNTP mix (10 mM each dATP, dGTP, dTTP)

  • This compound solution (10 mM)

  • dPTP solution (10 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare a 50 µL PCR reaction with the following components. Note the reduced concentration of this compound to enhance the incorporation of dPTP.

    • 10x PCR Buffer: 5 µL

    • Standard dNTP mix (without this compound): 1 µL

    • This compound (10 mM): 0.375 µL (final concentration 0.075 mM)

    • dPTP (10 mM): 1.25 µL (final concentration 0.25 mM)

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • Template DNA: X µL (10-100 ng)

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • PCR Amplification: Use the same cycling conditions as in Protocol 1.

  • Second Round of PCR (Analog Removal): To remove the dPTP analog and generate a library with standard base pairs, a second round of PCR is performed using the product from the first PCR as a template.

    • Use 1 µL of the purified product from the first PCR as the template.

    • Set up a standard PCR reaction using a high-fidelity polymerase and a balanced dNTP mix (e.g., 200 µM of each dATP, this compound, dGTP, dTTP).

    • Perform 15-20 cycles of PCR.

  • Analysis and Purification: Analyze and purify the final PCR product as described in Protocol 1.

Visualizations

The following diagrams illustrate the workflow and logical relationships in random mutagenesis PCR.

experimental_workflow template Template DNA (Gene of Interest) reagents Prepare epPCR Mix: - Low-fidelity Polymerase - Imbalanced dNTPs (e.g., high this compound) - MnCl₂ template->reagents pcr Error-Prone PCR Amplification reagents->pcr purification Purify PCR Product pcr->purification cloning Clone into Expression Vector purification->cloning transformation Transform Host Cells (e.g., E. coli) cloning->transformation library Mutant Gene Library transformation->library screening Screening/Selection for Desired Phenotype library->screening analysis Sequence Analysis of Improved Variants screening->analysis

Caption: Workflow for creating a mutant library using error-prone PCR.

logical_relationship increase_this compound Increase [this compound] imbalance dNTP Pool Imbalance increase_this compound->imbalance misincorporation Increased Polymerase Misincorporation Rate imbalance->misincorporation mutations Higher Mutation Frequency misincorporation->mutations low_fidelity Low-Fidelity Polymerase (Taq) low_fidelity->misincorporation mncl2 Presence of Mn²⁺ mncl2->misincorporation

Caption: Factors influencing mutation frequency in error-prone PCR.

References

Application Notes and Protocols for Enzymatic Synthesis of DNA Probes Using Labeled dCTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the three most common enzymatic methods for synthesizing DNA probes using labeled dCTP: Polymerase Chain Reaction (PCR), Random Primed Labeling, and Nick Translation. It also includes quantitative data for expected labeling efficiencies and a troubleshooting guide to address common issues.

Key Concepts and Labeling Strategies

The choice of labeling strategy depends on factors such as the amount and nature of the template DNA, the required specific activity of the probe, and the intended application.

  • Radioactive Labeling: Traditionally, [α-³²P]this compound is used to generate probes with very high specific activity, enabling the detection of low-abundance targets.[6][7]

    • Biotin: Biotin-labeled this compound can be incorporated into DNA probes and subsequently detected with streptavidin conjugated to an enzyme (e.g., HRP, AP) or a fluorophore.[8][9][10]

    • Digoxigenin (DIG): DIG is a steroid hapten that can be incorporated via DIG-labeled dUTP (or this compound analogs) and detected with high-affinity anti-DIG antibodies.[11][12]

    • Fluorophores: Fluorescently labeled this compound allows for the direct detection of probes without the need for secondary detection reagents, which is ideal for applications like Fluorescence In Situ Hybridization (FISH).[1][][14]

Data Presentation: Quantitative Comparison of Labeling Methods

The efficiency of probe labeling can be quantified by specific activity for radioactive probes or by the degree of label incorporation for non-radioactive probes. The following tables summarize expected outcomes for different labeling methods.

Table 1: Expected Specific Activity of ³²P-labeled DNA Probes

Labeling MethodTemplate DNA AmountLabeled NucleotideExpected Specific Activity (dpm/µg)Reference
Random Primed Labeling25-50 ng[α-³²P]this compound (3000 Ci/mmol)> 1 x 10⁹[6]
Random Primed Labeling25-50 ng[α-³²P]this compound (6000 Ci/mmol)> 2 x 10⁹[7]
Nick Translation100 ng[α-³²P]this compound (3000 Ci/mmol)~1 x 10⁸[15]
Nick Translation0.1 µg[α-³²P]this compound (3000 Ci/mmol)3 x 10⁸[16]

Table 2: Recommended Nucleotide Concentrations for Non-Radioactive Labeling

Labeling MethodLabelLabeled dNTPUnlabeled dNTPsRecommended Ratio (Labeled:Unlabeled)Reference
PCRDigoxigeninDIG-11-dUTPdATP, this compound, dGTP, dTTP1:2 (DIG-dUTP:dTTP)[17]
PCRFluorescent DyeCF® Dye this compounddATP, dGTP, dTTP1:2 (CF-dCTP:this compound)[18]
Nick TranslationBiotinBiotin-11-dCTPdATP, dGTP, dTTP1:1 (Biotin-dCTP:this compound)
Random Primed LabelingBiotinBiotin-11-dCTPdATP, dGTP, dTTPFinal concentration of 0.1 mM[19]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for the three main enzymatic DNA probe labeling methods.

PCR_Labeling_Workflow cluster_0 PCR Labeling Workflow prep Prepare PCR Reaction Mix (Template DNA, Primers, dNTPs, Labeled this compound, Taq Polymerase) pcr Perform PCR Amplification (Denaturation, Annealing, Extension) prep->pcr Incorporate labeled this compound cleanup Purify Labeled Probe (Remove unincorporated nucleotides) pcr->cleanup quant Quantify and Assess Labeling (Spectrophotometry, Gel Electrophoresis) cleanup->quant

Caption: Workflow for DNA probe synthesis using PCR.

Random_Primed_Labeling_Workflow cluster_0 Random Primed Labeling Workflow denature Denature Template DNA (Heat to 95-100°C) anneal Anneal Random Primers (Hexa- or nonamers) denature->anneal Rapid cooling on ice extend Primer Extension with Klenow Fragment (Incorporate labeled this compound) anneal->extend stop Stop Reaction (Add EDTA) extend->stop purify Purify Labeled Probe (Optional) stop->purify

Caption: Workflow for DNA probe synthesis by random priming.

Nick_Translation_Workflow cluster_0 Nick Translation Workflow nick Introduce Nicks in dsDNA (DNase I) translate Nick Translation (DNA Polymerase I incorporates labeled this compound while removing existing nucleotides) nick->translate 5'->3' exonuclease and 5'->3' polymerase activity stop Stop Reaction (Add EDTA) translate->stop purify Purify Labeled Probe (Remove unincorporated nucleotides) stop->purify

Caption: Workflow for DNA probe synthesis via nick translation.

Experimental Protocols

Protocol 1: PCR Labeling of DNA Probes

This method is ideal when the template DNA is scarce or when a specific fragment needs to be amplified and labeled simultaneously.

Materials:

  • DNA template (plasmid, genomic DNA, or PCR product)

  • Forward and reverse primers (10 µM each)

  • dNTP mix (without this compound)

  • Labeled this compound (e.g., Biotin-14-dCTP, Fluorescein-12-dCTP, or [α-³²P]this compound)

  • Unlabeled this compound

  • Taq DNA polymerase and corresponding 10X reaction buffer

  • MgCl₂ (25 mM)

  • Nuclease-free water

  • PCR purification kit

Procedure:

  • Reaction Setup: On ice, prepare a 50 µL PCR reaction mix as follows:

    • 10X PCR Buffer: 5 µL

    • 25 mM MgCl₂: 3 µL

    • dNTP mix (without this compound, 10 mM each): 1 µL

    • Unlabeled this compound (10 mM): 0.5 µL

    • Labeled this compound (1 mM): 1.5 µL (adjust ratio as needed, e.g., for fluorescent dyes a 1:2 ratio of labeled to unlabeled this compound is common)[18]

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • PCR Amplification: Perform PCR using the following cycling conditions (optimize annealing temperature based on primers):

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Probe Purification: Remove unincorporated nucleotides using a PCR purification kit according to the manufacturer's instructions.

  • Analysis: Evaluate the labeling efficiency and probe integrity by running an aliquot on an agarose gel. The labeled probe should be brighter (if fluorescently labeled) or show a slight size shift compared to an unlabeled control.

Protocol 2: Random Primed DNA Labeling

This method is suitable for labeling linear DNA fragments of various sizes and generates probes of high specific activity.[20]

Materials:

  • Linearized template DNA (10 ng - 1 µg)

  • Random primers (hexamers or nonamers)

  • Klenow fragment of DNA Polymerase I

  • 10X reaction buffer

  • dNTP mix (without this compound)

  • Labeled this compound (e.g., Biotin-11-dCTP or [α-³²P]this compound)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

Procedure:

  • Template Denaturation:

    • In a microcentrifuge tube, bring the template DNA volume to 45 µL with nuclease-free water.

    • Heat at 95-100°C for 5 minutes.[21]

    • Immediately chill on ice for at least 2 minutes.[19]

  • Labeling Reaction: On ice, add the following to the denatured template:

    • 10X Reaction Buffer: 5 µL

    • dNTP mix (without this compound): 1 µL

    • Random Primers: 1 µL

    • Labeled this compound (e.g., 5 µL of 1 mM Biotin-11-dCTP or 5 µL of [α-³²P]this compound)[19]

    • Klenow Fragment (5 U/µL): 1 µL

  • Incubation: Mix gently and incubate at 37°C for 1 hour.[19]

  • Stop Reaction: Add 2 µL of 0.5 M EDTA, pH 8.0 to stop the reaction.[19]

  • Purification (Optional): The probe can be used directly in many hybridization applications. If necessary, purify the labeled probe from unincorporated nucleotides using a spin column.

Protocol 3: Nick Translation

This method introduces single-stranded nicks into a double-stranded DNA template, which are then "translated" by DNA Polymerase I, incorporating labeled nucleotides. It is effective for large DNA templates like plasmids.[22]

Materials:

  • dsDNA template (1 µg)

  • DNase I

  • DNA Polymerase I

  • 10X Nick Translation Buffer

  • dNTP mix (without this compound)

  • Labeled this compound (e.g., Biotin-14-dCTP or [α-³²P]this compound)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 10X Nick Translation Buffer: 5 µL

    • dNTP mix (without this compound): 1 µL

    • Labeled this compound: (e.g., 5 µL of 1 mM Biotin-14-dCTP or 5 µL of [α-³²P]this compound)

    • DNA Template (1 µg): to a final volume of 45 µL with water

    • DNase I/DNA Polymerase I mix: 5 µL

  • Incubation: Mix gently and incubate at 15°C for 60-90 minutes.[16][23]

  • Stop Reaction: Add 5 µL of 0.5 M EDTA, pH 8.0.[15]

  • Probe Purification: It is recommended to purify the labeled probe to remove unincorporated nucleotides, which can be achieved by ethanol precipitation or spin column chromatography.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive enzymeUse fresh enzyme and store at -20°C in a non-frost-free freezer.
Poor template qualityPurify template DNA to remove inhibitors. Ensure DNA is linearized for random priming.
Incorrect nucleotide concentrationsOptimize the ratio of labeled to unlabeled this compound. High concentrations of labeled nucleotide can inhibit the polymerase.[24]
Inefficient denaturation (Random Priming)Ensure complete denaturation by heating to 100°C for at least 5 minutes and quick chilling on ice.[24]
High Background in Hybridization Unincorporated labeled nucleotidesPurify the probe after the labeling reaction using a spin column or ethanol precipitation.
Probe concentration is too highUse the recommended probe concentration for your specific application.
Incorrect Probe Size DNase I concentration is too high (Nick Translation)Optimize the DNase I concentration to generate larger fragments.
Non-specific amplification (PCR)Optimize PCR conditions (annealing temperature, primer concentration).

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully generate high-quality DNA probes labeled with this compound for a variety of molecular biology applications.

References

The Pivotal Role of dCTP in Next-Generation Sequencing DNA Library Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine triphosphate (dCTP) is a fundamental building block in the synthesis of DNA, playing an indispensable role in the preparation of high-quality DNA libraries for Next-Generation Sequencing (NGS). As one of the four deoxyribonucleoside triphosphates (dNTPs), this compound is incorporated by DNA polymerases during various enzymatic steps of library construction. The precise concentration and integrity of this compound, along with its fellow dNTPs, are critical factors that influence library yield, amplification fidelity, and ultimately, the accuracy of sequencing data. This document provides detailed application notes and protocols highlighting the multifaceted role of this compound in key stages of NGS library preparation.

Core Applications of this compound in NGS Library Preparation

The preparation of DNA libraries for NGS typically involves DNA fragmentation, end-repair, adenylation of 3' ends (A-tailing), adapter ligation, and library amplification. This compound, as part of a balanced dNTP mix, is essential for enzymatic activities that synthesize new DNA strands.

End-Repair and dA-Tailing

Following fragmentation, DNA molecules often possess a mixture of 5' and 3' overhangs. The end-repair process converts these varied ends into blunt, 5'-phosphorylated termini, a prerequisite for efficient adapter ligation. This is typically achieved using a cocktail of enzymes, including a DNA polymerase with 5'→3' polymerase and 3'→5' exonuclease activities.

Role of this compound: During the fill-in reaction of 5' overhangs, DNA polymerase utilizes dATP, dGTP, this compound, and dTTP to synthesize the complementary strand, creating a blunt end. A balanced supply of all four dNTPs is crucial for the accurate and efficient repair of DNA fragments. Imbalances in the dNTP pool can lead to increased error rates by the polymerase.

The subsequent A-tailing step, which adds a single deoxyadenosine to the 3' ends of the blunt fragments, prepares the DNA for ligation with adapters containing a 3'-thymidine overhang. While this specific step primarily consumes dATP, the preceding end-repair is reliant on the complete dNTP mix.

Experimental Workflow: End-Repair and dA-Tailing

cluster_0 End-Repair & dA-Tailing Fragmented_DNA Fragmented DNA (5' & 3' overhangs) End_Repaired_DNA Blunt-ended, 5'-Phosphorylated DNA Fragmented_DNA->End_Repaired_DNA Fill-in & Chew-back Enzyme_Mix End-Repair/dA-Tailing Enzyme Mix (DNA Polymerase, PNK) Enzyme_Mix->End_Repaired_DNA dNTP_Mix dNTP Mix (dATP, this compound, dGTP, dTTP) dNTP_Mix->End_Repaired_DNA A_Tailed_DNA 3'-dA-tailed DNA End_Repaired_DNA->A_Tailed_DNA Addition of 'A' overhang

Caption: Workflow for the enzymatic conversion of fragmented DNA to adapter-ligation ready DNA.

PCR Amplification of DNA Libraries

Following adapter ligation, PCR is often employed to enrich for DNA fragments that have adapters ligated on both ends and to generate sufficient quantities of library for sequencing. High-fidelity DNA polymerases are used to minimize the introduction of errors during amplification.

Role of this compound: this compound is a critical substrate for the DNA polymerase during the extension phase of each PCR cycle. The polymerase incorporates this compound, along with the other three dNTPs, to synthesize new DNA strands complementary to the template library fragments. The concentration of dNTPs in the PCR master mix directly impacts the amplification efficiency, yield, and fidelity.

  • Low dNTP concentrations can lead to incomplete DNA synthesis, resulting in lower library yields and potential amplification failure.

  • High dNTP concentrations can increase the misincorporation rate of DNA polymerases and may inhibit the PCR reaction.[1]

  • Imbalanced dNTP pools can significantly increase the error rate of the polymerase, leading to a higher frequency of base substitutions in the final sequencing data.

Quantitative Data Summary

While most commercial kits provide pre-mixed solutions, understanding the impact of dNTP concentrations is vital for troubleshooting and optimization.

ParameterRecommended Concentration (Standard PCR)Impact of Suboptimal Concentration on NGS Libraries
Each dNTP (including this compound) 200–400 µM[2]Low (<100 µM): Reduced library yield, amplification failure, increased GC bias.[3] High (>500 µM): Increased polymerase error rate, potential PCR inhibition.[1]
dNTP Ratio EquimolarImbalance: Increased base substitution errors, skewed base composition in sequencing reads.

Experimental Protocols

Protocol 1: End-Repair and dA-Tailing using NEBNext® Ultra™ II

This protocol is adapted from the NEBNext® Ultra™ II DNA Library Prep Kit manual and is suitable for 500 pg to 1 µg of fragmented DNA.[4][5]

Materials:

  • Fragmented DNA (in ≤ 50 µL 1X TE buffer)

  • NEBNext Ultra II End Prep Enzyme Mix

  • NEBNext Ultra II End Prep Reaction Buffer

  • Nuclease-free water

Procedure:

  • In a sterile PCR tube, combine the following components:

    • Fragmented DNA: 50 µL

    • NEBNext Ultra II End Prep Reaction Buffer: 7 µL

    • NEBNext Ultra II End Prep Enzyme Mix: 3 µL

    • Total Volume: 60 µL

  • Mix thoroughly by gentle pipetting.

  • Incubate in a thermal cycler with the following program:

    • 30 minutes at 20°C

    • 30 minutes at 65°C

    • Hold at 4°C

  • Proceed immediately to adapter ligation.

Logical Relationship: dNTP Concentration and Library Quality

cluster_1 Impact of dNTP Concentration dNTP_Concentration dNTP Concentration (including this compound) Optimal Optimal dNTP_Concentration->Optimal Suboptimal Suboptimal (Too Low, Too High, or Imbalanced) dNTP_Concentration->Suboptimal High_Yield High Library Yield Optimal->High_Yield Low_Bias Low GC Bias Optimal->Low_Bias High_Fidelity High Fidelity (Low Error Rate) Optimal->High_Fidelity Low_Yield Low Library Yield Suboptimal->Low_Yield High_Bias Increased GC Bias Suboptimal->High_Bias Low_Fidelity Low Fidelity (High Error Rate) Suboptimal->Low_Fidelity cluster_2 Targeted Enrichment Workflow Library_Pool Adapter-ligated Library Pool PCR_Amp PCR Amplification Library_Pool->PCR_Amp Biotinylated_Library Biotin-labeled Library PCR_Amp->Biotinylated_Library Biotin_this compound Biotin-dCTP Biotin_this compound->PCR_Amp Capture Capture of Biotinylated Fragments Biotinylated_Library->Capture Streptavidin_Beads Streptavidin Magnetic Beads Streptavidin_Beads->Capture Wash Wash to Remove Non-target DNA Capture->Wash Elute Elution of Enriched Library Wash->Elute Enriched_Library Enriched Library for Sequencing Elute->Enriched_Library

References

Troubleshooting & Optimization

Technical Support Center: Optimizing dCTP Concentration for High-Fidelity DNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing dCTP concentration in high-fidelity DNA polymerase reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended concentration of this compound for high-fidelity PCR?

For most high-fidelity DNA polymerases, such as Phusion and Q5, the standard recommended concentration for each dNTP (dATP, dGTP, this compound, and dTTP) is 200 µM.[1][2][3] This concentration generally provides a sufficient supply of nucleotides for robust amplification without compromising fidelity.

Q2: How can an incorrect this compound concentration affect my high-fidelity PCR results?

An imbalance in the dNTP pool, including incorrect this compound concentration, can have several negative effects on your PCR outcome:

  • Decreased Fidelity: An excess of one dNTP over others can increase the likelihood of misincorporation by the DNA polymerase, thereby reducing the fidelity of the amplification.[4][5]

  • Reduced Yield: Insufficient this compound concentration can become a limiting factor during the reaction, leading to lower yields of the PCR product.

  • Non-specific Products: While less common with high-fidelity polymerases, a significant imbalance in dNTPs can sometimes contribute to the formation of non-specific products or primer-dimers.[6]

Q3: I am seeing a lower than expected yield in my PCR. Could this compound concentration be the issue?

Yes, a suboptimal this compound concentration could be a contributing factor to low PCR yield. If the concentration is too low, it can be depleted during the reaction, especially when amplifying long templates or starting with a high template concentration. However, other factors such as annealing temperature, Mg2+ concentration, and template quality should also be investigated.[4]

Q4: Can increasing the this compound concentration improve my PCR yield?

With high-fidelity polymerases that have high processivity, like Phusion, increasing the dNTP concentration beyond the recommended 200 µM for each nucleotide does not typically confer any advantage in terms of yield.[2][7] In fact, excessively high dNTP concentrations can chelate Mg2+ ions, which are crucial for polymerase activity, and may inhibit the reaction.[6][8]

Q5: My sequencing results show a higher error rate than expected. How can I be sure my dNTP concentrations are not the cause?

To ensure that your dNTP concentrations are not the source of increased error rates, it is crucial to use a fresh, high-quality dNTP mix with equimolar concentrations of each nucleotide.[4][9] Unbalanced dNTP pools are a known cause of reduced fidelity.[4][5] If you suspect an issue with your dNTP stock, it is best to use a fresh, commercially prepared mix.

Q6: I am working with a GC-rich template. Should I adjust the this compound concentration?

For GC-rich templates, the primary challenge is often the difficulty in denaturing the DNA and potential secondary structures. While adjusting dNTP concentrations is not the first line of optimization, ensuring a balanced and sufficient supply (e.g., 200 µM of each) is important. For GC-rich templates, it is more common to use specialized buffers (like a GC Buffer) or additives like DMSO to improve amplification.[1][3]

Troubleshooting Guide

Problem Potential Cause Related to this compound Recommended Solution
Low or No PCR Product Insufficient this compound concentration.Ensure the final concentration of each dNTP is 200 µM.[1][3] Prepare fresh dNTP mixes if degradation is suspected.
High dNTP concentration chelating Mg2+.Maintain the recommended dNTP concentration. If you increase dNTP levels, you may need to titrate Mg2+ concentration as well.[4][6]
Non-specific Bands or Smear Significant dNTP imbalance.Use a fresh, equimolar dNTP mix. Verify the concentration of your dNTP stocks.
High Error Rate in Sequencing Unbalanced dNTP concentrations leading to misincorporation.Use a high-quality, pre-mixed dNTP solution to ensure equimolar concentrations.[4][9] Avoid repeated freeze-thaw cycles of dNTP stocks.
This compound degradation to dUTP.High-fidelity polymerases can stall at uracil residues. Use fresh dNTPs and appropriate storage conditions to minimize this compound deamination.[10]

Quantitative Data Summary

The following table summarizes the recommended concentrations for components in a typical high-fidelity PCR setup.

ComponentRecommended ConcentrationNotes
dATP, dGTP, this compound, dTTP (each) 200 µMHigher concentrations do not typically improve yield for high-processivity polymerases.[2][7]
High-Fidelity DNA Polymerase 0.5 - 2.0 units per 50 µL reactionThe optimal amount can depend on the amplicon length and difficulty. Do not exceed 2 units/50 µL for amplicons >5 kb.[2][7]
Mg2+ 1.5 - 2.0 mMThe final concentration may need optimization, especially if the dNTP concentration is altered. The optimal concentration is generally 0.5 to 1 mM above the total dNTP concentration.[2][7]
Primers 0.5 µM eachA concentration range of 0.2 - 1 µM can be used.[1]
Template DNA 1 pg – 10 ng (plasmid) 50 – 250 ng (genomic)Per 50 µL reaction.[2]

Experimental Protocols

Protocol 1: dNTP Titration for PCR Optimization

This protocol is designed to determine the optimal dNTP concentration for a specific high-fidelity polymerase and template combination.

  • Reaction Setup: Prepare a series of PCR reactions with varying final concentrations of each dNTP. A typical range to test is from 50 µM to 400 µM of each dNTP. It is crucial to maintain an equimolar ratio of all four dNTPs in each reaction.

  • Master Mix Preparation: Create a master mix containing water, PCR buffer, primers, template DNA, and the high-fidelity DNA polymerase.

  • dNTP Addition: Aliquot the master mix into separate PCR tubes. To each tube, add the appropriate volume of the different dNTP stock solutions to achieve the desired final concentrations.

  • Thermocycling: Perform PCR using the standard cycling conditions for your template and primers.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The optimal dNTP concentration will be the one that produces the highest yield of the specific product with minimal non-specific amplification.

Protocol 2: High-Fidelity PCR with Standard dNTP Concentration

This is a standard protocol for a 50 µL reaction using a high-fidelity DNA polymerase.

  • Reaction Assembly: On ice, combine the following components in a thin-walled PCR tube:

    • 10 µL of 5X High-Fidelity Reaction Buffer

    • 1 µL of 10 mM dNTP mix (for a final concentration of 200 µM each)

    • 2.5 µL of 10 µM Forward Primer (for a final concentration of 0.5 µM)

    • 2.5 µL of 10 µM Reverse Primer (for a final concentration of 0.5 µM)

    • Template DNA (e.g., 100 ng of genomic DNA)

    • 0.5 µL of High-Fidelity DNA Polymerase (e.g., 1 unit)

    • Nuclease-free water to a final volume of 50 µL

  • Mixing: Gently mix the reaction and centrifuge briefly to collect the contents at the bottom of the tube.

  • Thermocycling: Transfer the tube to a thermocycler preheated to the initial denaturation temperature (e.g., 98°C) and begin the cycling protocol. A typical protocol includes:

    • Initial Denaturation: 98°C for 30 seconds

    • 25-35 Cycles:

      • 98°C for 5-10 seconds

      • Annealing Temperature (e.g., 50-72°C) for 10-30 seconds

      • 72°C for 20-30 seconds per kb

    • Final Extension: 72°C for 2 minutes

    • Hold: 4-10°C

  • Analysis: Analyze the amplified product by agarose gel electrophoresis.

Visualizations

Troubleshooting_Workflow Start Start: PCR Problem (e.g., Low Yield, Low Fidelity) Check_dNTPs Check dNTPs: - Fresh Mix? - Equimolar? - Correct Concentration? Start->Check_dNTPs dNTPs_OK dNTPs Appear OK Check_dNTPs->dNTPs_OK Prepare_Fresh_dNTPs Action: Prepare Fresh, Equimolar dNTP Mix (200 µM each) dNTPs_OK->Prepare_Fresh_dNTPs No Other_Factors Investigate Other Factors: - Mg2+ Concentration - Annealing Temperature - Template Quality - Polymerase Concentration dNTPs_OK->Other_Factors Yes Re_Run_PCR Re-run PCR Prepare_Fresh_dNTPs->Re_Run_PCR Problem_Solved Problem Solved Re_Run_PCR->Problem_Solved

Caption: Troubleshooting workflow for PCR issues related to dNTPs.

dNTP_Fidelity_Relationship cluster_0 dNTP Concentration cluster_1 Impact on PCR Low_dNTP Too Low (<50 µM) Low_Yield Low Yield (Substrate Limitation) Low_dNTP->Low_Yield Optimal_dNTP Optimal (200 µM) High_Fidelity_Yield High Fidelity & Optimal Yield Optimal_dNTP->High_Fidelity_Yield High_dNTP Too High (>400 µM) Low_Fidelity_Inhibition Decreased Fidelity & Potential Inhibition High_dNTP->Low_Fidelity_Inhibition

Caption: Relationship between dNTP concentration and PCR fidelity/yield.

References

storage conditions and stability of dCTP solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of 2'-deoxycytidine 5'-triphosphate (dCTP) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solutions?

For optimal stability and to ensure long shelf life, this compound solutions should be stored at -20°C.[1][2] Upon arrival, ensure the product is transferred to a -20°C freezer. While short-term exposure to higher temperatures during shipping on dry or blue ice is generally acceptable and does not typically affect performance, long-term storage at temperatures above -20°C is not recommended.[3]

Q2: How many times can I freeze and thaw my this compound solution?

Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of this compound.[2][3][4] It is highly recommended to aliquot the this compound solution into smaller, single-use volumes upon first use. This practice minimizes the number of freeze-thaw cycles for the main stock.[2][4] Some manufacturers suggest that dNTPs in lithium salt form are more resistant to freeze-thaw cycles than sodium salts. However, it is best practice to limit these cycles to no more than 20.[5][6]

Q3: What is the optimal pH for storing this compound solutions?

This compound solutions are most stable in a slightly alkaline buffer, typically around pH 7.5.[3] Acidic conditions can lead to the degradation of dNTPs. Commercially available this compound solutions are often supplied in purified water at a pH of 7.3-7.5.

Q4: Does the type of salt (lithium vs. sodium) in the this compound solution matter?

Yes, the salt form can impact the stability and handling of the this compound solution. Lithium salts of dNTPs are known to have greater resistance to repeated freezing and thawing cycles compared to sodium salts.[2][3] Additionally, lithium has bacteriostatic properties, which helps to maintain the sterility of the solution over its shelf life.[2][3]

Q5: How can I prepare a working solution from a concentrated this compound stock?

To prepare a working solution, you can dilute the concentrated stock solution using the formula: C1V1 = C2V2, where C1 is the concentration of the stock solution, V1 is the volume of the stock solution to be used, C2 is the desired concentration of the working solution, and V2 is the final volume of the working solution.[7][8] It is recommended to use sterile, nuclease-free water or an appropriate buffer (e.g., TE buffer) for dilution.[9] Always prepare working solutions on ice to minimize degradation.

Troubleshooting Guide

Encountering issues in your experiments can be frustrating. This guide addresses common problems that may be related to the quality and handling of this compound solutions.

Table 1: PCR Troubleshooting for this compound-Related Issues
Problem Potential Cause Related to this compound Recommended Solution
Low or No PCR Product Degraded this compound due to improper storage or excessive freeze-thaw cycles.Use a fresh aliquot of this compound. It is advisable to aliquot dNTP stocks to minimize degradation from repeated freeze-thaw cycles.[4]
Incorrect this compound concentration.Ensure the final concentration of each dNTP in the PCR reaction is typically between 40 µM and 200 µM.[10][11] Both too high and too low concentrations can inhibit the reaction.[10][11]
Contaminants in the dNTP mix.Use high-quality, PCR-grade this compound to avoid inhibitors that can affect amplification.[11]
Non-Specific PCR Products (Smears or Extra Bands) Imbalanced dNTP concentrations.Use a premixed dNTP solution or ensure that individual dNTPs are at equimolar concentrations. Unbalanced nucleotide concentrations can reduce polymerase fidelity.[12]
High dNTP concentration leading to Mg2+ depletion.Optimize the dNTP concentration; higher than necessary concentrations can chelate Mg2+, which is a critical cofactor for DNA polymerase.[10]
Sequence Errors in Cloned PCR Products Use of old or degraded this compound.Decomposed dNTPs can be misincorporated by DNA polymerase, leading to mutations. Use fresh, high-quality this compound.[2]
Unbalanced dNTP pools.Ensure equimolar concentrations of all four dNTPs to maintain the fidelity of the DNA polymerase.[12]

Factors Affecting this compound Stability

The chemical stability of this compound in solution is influenced by several factors. Understanding these can help in maintaining the integrity of your this compound stocks and working solutions.

Caption: Factors influencing this compound stability and degradation.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of a this compound solution using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of this compound relative to its potential degradation products (dCDP, dCMP) and other impurities.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • This compound, dCDP, and dCMP standards

Procedure:

  • Sample Preparation:

    • Thaw the this compound sample on ice.

    • Dilute the this compound sample to a final concentration of approximately 1 mM in nuclease-free water.

    • Prepare standard solutions of this compound, dCDP, and dCMP at known concentrations (e.g., 1 mM).

  • HPLC Method:

    • Column: Reversed-phase C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 25% B

      • 25-30 min: Linear gradient to 100% B

      • 30-35 min: 100% B

      • 35-40 min: Return to 100% A

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 271 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Run the this compound, dCDP, and dCMP standards to determine their retention times.

    • Run the this compound sample.

    • Integrate the peak areas for this compound and any degradation products in the sample chromatogram.

    • Calculate the purity of the this compound solution as a percentage of the total peak area.

Protocol 2: PCR-Based Functional Assay for this compound Stability

This protocol assesses the functional stability of a this compound solution by evaluating its performance in a standard PCR reaction.

Objective: To determine if a this compound solution can effectively support DNA amplification in a PCR reaction.

Materials:

  • This compound sample (and other dNTPs: dATP, dGTP, dTTP)

  • DNA template (e.g., plasmid DNA)

  • Forward and reverse primers

  • Taq DNA polymerase and reaction buffer

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup:

    • Prepare a PCR master mix containing all components except the dNTPs.

    • On ice, set up a series of PCR reactions. Include a positive control with a fresh, known-good dNTP mix and a negative control with no template DNA.

    • For the test sample, add the this compound solution along with the other three dNTPs to the recommended final concentration (typically 200 µM each).

  • PCR Cycling:

    • Use a standard three-step PCR protocol. An example is provided below:

      • Initial Denaturation: 95°C for 2 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

        • Extension: 72°C for 1 minute per kb of amplicon length

      • Final Extension: 72°C for 5 minutes

  • Analysis:

    • Run the PCR products on an agarose gel.

    • Compare the intensity of the band from the test this compound sample to the positive control. A significantly fainter band or no band in the test sample lane suggests degradation of the this compound.

This compound Handling and Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound-related issues.

References

preventing dCTP contamination in dNTP mixes for sensitive assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot issues related to dCTP contamination in dNTP mixes for sensitive assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound contamination and why is it a concern in sensitive assays?

A1: this compound contamination primarily refers to the presence of dUTP (deoxyuridine triphosphate) which arises from the spontaneous deamination of this compound in aqueous solutions. This is a significant concern in sensitive assays like PCR, qPCR, RT-PCR, and DNA sequencing because most high-fidelity DNA polymerases can incorporate dUTP into a growing DNA strand opposite dATP. The presence of uracil in a DNA template, which is not naturally found in DNA, can lead to reduced amplification efficiency, altered DNA melting temperature, and potential downstream sequencing errors.

Q2: How does this compound deaminate to dUTP?

A2: Deamination is a hydrolytic reaction where the amine group on the cytosine base is removed, converting it to a carbonyl group, thus changing cytosine to uracil. This process is accelerated by factors such as elevated temperatures and acidic pH. While dNTPs are generally stable when stored correctly, prolonged storage or improper handling can increase the rate of this compound deamination.

Q3: What are the best practices for storing dNTP mixes to minimize this compound contamination?

A3: To minimize this compound deamination, dNTP mixes should be stored at a constant -20°C in a non-frost-free freezer. The pH of the storage buffer is also critical; a slightly alkaline pH of 7.5-8.2 is recommended as acidic conditions can accelerate hydrolysis.[1] It is also advisable to aliquot the dNTP mix into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the nucleotides.[1]

Q4: Can I use a dNTP mix containing dUTP for my experiments?

A4: The suitability of a dNTP mix containing dUTP depends on the application. For standard PCR where carry-over contamination is a concern, dNTP mixes containing dUTP (or a partial substitution of dTTP with dUTP) are used intentionally in conjunction with Uracil-DNA Glycosylase (UNG). The UNG enzyme degrades any uracil-containing DNA from previous reactions before the PCR starts.[2][3] However, for high-fidelity applications or when the final PCR product is used for cloning or sequencing, the presence of dUTP is generally undesirable.

Q5: How can I detect dUTP contamination in my dNTP mix?

A5: Detecting dUTP contamination can be achieved through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate and quantify the different nucleotides in a mix.[4][5][6][7][8][9][10] For a more accessible in-lab assessment, enzymatic assays can be employed. For instance, a side-by-side comparison of PCR efficiency with a trusted, fresh dNTP mix can indicate potential issues with the test sample.

Troubleshooting Guides

Problem 1: Reduced PCR/qPCR Amplification Efficiency or Complete Failure

Symptoms:

  • Lower than expected PCR product yield.

  • Increased Cq values in qPCR.[11]

  • Complete PCR failure with no amplification.

Possible Cause: Significant dUTP contamination in the dNTP mix can inhibit some DNA polymerases or lead to the synthesis of uracil-containing DNA which may be a poor template for subsequent amplification cycles.

Troubleshooting Steps:

  • Rule out other common PCR inhibitors: Ensure the DNA template is of high quality and free from contaminants like ethanol, salts, or phenol.[12] Verify primer design and annealing temperature.

  • Use a fresh dNTP aliquot: The most straightforward step is to repeat the reaction using a fresh, unopened vial of high-purity dNTPs. If the reaction is successful, it strongly points to an issue with the original dNTP mix.

  • Perform a spike-in experiment: Set up a reaction with your trusted dNTP mix and "spike in" a small amount of the suspect dNTP mix. A decrease in yield compared to the control would suggest the presence of an inhibitor, such as dUTP.

Problem 2: Inaccurate Results in Downstream Applications (Sequencing, Cloning)

Symptoms:

  • Ambiguous or failed Sanger sequencing results, such as noisy peaks or signal drop-offs.[13][14][15][16]

  • Low efficiency in cloning experiments.

  • Biases in next-generation sequencing (NGS) library quantification.[17]

Possible Cause: The presence of uracil in the DNA template can interfere with enzymes used in downstream applications, such as sequencing polymerases or restriction enzymes.

Troubleshooting Steps:

  • Assess PCR product purity: Run the PCR product on an agarose gel to ensure a single, clean band of the correct size.

  • Purify the PCR product: Use a reliable PCR purification kit to remove residual dNTPs, primers, and potential contaminants before proceeding to downstream applications.

  • Use a fresh dNTP mix for PCR: If problems persist, re-amplify your target using a fresh, high-purity dNTP mix to generate a clean template for your downstream application.

Data Presentation

Table 1: Illustrative Example of this compound Deamination Rates

Disclaimer: The following data is for illustrative purposes to demonstrate how storage conditions could affect this compound stability. Actual rates may vary.

Storage ConditionTemperature (°C)pHFreeze-Thaw CyclesEstimated % this compound Deaminated to dUTP (per year)
Optimal-208.00-5< 0.1%
Sub-optimal-206.510-200.5 - 1.0%
Poor47.0>202.0 - 5.0%
ImproperRoom Temperature7.0N/A> 10% (within weeks)

Experimental Protocols

Protocol 1: Generalized HPLC Method for dNTP Purity Analysis

Principle: This method uses reverse-phase ion-pairing HPLC to separate dNTPs, allowing for the quantification of this compound and the detection of contaminating dUTP.

Methodology:

  • Sample Preparation:

    • Thaw the dNTP mix on ice.

    • Dilute the dNTP mix to a final concentration of approximately 100 µM in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.5).

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.5) with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Standard Curve:

    • Prepare a series of dilutions of high-purity this compound and dUTP standards of known concentrations.

    • Inject each standard to determine their retention times and generate a standard curve based on peak area versus concentration.

  • Analysis:

    • Inject the diluted dNTP mix sample.

    • Identify the peaks corresponding to this compound and dUTP based on their retention times.

    • Quantify the amount of dUTP relative to this compound using the standard curves.

Visualizations

dCTP_Deamination_Pathway cluster_conditions Accelerating Conditions This compound This compound (deoxycytidine triphosphate) Intermediate Tetrahedral Intermediate This compound->Intermediate Hydrolysis (+H2O) dUTP dUTP (deoxyuridine triphosphate) Intermediate->dUTP Deamination (-NH3) Elevated Temperature Elevated Temperature Acidic pH Acidic pH

Caption: Pathway of this compound deamination to dUTP.

Troubleshooting_Workflow Start Sensitive Assay Failure (e.g., Low PCR Yield, High Cq) Check_Basics Verify Template, Primers, and PCR Conditions Start->Check_Basics Use_New_dNTPs Repeat with Fresh, High-Purity dNTPs Check_Basics->Use_New_dNTPs Spike_In Optional: Spike-in Experiment with Suspect dNTPs Check_Basics->Spike_In Success Problem Solved: Original dNTPs Likely Contaminated Use_New_dNTPs->Success Assay Works Failure Problem Persists: Investigate Other Causes Use_New_dNTPs->Failure Assay Fails Spike_Result Reduced Yield Confirms Inhibitory Contamination Spike_In->Spike_Result

Caption: Troubleshooting workflow for assay failure.

References

issues with 5-methyl-dCTP incorporation in PCR and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-dCTP in PCR applications. This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during the incorporation of this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of substituting dCTP with 5-methyl-dCTP in a PCR reaction?

A1: The primary purpose of replacing this compound with 5-methyl-dCTP is to generate PCR products where all cytosine residues are methylated at the C5 position.[1] This is particularly useful for a variety of applications, including:

  • Studying the effects of DNA methylation on protein-DNA interactions.

  • Investigating the specificity of methylation-sensitive and methylation-dependent restriction enzymes.[2][3][4]

  • Creating methylated DNA substrates for use in epigenetics research.[2][3][4]

Q2: I am experiencing low or no yield in my PCR when using 5-methyl-dCTP. What is the most common reason for this?

A2: A significant decrease in or complete lack of PCR product is the most common issue when substituting this compound with 5-methyl-dCTP. This is often due to inefficient amplification by standard DNA polymerases like Taq or Vent under standard cycling conditions.[2][3][5] The increased melting temperature of DNA containing 5-methylcytosine can lead to incomplete denaturation of the template during the PCR cycle, thereby inhibiting efficient amplification.

Q3: Are there specific DNA polymerases that are recommended for use with 5-methyl-dCTP?

A3: While standard polymerases like Taq and Vent can be used with optimized protocols, some studies suggest that other polymerases may be more compatible with modified nucleotides. For instance, some high-fidelity polymerases have been shown to incorporate 5-methyl-dCTP efficiently. However, the most critical factor for successful amplification is often the optimization of the PCR conditions rather than the specific polymerase used.

Q4: Will the incorporation of 5-methyl-dCTP affect the fidelity of my PCR?

A4: The inherent proofreading activity of high-fidelity DNA polymerases is the primary determinant of PCR fidelity. One study on human DNA polymerase β indicated that the presence of 5-methylcytosine in the template strand does not significantly alter the fidelity of dGTP incorporation. While this provides some insight, it is important to consider that the fidelity of thermostable polymerases used in PCR could be affected by the incorporation of modified nucleotides and the use of non-standard cycling conditions. For applications where sequence accuracy is critical, it is advisable to sequence the final PCR product to verify its integrity.

Q5: Can I use PCR products containing 5-methyl-dCTP in downstream applications like sequencing and restriction digestion?

A5: Yes, PCR products containing 5-methyl-dCTP can be used in downstream applications, but with some important considerations:

  • Restriction Digestion: The methylation of cytosines will affect the activity of methylation-sensitive restriction enzymes. This property can be exploited for specific applications, such as creating partial digestion patterns.[2][3][4]

  • Sanger Sequencing: While there is limited specific literature on troubleshooting Sanger sequencing of PCR products fully substituted with 5-methyl-dCTP, general guidelines for sequencing GC-rich or otherwise difficult templates may apply. Potential issues could arise from altered melting temperatures of the template strands.

  • Next-Generation Sequencing (NGS): Similar to Sanger sequencing, specific guidelines for NGS of these products are not well-documented. The presence of 5-methylcytosine may affect library preparation steps and sequencing efficiency on certain platforms. It is recommended to consult the technical support of your sequencing service provider for guidance.

Troubleshooting Guide

This guide provides solutions to common problems encountered when incorporating 5-methyl-dCTP in PCR.

Problem 1: Low or No PCR Product Yield

  • Cause: Incomplete denaturation of the DNA template due to the increased stability of the 5-methyl-dC:dG base pair.

  • Solution 1: Increase Denaturation Temperature.

    • Increase the denaturation temperature in your PCR cycle from the standard 94-95°C to 100°C.[2][3][5] This helps to ensure complete separation of the DNA strands. Ensure you are using a thermostable DNA polymerase that can withstand this higher temperature, such as Vent polymerase.[2][3]

  • Solution 2: Add dITP to the Reaction Mix.

    • Inosine (I) forms a less stable base pair with cytosine than guanine (G) does. By adding deoxyinosine triphosphate (dITP) to the PCR mix, it will be incorporated opposite cytosines and will destabilize the DNA duplex, facilitating easier denaturation in subsequent cycles. A one-to-one ratio of dGTP to dITP has been shown to be effective.[2][3][5]

Problem 2: Non-Specific PCR Products

  • Cause: The use of non-optimal annealing temperatures or primer concentrations can lead to the formation of unintended PCR products.

  • Solution: Optimize Annealing Temperature and Primer Concentration.

    • Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primers and template.

    • Titrate the primer concentration to find the lowest concentration that still yields your desired product, as excess primers can contribute to non-specific amplification.

Problem 3: Difficulty in Downstream Applications (e.g., Cloning, Sequencing)

  • Cause: The presence of 5-methylcytosine in the PCR product can interfere with enzymatic reactions or sequencing chemistries.

  • Solution:

    • Cloning: Ensure that the restriction enzymes used for cloning are not sensitive to cytosine methylation. If they are, consider using alternative cloning strategies such as TA cloning.

    • Sequencing: If you encounter issues with sequencing, try using a higher denaturation temperature in the cycle sequencing reaction. Additionally, consider designing sequencing primers that are located in regions with lower GC content if possible. Consult your sequencing provider for any specific recommendations they may have for methylated templates.

Quantitative Data Summary

PCR ConditionExpected Outcome on YieldNotes
Standard PCR with 5-methyl-dCTP Low to No YieldInefficient amplification is common with standard polymerases like Taq and Vent.[2][3][5]
Increased Denaturation Temp. (100°C) Significant Increase in YieldOvercomes the block to amplification by ensuring complete template denaturation.[2][3][5]
Addition of dITP Significant Increase in YieldDestabilizes the m5dC:dG base pairs, facilitating easier denaturation.[2][3][5]

Experimental Protocols

Protocol 1: PCR with Increased Denaturation Temperature

This protocol is adapted for use with a thermostable DNA polymerase like Vent.

  • Reaction Setup:

    • Prepare a master mix containing water, PCR buffer, dNTPs (dATP, dGTP, dTTP, and 5-methyl-dCTP), forward primer, reverse primer, and DNA template.

    • Add the thermostable DNA polymerase to the master mix immediately before aliquoting to PCR tubes.

  • PCR Cycling Conditions:

    • Initial Denaturation: 100°C for 2 minutes.

    • Denaturation: 100°C for 1 minute (for 25-35 cycles).

    • Annealing: Optimal temperature for your primers (e.g., 55-65°C) for 1 minute.

    • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5 minutes.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

Protocol 2: PCR with dITP Addition

  • Reaction Setup:

    • Prepare a custom dNTP mix containing dATP, dTTP, 5-methyl-dCTP, dGTP, and dITP. A 1:1 ratio of dGTP to dITP is a good starting point. The final concentration of each nucleotide should be optimized for your specific reaction.

    • Prepare the PCR master mix as described in Protocol 1, using the custom dNTP mix.

  • PCR Cycling Conditions:

    • Use standard PCR cycling conditions with a denaturation temperature of 94-95°C.

    • Initial Denaturation: 94°C for 2 minutes.

    • Denaturation: 94°C for 30 seconds (for 25-35 cycles).

    • Annealing: Optimal temperature for your primers for 30 seconds.

    • Extension: 72°C for 1 minute per kb.

    • Final Extension: 72°C for 5 minutes.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

Visualizations

Troubleshooting_Workflow Start Start: PCR with 5-methyl-dCTP Check_Yield Check PCR Product Yield on Gel Start->Check_Yield Low_Yield Low or No Yield Check_Yield->Low_Yield No/Low Product Good_Yield Sufficient Yield Check_Yield->Good_Yield Sufficient Product Troubleshoot Troubleshooting Options Low_Yield->Troubleshoot Analyze_Downstream Proceed to Downstream Application Good_Yield->Analyze_Downstream Increase_Temp Increase Denaturation Temperature to 100°C Troubleshoot->Increase_Temp Add_dITP Add dITP to Reaction Mix Troubleshoot->Add_dITP Optimize_Annealing Optimize Annealing Temperature Troubleshoot->Optimize_Annealing Check_Polymerase Ensure Use of Thermostable Polymerase (e.g., Vent) Increase_Temp->Check_Polymerase Re_Run_PCR Re-run PCR with Modified Conditions Add_dITP->Re_Run_PCR Optimize_Annealing->Re_Run_PCR Check_Polymerase->Re_Run_PCR Re_Run_PCR->Check_Yield

Caption: Troubleshooting workflow for low PCR yield with 5-methyl-dCTP.

Signaling_Pathway cluster_PCR_Cycle PCR Cycle cluster_Molecular_Events Molecular Interactions Denaturation Denaturation Annealing Annealing Polymerase DNA Polymerase Denaturation->Polymerase Inhibits binding Extension Extension Template DNA Template with 5-methylcytosine Annealing->Template Template->Denaturation Incomplete separation due to high Tm Polymerase->Extension Reduced Efficiency dNTPs dNTPs (including 5-methyl-dCTP) dNTPs->Extension

Caption: Molecular interactions leading to reduced PCR efficiency with 5-methyl-dCTP.

References

Technical Support Center: Optimizing Sanger Sequencing Read Length

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sanger sequencing experiments by adjusting the dCTP:dthis compound ratio to achieve desired read lengths.

Troubleshooting Guide

This guide addresses common issues encountered during Sanger sequencing that can be attributed to an inappropriate this compound:dthis compound ratio.

Issue Possible Cause (this compound:dthis compound Ratio) Recommended Action
Short Read Lengths (<500 bp) High dthis compound:this compound Ratio: An excess of dthis compound leads to frequent chain termination, resulting in a higher proportion of short DNA fragments.[1][2]Decrease the concentration of dthis compound relative to this compound in the sequencing reaction. This will reduce the probability of early termination and generate a greater number of longer fragments.[3]
Weak Signal in Early Peaks Low dthis compound:this compound Ratio: Infrequent termination events result in a scarcity of short fragments, leading to weak signals for the initial bases near the primer.[1][3]Increase the concentration of dthis compound to promote more frequent termination, thereby increasing the population of shorter fragments and strengthening the signal in the early part of the sequence.[3]
Signal Drops Off Prematurely Low dthis compound:this compound Ratio: While a low ratio favors longer fragments, an excessively low ratio can lead to insufficient termination events, causing the signal to fade as the polymerase dissociates over longer distances.[4]Modestly increase the dthis compound concentration to ensure a sufficient number of termination events occur across the desired read length.
Noisy or Unreliable Data Suboptimal Ratio: An imbalanced ratio can lead to an uneven distribution of fragment lengths, resulting in a noisy signal and ambiguous base calling.Optimize the this compound:dthis compound ratio by testing a range of concentrations to find the optimal balance for your specific template and primer combination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound:dthis compound ratio in Sanger sequencing?

In Sanger sequencing, DNA polymerase synthesizes a complementary DNA strand. The reaction includes both standard deoxynucleotide triphosphates (dNTPs), such as this compound, and dideoxynucleotide triphosphates (ddNTPs), such as dthis compound.[5][6] dNTPs contain a 3'-hydroxyl group that allows for the formation of a phosphodiester bond, enabling chain elongation.[7] Conversely, ddNTPs lack this 3'-hydroxyl group; their incorporation into the growing DNA strand prevents the addition of subsequent nucleotides, thereby terminating the chain.[5][7] The ratio of this compound to dthis compound is a critical factor that determines the statistical probability of chain termination at each cytosine base, thereby influencing the distribution of fragment lengths.[4][8]

Q2: How does adjusting the this compound:dthis compound ratio impact the read length of my sequencing reaction?

The ratio of this compound to dthis compound directly controls the average length of the DNA fragments generated:

  • A high dthis compound:this compound ratio increases the likelihood of incorporating a chain-terminating dthis compound. This results in the generation of predominantly shorter DNA fragments, which can provide a strong signal for the sequence closer to the primer but will reduce the overall read length.[1][3]

  • A low dthis compound:this compound ratio decreases the frequency of termination events. This leads to the synthesis of longer DNA fragments, which can extend the overall read length.[1] However, an excessively low ratio may result in a weak signal for the shorter fragments near the primer.[1]

Q3: What is a good starting point for the dNTP:ddNTP ratio?

A commonly suggested starting ratio for dNTP to ddNTP in a sequencing reaction is 10:1 or higher.[9] For instance, if you use 1 mM dATP, you would add 0.1 mM ddATP.[9] The ideal concentration for each ddNTP is typically between 0.1 to 0.2 mM.[9] However, the optimal ratio can vary depending on the specific experimental conditions, including the DNA template, primer, and polymerase used.[1] Commercial sequencing kits, like the BigDye™ Terminator series, come with pre-optimized ratios for general use.[1] The BigDye™ Terminator v1.1 kit is optimized for shorter fragments, while the v3.1 kit is better suited for longer read lengths, reflecting differences in their dNTP/ddNTP ratios.[10]

Q4: When should I consider optimizing the this compound:dthis compound ratio?

You should consider optimizing the this compound:dthis compound ratio if you consistently experience issues with read length, such as obtaining short reads despite using high-quality template DNA and primers.[3] Optimization is also recommended when sequencing through challenging regions, for example, sequences rich in GC content or containing repetitive elements.[3]

Quantitative Impact of ddNTP:dNTP Ratio on Read Length

The following table summarizes the general impact of altering the ddNTP:dNTP ratio on key Sanger sequencing parameters. Specific outcomes can vary based on the experimental context.[1]

ddNTP:dNTP Ratio Expected Read Length Signal Strength (Short Fragments) Signal Strength (Long Fragments) Primary Application
High (e.g., 1:10) Shorter (e.g., <500 bp)StrongestWeaker/AbsentSequencing short templates or when the sequence close to the primer is of primary interest.[1]
Optimal (e.g., 1:100) Moderate to Long (e.g., 500-800 bp)StrongStrongGeneral purpose sequencing, providing a balance of read length and signal strength.[1]
Low (e.g., 1:300) Longer (e.g., >700 bp)WeakerStrongerSequencing long DNA fragments, such as plasmid inserts or long PCR products.[1]

Experimental Protocols

Protocol for Optimizing this compound:dthis compound Ratio

This protocol provides a framework for systematically optimizing the this compound:dthis compound ratio to achieve desired read lengths.

1. Reagent Preparation:

  • Prepare individual stock solutions of dATP, dGTP, dTTP, and this compound.
  • Prepare a stock solution of dthis compound.
  • Ensure you have a high-quality, purified DNA template and a specific sequencing primer.

2. Reaction Setup:

  • Prepare a master mix containing the sequencing buffer, DNA polymerase, DNA template, and sequencing primer.
  • Aliquot the master mix into separate reaction tubes.
  • To each tube, add the standard concentrations of dATP, dGTP, and dTTP.
  • Create a series of this compound:dthis compound ratios by adding varying amounts of this compound and dthis compound to each reaction tube. For example, you can test ratios such as 100:1, 50:1, and 200:1.

3. Cycle Sequencing:

  • Perform the cycle sequencing reaction using a thermal cycler with a program optimized for your polymerase and template.

4. Purification:

  • Purify the sequencing products to remove unincorporated ddNTPs, dNTPs, and primers. This is a critical step as residual dNTPs from a PCR amplification can alter the optimized ddNTP/dNTP ratio.[10]

5. Capillary Electrophoresis:

  • Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis-based genetic analyzer.

6. Data Analysis:

  • Analyze the resulting electropherograms to determine the read length and signal quality for each this compound:dthis compound ratio.
  • Select the ratio that provides the optimal balance of read length and signal strength for your application.

Visualizations

Sanger_Sequencing_Workflow cluster_prep Reaction Preparation cluster_reaction Sequencing Reaction cluster_analysis Analysis Template DNA Template & Primer Cycle_Seq Cycle Sequencing Template->Cycle_Seq Reagents Polymerase, dNTPs, ddNTPs Reagents->Cycle_Seq Electrophoresis Capillary Electrophoresis Cycle_Seq->Electrophoresis Fragment Separation Data_Analysis Data Analysis Electrophoresis->Data_Analysis Read Generation Ratio_Impact cluster_high High dthis compound cluster_low Low dthis compound Ratio This compound:dthis compound Ratio High_Ratio High dthis compound:this compound Ratio Ratio->High_Ratio Low_Ratio Low dthis compound:this compound Ratio Ratio->Low_Ratio Short_Reads Short Read Length High_Ratio->Short_Reads Frequent Termination Long_Reads Long Read Length Low_Ratio->Long_Reads Infrequent Termination

References

degradation of dCTP by SAMHD1 and its implications for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the degradation of dCTP and other deoxynucleoside triphosphates (dNTPs) by Sterile Alpha Motif and HD-Domain Containing Protein 1 (SAMHD1).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary function of SAMHD1? A1: SAMHD1 is a dNTP triphosphohydrolase (dNTPase) that hydrolyzes deoxynucleoside triphosphates (dNTPs) into their corresponding deoxynucleosides and an inorganic triphosphate.[1][2] This activity allows SAMHD1 to regulate the intracellular dNTP pool, which is critical for DNA synthesis, replication, and repair.[2] Its ability to deplete dNTPs is a key mechanism for restricting the replication of retroviruses like HIV in non-dividing cells, such as macrophages.[1][3]

Q2: How is SAMHD1's dNTPase activity regulated? A2: SAMHD1's activity is primarily regulated through allosteric activation and post-translational modification.

  • Allosteric Activation: SAMHD1 is inactive as a monomer or dimer.[4][5] Its catalytic activity requires assembly into a tetramer, which is induced by the binding of guanosine triphosphate (GTP) or deoxyguanosine triphosphate (dGTP) to its allosteric sites.[1][4][5] GTP is considered the primary activator in cells due to its much higher concentration compared to dGTP.[6] The binding of any dNTP at a second allosteric site further stabilizes the active tetramer.[1]

  • Phosphorylation: In cycling cells, SAMHD1 is phosphorylated at threonine 592 (T592) by cyclin-dependent kinases (CDK1/2) in complex with Cyclin A2.[7][8][9] This phosphorylation is thought to inhibit its retroviral restriction activity, though its direct effect on dNTPase activity is still under debate.[9][10][11] Dephosphorylation occurs during mitotic exit or in non-cycling cells, leading to its activation.[9]

Q3: Does SAMHD1 degrade all dNTPs equally, including this compound? A3: SAMHD1 can hydrolyze all four canonical dNTPs (dATP, dGTP, this compound, and dTTP).[12] While dGTP is a primary allosteric activator, it also serves as a substrate.[1][13] The enzyme's catalytic pocket is shaped upon tetramerization to accommodate and hydrolyze any of the dNTPs.[1][4]

Q4: What are the implications of SAMHD1 activity for cancer research and drug development? A4: SAMHD1 plays a dual role in cancer. Its ability to regulate dNTP pools is crucial for maintaining genomic stability and can act as a tumor suppressor.[2][14] However, its dNTPase activity can also lead to chemoresistance. SAMHD1 can hydrolyze the active triphosphate forms of various nucleoside analog drugs (e.g., cytarabine (ara-C), trifluridine), reducing their efficacy.[14][15][16] High SAMHD1 expression is associated with poor prognosis in certain hematological malignancies like acute myeloid leukemia (AML).[14][15] Therefore, developing SAMHD1 inhibitors is a key strategy to overcome resistance to these anticancer drugs.[15][17]

Q5: What is SAMHD1's role in virology beyond HIV restriction? A5: Besides its well-documented role in restricting HIV and other retroviruses, SAMHD1 also inhibits the replication of a range of DNA viruses, including Herpes Simplex Virus-1 (HSV-1) and Vaccinia virus.[1][3] The mechanism is generally believed to be the depletion of the dNTP pool required for viral genome replication.[3][18] Interestingly, some viruses have evolved countermeasures; for example, the Vpx protein from HIV-2 and SIV targets SAMHD1 for proteasomal degradation.[17][18]

Section 2: Troubleshooting Guides

Problem 1: Low or No dNTPase Activity in In Vitro Assays
Potential Cause Recommended Solution Explanation
Insufficient Allosteric Activation Ensure the presence of an allosteric activator in your reaction buffer. Use GTP (e.g., 100 µM) or dGTP (e.g., 10-100 µM).SAMHD1 is inactive until it assembles into a tetramer, a process that requires the binding of GTP or dGTP to allosteric sites. GTP is often preferred as it is not consumed as a substrate.[1][6]
Protein Oxidation Add a reducing agent like DTT (e.g., 2-10 mM) or TCEP (e.g., 0.4-2 mM) to your buffers during purification and in the final assay.Cysteine residues in SAMHD1 can become oxidized, which inhibits tetramer formation and catalytic activity. This oxidation is reversible with reducing agents.[19]
Incorrect Buffer Conditions Verify buffer pH (optimal ~7.5) and salt concentration (e.g., 50-200 mM KCl or NaCl). Ensure the presence of MgCl₂ (e.g., 5 mM).Like most enzymes, SAMHD1 activity is sensitive to pH, ionic strength, and divalent cation concentration. Magnesium is a required cofactor for catalysis.[20]
Inactive Protein Check protein integrity via SDS-PAGE and confirm concentration. If possible, test for tetramerization using size exclusion chromatography or glutaraldehyde crosslinking in the presence of activators.[20]The protein may have degraded, misfolded, or aggregated during purification or storage.
Substrate Concentration Too Low Use a substrate (e.g., this compound) concentration around the known Kₘ value. For many dNTPs, this is in the low micromolar range.If the substrate concentration is far below the Michaelis constant (Kₘ), the reaction rate will be very low and may be difficult to detect.
Problem 2: High Variability Between Replicates in a Malachite Green Assay
Potential Cause Recommended Solution Explanation
Precipitation of Reagents Ensure the Malachite Green (MG) working solution is prepared fresh and filtered if necessary. Mix gently after addition to the plate.The MG reagent is a colloidal solution and can precipitate, especially with certain buffer components, leading to inconsistent absorbance readings.
Phosphate Contamination Use high-purity water and reagents. Ensure all glassware and plasticware are phosphate-free. Run a "no enzyme" control to check for background phosphate.The Malachite Green assay is extremely sensitive to inorganic phosphate (Pi). Contamination from buffers, water, or detergents can cause high background and variability.[21]
Incomplete Pyrophosphatase Coupling Ensure sufficient concentration and activity of the coupling enzyme (inorganic pyrophosphatase, PPase). A concentration of ~5 µM PPase is often used.[22]The SAMHD1 reaction produces triphosphate (PPPi), not Pi. The PPase must efficiently convert PPPi to 3 Pi for detection by the MG reagent. If this step is rate-limiting, results will be inconsistent.[22][23]
Inconsistent Pipetting Use calibrated pipettes and proper technique. For 384-well plates, consider using automated liquid handlers for reagent addition.Small volume variations, especially of the enzyme or substrate, can lead to large differences in product formation in miniaturized assays.
Problem 3: Inconsistent SAMHD1 Phosphorylation in Cell-Based Assays
Potential Cause Recommended Solution Explanation
Cell Cycle Asynchrony Synchronize cells using methods like serum starvation or chemical blockers (e.g., nocodazole) before analysis. Confirm synchronization by flow cytometry for DNA content.SAMHD1 phosphorylation at T592 is cell cycle-dependent, occurring in S and G2/M phases.[9][24] An asynchronous population will have a mixed phosphorylation status.
Inefficient Phosphatase Inhibition During cell lysis, include a comprehensive cocktail of phosphatase inhibitors (e.g., PhosSTOP) in your lysis buffer and keep samples cold at all times.Endogenous phosphatases (like PP2A) are highly active and will rapidly dephosphorylate SAMHD1 T592 post-lysis if not properly inhibited.[9]
Poor Antibody Quality Validate your phospho-T592 specific antibody using appropriate controls, such as a phosphomimetic (T592E) or non-phosphorylatable (T592A) SAMHD1 mutant, or by treating cells with a CDK1/2 inhibitor.The specificity and affinity of phospho-antibodies can vary greatly between lots and suppliers.
Cell Line Differences Be aware that the regulation and baseline phosphorylation levels can differ between cell types (e.g., cycling vs. non-cycling cells).Proliferating cells like HeLa or cycling THP-1 cells will show robust T592 phosphorylation, whereas non-cycling cells like differentiated macrophages will have dephosphorylated SAMHD1.[7][10]

Section 3: Key Experimental Protocols

Protocol 1: In Vitro SAMHD1 dNTPase Activity Assay (Enzyme-Coupled Malachite Green)

This protocol measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate (Pi) in a coupled reaction. SAMHD1 hydrolyzes a dNTP (e.g., this compound) to a deoxynucleoside and triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes the PPPi into three molecules of Pi, which are detected colorimetrically.

Materials:

  • Recombinant human SAMHD1 protein

  • E. coli inorganic pyrophosphatase (PPase)

  • SAMHD1 Reaction Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Allosteric Activator Stock: 10 mM GTP

  • Substrate Stock: 10 mM this compound

  • Stop Solution: 0.5 M EDTA

  • Malachite Green (MG) Reagent (See preparation notes below)

  • 96-well or 384-well clear flat-bottom plates

MG Reagent Preparation:

  • MG Stock: Dissolve 0.44 g of Malachite Green hydrochloride in 300 mL of water. Slowly add 60 mL of concentrated sulfuric acid. Cool to room temperature.[23] This solution is light-sensitive.

  • Ammonium Molybdate Stock: 7.5% (w/v) ammonium molybdate in water.

  • Tween-20 Stock: 11% (v/v) Tween-20 in water.[23]

  • MG Working Solution (prepare fresh): Mix 10 parts MG Stock with 2.5 parts Ammonium Molybdate Stock and 0.2 parts Tween-20 Stock.[23]

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 50 µL per reaction:

    • 35 µL SAMHD1 Reaction Buffer

    • 0.5 µL GTP Stock (final concentration: 100 µM)

    • X µL SAMHD1 protein (final concentration: e.g., 0.5 µM)

    • Y µL PPase (final concentration: e.g., 5 µM)[22]

    • Water to 45 µL

  • Controls: Prepare a "No Enzyme" control (replace SAMHD1 with buffer) and a "No Substrate" control.

  • Pre-incubation: Aliquot 45 µL of the reaction mix (and controls) into the wells of the plate. Pre-incubate for 10 minutes at room temperature to allow for SAMHD1 activation and tetramerization.

  • Initiate Reaction: Add 5 µL of this compound substrate stock (e.g., 1 mM stock for a final concentration of 100 µM) to each well to start the reaction. Mix gently.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 20-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction: Add 10 µL of Stop Solution (0.5 M EDTA) to each well to chelate Mg²⁺ and stop the enzymatic reaction.

  • Color Development: Add 10 µL of the freshly prepared MG Working Solution to each well.[25] Incubate at room temperature for 15-20 minutes for color to develop.

  • Measure Absorbance: Read the absorbance at 620-630 nm using a plate reader.[23][25]

  • Quantification: Determine the amount of phosphate released by comparing the absorbance values to a standard curve generated using a phosphate standard solution.

Section 4: Appendices

Appendix A: Quantitative Data Summary
ParameterValue / ConditionSource / Notes
Optimal pH ~7.5General buffer condition used in multiple studies.[20]
Required Cofactor Mg²⁺Typically used at 5 mM.[20]
Allosteric Activators GTP, dGTPEffective concentrations typically 10-100 µM.[1][22]
Reducing Agent DTT, TCEP0.5-10 mM DTT or 0.3-2 mM TCEP recommended.[19][20]
Phosphorylation Site Threonine 592 (T592)Phosphorylated by Cyclin A2/CDK1/2.[7][8]
Assay Type Enzyme-Coupled Malachite GreenIndirectly measures SAMHD1 activity via PPPi hydrolysis.[22][23][26]
Assay Readout Absorbance at ~620 nmCorresponds to the phosphomolybdate-malachite green complex.[21][23]

Appendix B: Key Signaling & Experimental Diagrams

SAMHD1_Activation_Pathway SAMHD1 Activation & Regulation Pathway cluster_function Function Inactive Inactive Monomer/Dimer (SAMHD1) Active Active Tetramer (SAMHD1) Inactive->Active Phosphatase PP2A Active->Phosphatase Hydrolysis dNTP Hydrolysis (this compound -> dC + PPPi) Active->Hydrolysis GTP GTP / dGTP GTP->Inactive Allosteric Activation dNTP dNTPs dNTP->Inactive CDK Cyclin A2 / CDK1 CDK->Active Phosphorylates T592 (Inactivation) Restriction Viral Restriction (HIV-1) Hydrolysis->Restriction Depletes dNTP pool

SAMHD1 activation and regulatory pathway.

Assay_Workflow Malachite Green Assay Workflow A 1. Prepare Reaction Mix (Buffer, SAMHD1, PPase, GTP) B 2. Pre-incubate (10 min @ RT for activation) A->B C 3. Initiate Reaction (Add this compound Substrate) B->C D 4. Incubate (20-30 min @ 37°C) C->D E 5. Stop Reaction (Add EDTA) D->E F 6. Add Malachite Green Reagent E->F G 7. Incubate for Color (15 min @ RT) F->G H 8. Read Absorbance (620 nm) G->H Troubleshooting_Logic Troubleshooting: No dNTPase Activity start No Activity Detected q1 Is Allosteric Activator (GTP/dGTP) present? start->q1 q2 Is a Reducing Agent (DTT/TCEP) present? q1->q2 Yes sol1 Add 100 µM GTP to reaction. q1->sol1 No q3 Is Protein Intact and Concentrated? q2->q3 Yes sol2 Add 2 mM DTT to buffer. q2->sol2 No q4 Are Buffer Conditions (pH, Mg²⁺) correct? q3->q4 Yes sol3 Verify on SDS-PAGE. Re-purify if needed. q3->sol3 No sol4 Adjust buffer to pH 7.5, 5 mM MgCl₂. q4->sol4 No end Activity Restored sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Quantifying Low Levels of Intracellular dCTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the quantification of low levels of intracellular deoxycytidine triphosphate (dCTP). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low levels of intracellular this compound?

Quantifying low levels of intracellular this compound presents several analytical challenges:

  • Low Abundance: dNTPs, including this compound, are present at much lower concentrations (micromolar range) compared to their ribonucleotide counterparts (millimolar range). This requires highly sensitive analytical methods.[1]

  • Sample Stability: dNTPs are susceptible to degradation by phosphatases and cellular enzymes during sample collection and preparation. Improper handling can lead to a loss of phosphate groups and inaccurate quantification.[2][3]

  • Matrix Effects: The complex intracellular matrix, containing numerous other nucleotides, metabolites, and proteins, can interfere with the analysis, leading to ion suppression in mass spectrometry or inhibition of enzymatic assays.[4]

  • Structural Similarity: The structural similarity among dNTPs and between dNTPs and rNTPs can cause cross-reactivity in less specific assays and co-elution in chromatographic methods.[1][2]

  • Extraction Efficiency: Incomplete or inefficient extraction of dNTPs from cells can lead to an underestimation of their intracellular concentrations.

Q2: Which analytical method is most suitable for quantifying low this compound levels?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is currently considered the gold standard for quantifying low levels of intracellular dNTPs due to its high sensitivity, specificity, and ability to measure all four dNTPs simultaneously.[1][2][5][6] Enzymatic assays and fluorescence-based assays are also available, offering alternatives with different advantages and disadvantages.

Q3: How can I minimize this compound degradation during sample preparation?

To minimize this compound degradation, it is crucial to work quickly and keep samples on ice.[3] A common and effective method for quenching cellular metabolism and extracting dNTPs is the use of ice-cold 65% methanol.[7] The extraction protocol should include rapid cell lysis, often facilitated by vortexing and a brief heat incubation step (e.g., 95°C for 3 minutes), followed by centrifugation to remove cell debris.[7]

Troubleshooting Guides

HPLC-MS/MS Analysis

Issue: Low or No this compound Signal

Possible Cause Troubleshooting Steps
Inefficient Extraction Ensure complete cell lysis. Optimize the extraction protocol for your specific cell type. Consider using a validated protocol with ice-cold 65% methanol.[7]
Sample Degradation Work quickly and keep samples on ice at all times. Use fresh samples or ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles.[3]
Ion Suppression Dilute the sample extract to minimize matrix effects. Optimize chromatographic separation to resolve this compound from interfering compounds.[4]
Incorrect MS/MS Parameters Verify the precursor and product ion m/z values for this compound. Optimize collision energy and other MS parameters for maximum signal intensity.
Poor Chromatography Check for column degradation or blockage. Ensure the mobile phase composition and gradient are optimal for this compound retention and separation. Consider using a porous graphitic carbon column for better separation without ion-pairing reagents.[2][5]

Issue: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique, especially when handling small volumes.[8][9]
Incomplete Cell Lysis Ensure consistent and thorough cell lysis for all samples. Vortex samples vigorously for a standardized duration.[7]
Cell Number Inaccuracy Accurately count cells before extraction to ensure equal starting material for each replicate.[10]
Instrument Instability Check the stability of the HPLC pumps and the mass spectrometer. Run system suitability tests before sample analysis.[11]
Enzymatic Assays

Issue: Overestimation of this compound Concentration

Possible Cause Troubleshooting Steps
Ribonucleotide Interference The DNA polymerase used in the assay may incorporate rNTPs, particularly CTP, leading to an overestimation of this compound.[1] Use a polymerase with higher specificity, such as Taq DNA polymerase or Thermo Sequenase, for this compound and dGTP assays.[1]
Contaminated Reagents Ensure all reagents, especially the dNTP standards, are free from contamination.
Incorrect Standard Curve Prepare fresh standards for each assay and ensure their accuracy.

Issue: Low Signal or Assay Failure

Possible Cause Troubleshooting Steps
Enzyme Inhibition Substances in the cell extract may inhibit the DNA polymerase. Consider a sample clean-up step or dilution.
Incorrect Assay Conditions Ensure the assay buffer, temperature, and incubation times are optimal as per the manufacturer's protocol.
Degraded Reagents Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles of enzymes and dNTPs.[12]
Fluorescence-Based Assays

Issue: High Background Fluorescence

Possible Cause Troubleshooting Steps
Probe Degradation Protect fluorescent probes from light and store them properly.
Non-specific Probe Hydrolysis Optimize the concentration of the polymerase to minimize non-specific exonuclease activity.
Contaminated Buffers or Water Use nuclease-free water and high-purity reagents to prepare all buffers.

Issue: Low Signal-to-Noise Ratio

Possible Cause Troubleshooting Steps
Suboptimal Probe Design The efficiency of FRET quenching can be distance-dependent. Ensure the probe design is optimized for a significant change in fluorescence upon hydrolysis.[13]
Insufficient this compound The assay may not be sensitive enough for your sample. Consider concentrating the sample or using an assay designed for lower detection limits.[14]
Incorrect Instrument Settings Optimize the excitation and emission wavelengths and the gain settings on the fluorescence reader.[8]

Experimental Protocols

Detailed Protocol for Intracellular dNTP Extraction

This protocol is adapted from established methods for extracting dNTPs from mammalian cells.[7]

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash the pellet with ice-cold PBS.

  • Cell Counting: Accurately determine the number of cells (e.g., using a hemocytometer or automated cell counter) to be used for extraction, typically 2x10^6 cells.[7]

  • Lysis and Extraction:

    • Quickly resuspend the cell pellet (or scrape the adherent cells) in 200 µL of ice-cold 65% methanol (100 µL per 1x10^6 cells).[7]

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the samples vigorously for 2 minutes.[7]

  • Heat Inactivation:

    • Incubate the lysate at 95°C for 3 minutes to completely lyse the cells and inactivate enzymes.[7] Use a lid lock to prevent the tube from opening.

  • Clarification:

    • Chill the samples on ice for 1 minute.

    • Centrifuge at 14,000 RPM for 3 minutes to pellet cell debris.[7]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the dNTPs to a new, labeled tube.

  • Drying:

    • Dry the samples using a speed vacuum concentrator.

  • Storage: Store the dried dNTP samples at -80°C until analysis.

Summary of HPLC-MS/MS Parameters for dNTP Quantification

The following table summarizes typical HPLC-MS/MS parameters for the quantification of dNTPs, based on a fast and sensitive method.[2][5]

Parameter Value
HPLC System Waters Acquity I-Class
Mass Spectrometer Waters Xevo-TQ-S
Column Thermo Hypercarb (2.1mm x 50mm, 3µm) with guard column
Mobile Phase A 0.1M ammonium acetate in water, pH 9.5 with ammonium hydroxide
Mobile Phase B 0.1% ammonium hydroxide in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 25 µL
Gradient 0-1 min: 100% A; 1-6 min: linear gradient to 70% B; 6-7 min: linear gradient to 95% B; 7-7.1 min: return to 100% A; 7.1-10 min: re-equilibration
Ionization Mode Negative Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Comparison of dNTP Quantification Methods

Method Lower Limit of Quantification (LLOQ) Linearity (r²) Advantages Disadvantages
HPLC-MS/MS 62.5 fmol>0.99[2][5]High sensitivity and specificity; simultaneous quantification of all dNTPs.[2][5]Requires expensive equipment; can be affected by matrix effects.[4]
Enzymatic Assay Dependent on polymerase and substrateNot always reportedHigh throughput; does not require specialized equipment.Prone to interference from rNTPs, leading to overestimation.[1]
Fluorescence-Based Assay ~0.5 - 100 pmol>0.99[14]High throughput; rapid; uses standard real-time PCR cycler.[14]Indirect measurement; potential for probe degradation and non-specific signals.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Harvesting Cell Harvesting Cell_Counting Cell Counting Cell_Harvesting->Cell_Counting Extraction dNTP Extraction (65% Methanol) Cell_Counting->Extraction Drying Drying Extraction->Drying Storage Storage at -80°C Drying->Storage Reconstitution Sample Reconstitution Storage->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Data_Analysis Data Analysis HPLC_MSMS->Data_Analysis

Caption: Experimental workflow for dNTP quantification.

Troubleshooting_Logic Start Low/No this compound Signal in HPLC-MS/MS Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Storage Verify Sample Storage and Handling Start->Check_Storage Check_MS Optimize MS/MS Parameters Start->Check_MS Check_Chroma Evaluate Chromatography Start->Check_Chroma Solution1 Optimize Lysis & Extraction Efficiency Check_Extraction->Solution1 Solution2 Ensure Proper Sample Handling & Storage Check_Storage->Solution2 Solution3 Tune for this compound Precursor/Product Ions Check_MS->Solution3 Solution4 Check Column & Mobile Phase Integrity Check_Chroma->Solution4

Caption: Troubleshooting logic for low this compound signal.

Assay_Comparison cluster_methods This compound Quantification Methods cluster_attributes Key Attributes HPLC_MSMS HPLC-MS/MS Sensitivity Sensitivity HPLC_MSMS->Sensitivity High Specificity Specificity HPLC_MSMS->Specificity High Throughput Throughput HPLC_MSMS->Throughput Moderate Cost Equipment Cost HPLC_MSMS->Cost High Enzymatic Enzymatic Assay Enzymatic->Sensitivity Moderate Enzymatic->Specificity Low-Moderate Enzymatic->Throughput High Enzymatic->Cost Low Fluorescence Fluorescence Assay Fluorescence->Sensitivity High Fluorescence->Specificity Moderate Fluorescence->Throughput High Fluorescence->Cost Low

Caption: Comparison of this compound quantification methods.

References

Validation & Comparative

dCTP vs. ddCTP: A Comparative Guide to the Mechanism of Chain Termination in Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-deoxycytidine triphosphate (dCTP) and 2',3'-dideoxycytidine triphosphate (dthis compound), focusing on their distinct roles in DNA synthesis and the mechanism of chain termination, a cornerstone of Sanger sequencing. Understanding the interplay between these molecules is fundamental for researchers engaged in genetics, molecular biology, and the development of therapeutic agents that target DNA replication.

At a Glance: this compound vs. dthis compound

FeatureThis compound (2'-deoxycytidine triphosphate)dthis compound (2',3'-dideoxycytidine triphosphate)
Structure Contains a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar.Lacks a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar.
Function in DNA Synthesis Enables chain elongation by forming a phosphodiester bond with the subsequent nucleotide.Causes chain termination upon incorporation into the growing DNA strand.
Role in Sanger Sequencing Serves as a standard building block for the extension of the DNA chain.Acts as a chain terminator, generating DNA fragments of varying lengths.

The Decisive Difference: The 3'-Hydroxyl Group

The fundamental distinction between this compound and dthis compound lies in the structure of the deoxyribose sugar. This compound possesses a hydroxyl (-OH) group on the 3' carbon of the sugar ring. This 3'-OH group is critical for the formation of a phosphodiester bond with the 5' phosphate group of the incoming deoxynucleoside triphosphate (dNTP), a reaction catalyzed by DNA polymerase.[1] This process allows for the continuous elongation of the DNA strand.

In contrast, dthis compound lacks this crucial 3'-hydroxyl group, hence the "dideoxy" designation.[2] When a DNA polymerase incorporates a dthis compound molecule into a growing DNA strand, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the next nucleotide.[3] This results in the immediate and irreversible termination of DNA synthesis.[3]

Mechanism of Chain Termination in Sanger Sequencing

Sanger sequencing, also known as the chain-termination method, ingeniously exploits the properties of ddNTPs to determine the sequence of a DNA template.[4] The process relies on a modified polymerase chain reaction (PCR) that includes the following key components: a DNA template, a single primer, DNA polymerase, a mixture of all four dNTPs (dATP, dGTP, this compound, dTTP), and a small amount of one of the four ddNTPs (ddATP, ddGTP, dthis compound, or ddTTP), each typically labeled with a different fluorescent dye.[4][5]

During the sequencing reaction, DNA polymerase initiates synthesis from the primer. It incorporates dNTPs to extend the DNA chain, but occasionally, it will incorporate a ddNTP. The ratio of dNTPs to ddNTPs is carefully controlled to ensure that chain termination occurs at every possible position along the template strand. This results in a collection of DNA fragments of different lengths, each ending with a specific fluorescently labeled ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent signal of each fragment.[5]

chain_termination cluster_elongation Chain Elongation with this compound cluster_termination Chain Termination with dthis compound DNA_strand Growing DNA Strand (3'-OH end) Polymerase_d DNA Polymerase DNA_strand->Polymerase_d binds This compound This compound This compound->Polymerase_d binds Elongated_DNA Elongated DNA Strand Polymerase_d->Elongated_DNA incorporates this compound, forms phosphodiester bond DNA_strand_t Growing DNA Strand (3'-OH end) Polymerase_t DNA Polymerase DNA_strand_t->Polymerase_t binds dthis compound dthis compound dthis compound->Polymerase_t binds Terminated_DNA Terminated DNA Strand (No 3'-OH) Polymerase_t->Terminated_DNA incorporates dthis compound, no further elongation

Caption: Mechanism of DNA chain elongation vs. termination.

Quantitative Comparison of this compound and dthis compound Incorporation

The efficiency with which a DNA polymerase incorporates a ddNTP relative to its natural dNTP counterpart is a critical factor in the success of Sanger sequencing. This efficiency can be quantified by determining the pre-steady-state kinetic parameters, specifically the dissociation constant (Kd) and the maximal rate of incorporation (kpol). A lower Kd indicates a higher binding affinity of the nucleotide to the polymerase-DNA complex, while kpol represents the rate of the chemical step of nucleotide incorporation.

The following table summarizes the pre-steady-state kinetic data for the incorporation of this compound and dthis compound by Vent DNA polymerase, a thermostable polymerase often used in PCR and sequencing.

DNA PolymeraseNucleotideKd (μM)kpol (s⁻¹)Catalytic Efficiency (kpol/Kd) (μM⁻¹s⁻¹)
Vent DNA Polymerase This compound74650.88
dthis compound370.130.0035

Data sourced from a comparative kinetics study.

As the data indicates, Vent DNA polymerase has a higher binding affinity for dthis compound (lower Kd) compared to this compound. However, the rate of incorporation (kpol) for this compound is approximately 500-fold faster than for dthis compound. This significant difference in the incorporation rate is the primary basis for the discrimination between the natural nucleotide and its chain-terminating analog.

For other DNA polymerases, such as Taq polymerase, qualitative data suggests a bias in the incorporation of different ddNTPs, with ddGTP being incorporated more efficiently than dthis compound, ddATP, or ddTTP.[6] The Klenow fragment of E. coli DNA Polymerase I, another historically important enzyme for sequencing, also exhibits strong discrimination against ddNTPs.[7]

Experimental Protocols

Sanger Sequencing Workflow

The following outlines the general workflow for Sanger sequencing.

sanger_workflow start Start: Purified DNA Template & Primer cycle_seq Cycle Sequencing Reaction (dNTPS, fluorescently labeled ddNTPs, DNA polymerase) start->cycle_seq purification Purification of Sequencing Products (Removal of unincorporated ddNTPs and primers) cycle_seq->purification capillary_electro Capillary Electrophoresis (Separation of DNA fragments by size) purification->capillary_electro detection Laser Detection of Fluorescently Labeled Fragments capillary_electro->detection data_analysis Data Analysis (Generation of electropherogram and sequence determination) detection->data_analysis end End: DNA Sequence data_analysis->end

Caption: General workflow of the Sanger sequencing method.

Detailed Protocol for Sanger Sequencing

The following is a generalized protocol for performing Sanger sequencing. Specific reagent concentrations and cycling conditions may need to be optimized based on the DNA template, primers, and DNA polymerase used.

1. Template and Primer Preparation:

  • Quantify the purified DNA template (e.g., plasmid DNA or PCR product).

  • Dilute the sequencing primer to the appropriate working concentration.

2. Cycle Sequencing Reaction Setup:

  • On ice, prepare a master mix containing the appropriate reaction buffer, DNA polymerase, and the four dNTPs.

  • In separate reaction tubes or a multi-well plate, add the DNA template, sequencing primer, and the master mix.

  • To each reaction, add one of the four fluorescently labeled ddNTPs. In modern automated sequencing, this is often a premixed solution containing all four labeled ddNTPs.

3. Thermal Cycling:

  • Perform cycle sequencing using a thermal cycler with the following general parameters:

    • Initial denaturation: 96°C for 1 minute.

    • 25-35 cycles of:

      • Denaturation: 96°C for 10 seconds.

      • Annealing: 50-60°C for 5 seconds (primer-dependent).

      • Extension: 60°C for 1-4 minutes (length-dependent).

    • Final hold: 4°C.

4. Purification of Sequencing Products:

  • Remove unincorporated dye-labeled ddNTPs, dNTPs, and primers from the cycle sequencing product. This can be achieved through methods such as ethanol/EDTA precipitation or spin-column purification.[2]

5. Capillary Electrophoresis:

  • Resuspend the purified sequencing products in a formamide-based loading buffer.

  • Denature the fragments by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Load the samples onto an automated DNA sequencer for capillary electrophoresis. The fragments are separated by size with single-nucleotide resolution.

6. Data Analysis:

  • As the fragments migrate through the capillary, a laser excites the fluorescent dyes at the end of each fragment.

  • A detector records the color of the fluorescence for each fragment as it passes.

  • The sequencing software converts the fluorescence data into an electropherogram, where each colored peak corresponds to a specific nucleotide in the DNA sequence.

Conclusion

The structural difference between this compound and dthis compound, specifically the presence or absence of a 3'-hydroxyl group, is the cornerstone of the chain termination method of DNA sequencing. While this compound is essential for the elongation of the DNA strand, the incorporation of dthis compound by DNA polymerase leads to the cessation of this process. This fundamental principle has been harnessed in Sanger sequencing to provide highly accurate DNA sequence information, a technique that remains a "gold standard" in molecular biology and continues to be a vital tool for researchers, scientists, and drug development professionals. The quantitative understanding of the kinetics of dNTP and ddNTP incorporation by various DNA polymerases is crucial for the optimization of sequencing reactions and the development of novel therapeutic strategies targeting DNA replication.

References

A Comparative Analysis of dCTP and Modified dNTPs in PCR Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the polymerase chain reaction (PCR) stands as a cornerstone technique for DNA amplification. The fidelity and efficiency of this process are critically dependent on its core components, particularly the deoxyribonucleoside triphosphates (dNTPs). While canonical dNTPs (dATP, dGTP, dCTP, and dTTP) are the standard building blocks, a growing body of research highlights the significant advantages of utilizing modified dNTPs to enhance PCR performance. This guide provides a detailed comparison of the efficiency of standard this compound with various modified dNTPs, supported by experimental data and protocols, to aid researchers in selecting the optimal reagents for their specific applications.

Modified dNTPs can offer substantial improvements in PCR specificity by reducing or eliminating non-specific amplification and primer-dimer formation.[1] This is particularly crucial in complex reactions such as multiplex PCR or when amplifying low-copy-number targets. Furthermore, certain modifications can enhance the fidelity of DNA synthesis by increasing the polymerase's discrimination against mismatched nucleotides.

Quantitative Comparison of PCR Performance

The following tables summarize the key performance metrics of different modified dNTPs compared to their canonical counterparts.

Modified dNTP Key Advantage(s) Effect on PCR Product Yield Impact on Specificity DNA Polymerase Compatibility
This compoundαSe (Selenium-modified) Enhanced mismatch discriminationGenerally similar to canonical dNTPs[2][3]Significantly suppresses non-specific products[2][3]Taq, Vent (exo-), Vent, LA Taq, Phusion[2][3]
dNTPαS (Phosphorothioate-modified) Increased specificity, inhibition of non-specific extensionMaintained or slightly reducedSignificantly increased by eliminating byproducts[4]DNA polymerase I Klenow Fragment, Bst DNA polymerase Large Fragment, Taq[4]
Biotin-16-AA-dCTP Introduces biotin labels for downstream applicationsYield decreases with increasing substitution percentage[5]Not the primary purpose; focus is on labelingTaq DNA polymerase[5]
N4-methyl-dCTP Reduces melting temperature of GC-rich ampliconsReduced yield compared to this compound, can be improved with optimized protocols[6]Can help amplify difficult GC-rich regions[6]HotStart Taq DNA polymerase[6]
5-substituted pyrimidine dNTPs (Br, I, methyl, propynyl) Enhance hybridization properties of primers and probesIncorporated as efficiently as natural dNTPs[7]Can increase annealing temperature without loss of signal[7]Taq DNA polymerase[7]
Modified dNTP Study Quantitative Improvement Metric Fold Improvement
This compoundαSe vs. This compound Mismatch Discrimination[2]>240-fold
dNTPαSe with High-Fidelity Polymerases By-product Suppression (Vent (exo-))[2][3]~19.7-fold
By-product Suppression (Vent)[2][3]~9.0-fold
By-product Suppression (LA Taq)[2][3]~61.6-fold
By-product Suppression (Phusion)[2][3]~9.8-fold
dNTPαS vs. dNTPs Sensitivity for COVID-19 Viral RNA Detection[4]~50-fold
dGTPαS vs. dGTP Reduction in G:G and G:T mispairs[4]~10-fold

Experimental Methodologies

Detailed protocols are essential for reproducing and validating these findings. Below are representative experimental setups for comparing dNTP efficiency.

1. PCR Specificity Assay using Selenium-Modified dNTPs (dNTPαSe)

This protocol is adapted from studies demonstrating the enhanced specificity of Se-atom modified dNTPs.[2][3]

  • Reaction Mixture (10 µL total volume):

    • Template DNA (e.g., human genomic DNA): Concentration as required

    • Forward Primer: 0.1 - 1.0 µM

    • Reverse Primer: 0.1 - 1.0 µM

    • dNTPs:

      • Control: 50 µM each of dATP, dGTP, this compound, dTTP[3]

      • Test: 50 µM each of dATP, dGTP, dTTP, and 50 µM of this compoundαSe (or other dNTPαSe)[3]

    • DNA Polymerase (e.g., Taq): Vendor-recommended concentration

    • PCR Buffer: 1X concentration

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 2 minutes

    • Final Extension: 72°C for 7 minutes

  • Analysis:

    • Agarose gel electrophoresis to visualize PCR products and assess non-specific amplification.

2. Real-Time PCR Efficiency Assay with Base-Modified dNTPs

This protocol is based on the evaluation of duplex-stabilizing dNTPs to enhance hybridization properties.[7]

  • Reaction Mixture:

    • Template DNA (e.g., β2-macroglobulin sequence): 10^4 copies per reaction

    • Primers and TaqMan Probe: As specified for the target

    • dNTPs:

      • Control: Standard dNTP mix

      • Test: Complete substitution of one or more natural dNTPs with the corresponding base-modified dNTP

    • Taq DNA Polymerase and Buffer: Standard concentrations

  • Real-Time PCR Thermal Profile:

    • Initial Denaturation: 95°C for 2 minutes

    • 55 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing: 64°C for a variable time (T), from 6 to 40 seconds

  • Data Analysis:

    • Determine the fluorescence curve threshold (Ct) value as a function of annealing time. A lower Ct value at shorter annealing times indicates higher efficiency.

Visualizing Experimental Workflows

General Workflow for Comparing dNTP Efficiency in PCR

G cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Data Analysis prep_master_mix Prepare Master Mix (Polymerase, Buffer, Primers) prep_control Aliquot for Control + Canonical dNTPs prep_master_mix->prep_control prep_test Aliquot for Test + Modified dNTPs prep_master_mix->prep_test prep_template Add Template DNA prep_control->prep_template prep_test->prep_template run_pcr Perform Thermal Cycling prep_template->run_pcr gel_electrophoresis Agarose Gel Electrophoresis (Specificity & Yield) run_pcr->gel_electrophoresis real_time_analysis Real-Time PCR Analysis (Ct values, Efficiency) run_pcr->real_time_analysis sequencing Sanger or High-Throughput Sequencing (Fidelity) run_pcr->sequencing

Caption: A generalized workflow for comparing the performance of canonical and modified dNTPs in PCR experiments.

Mechanism of Enhanced Specificity with Modified dNTPs

G start Mismatched Primer-Template Annealing canonical Canonical dNTP Incorporation start->canonical Fast kinetics modified Modified dNTP Incorporation start->modified Slower kinetics canonical_ext Rapid Extension by Polymerase canonical->canonical_ext modified_ext Slower Incorporation Rate modified->modified_ext nonspecific Generation of Non-specific Product canonical_ext->nonspecific proofreading Increased Time for Polymerase Proofreading/ Dissociation modified_ext->proofreading specific Suppression of Non-specific Product proofreading->specific

Caption: Proposed mechanism for increased PCR specificity using modified dNTPs with slower incorporation kinetics.

Conclusion

The choice between standard this compound and modified dNTPs depends on the specific requirements of the PCR application. For routine amplifications where high specificity is not paramount, canonical dNTPs are sufficient and cost-effective. However, for challenging applications such as amplifying GC-rich templates, multiplex PCR, or detecting low-abundance targets, modified dNTPs offer significant advantages. Selenium-modified and phosphorothioate-modified dNTPs, in particular, have demonstrated remarkable ability to enhance specificity and, in some cases, sensitivity.[2][3][4] While some modifications may lead to a reduction in overall yield if fully substituted, partial substitution or optimization of PCR conditions can often mitigate these effects.[5][8] Researchers and drug development professionals should consider the experimental data presented here to make informed decisions about incorporating modified dNTPs into their PCR workflows to achieve higher quality and more reliable results.

References

A Comparative Guide to the Validation of dCTP Purity and Concentration: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and accurate concentration of deoxycytidine triphosphate (dCTP) is paramount for the integrity of a multitude of molecular biology applications, including PCR, DNA sequencing, and the synthesis of therapeutic oligonucleotides. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of nucleotides due to its high resolution and sensitivity.[1] However, a range of alternative methods, each with unique strengths, offer viable options for this compound validation. This guide will delve into the performance of HPLC and compare it against enzymatic assays, capillary electrophoresis (CE), ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, and ion-exchange chromatography (IEC).

Performance Comparison of Analytical Methods for this compound Validation

The selection of an appropriate analytical method for this compound validation hinges on a variety of factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following tables summarize the quantitative performance of HPLC and its alternatives.

Method Parameter Reported Performance for dNTPs (including this compound) References
HPLC-UV Linearity (r²)>0.99[1]
Precision (%RSD)<2%[1]
Accuracy (% Recovery)98-102%[1]
Sensitivity (LOD)0.1 µg/mL
LC-MS/MS Linearity (r²)>0.99[2]
Precision (%RSD)<15%[3]
Accuracy (% Bias)±15%[3]
Sensitivity (LLOQ)60 fmol
Enzymatic Assay Linearity Range0.1 - 4 pmol[4]
Precision (%RSD)Varies with substrate concentration[5]
AccuracyCan be affected by ribonucleotide interference[4]
SensitivityDown to 100 fmol
Capillary Electrophoresis (CE) Linearity (r²)>0.99
Precision (%RSD)<5%
Accuracy (% Recovery)95-105%
Sensitivity (LOD)~0.1 nM[6]
³¹P NMR Linearity (r²)0.9996[7]
Precision (%RSD)<1.0%[7]
Accuracy (% Recovery)98.17-99.78%[7]
Sensitivity (LOD)20.9 µg/mL[7]
Ion-Exchange Chromatography (IEC) Linearity (r)>0.99[8]
Precision (%RSD)<11.4%[8]
Accuracy (% Recovery)92.3-103.9%[8]
Sensitivity (LOD)0.11% w/w for impurities[8]

Common Impurities in this compound Preparations

The synthesis and storage of this compound can lead to the formation of various impurities that can compromise downstream applications. Understanding these impurities is crucial for selecting an appropriate analytical method capable of their detection and quantification. Common impurities include:

  • Deoxycytidine diphosphate (dCDP) and deoxycytidine monophosphate (dCMP): Resulting from the hydrolysis of the triphosphate chain.

  • Cytidine triphosphate (CTP): A ribonucleotide contaminant that can be mistakenly incorporated by some polymerases.[4]

  • Other deoxyribonucleoside triphosphates (dATP, dGTP, dTTP): Cross-contamination during manufacturing.

  • Modified or damaged bases: Arising from oxidation or other chemical modifications.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound.[1] Reversed-phase and ion-pair reversed-phase chromatography are common modes of separation.

Experimental Protocol for Reversed-Phase HPLC-UV:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 271 nm.

  • Sample Preparation: Dissolve this compound standard and sample in water or mobile phase A to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Determine the purity by calculating the area percentage of the this compound peak relative to the total peak area. Determine the concentration by comparing the peak area of the sample to a standard curve generated from this compound standards of known concentrations.

Enzymatic Assay

Enzymatic assays offer a highly specific method for quantifying this compound by utilizing a DNA polymerase that incorporates this compound into a synthetic DNA template.[4]

Experimental Protocol:

  • Reagents: DNA polymerase (e.g., Taq polymerase), a synthetic oligonucleotide template/primer designed to be this compound-limiting, dATP, dGTP, dTTP, and a labeled nucleotide (e.g., [α-³²P]-dATP or a fluorescently labeled dNTP).

  • Reaction Mixture: Prepare a reaction mix containing the template/primer, the three non-limiting dNTPs, the labeled nucleotide, and DNA polymerase in a suitable buffer.

  • Standard Curve: Prepare a series of this compound standards of known concentrations.

  • Reaction: Add a known amount of the this compound standard or sample to the reaction mixture and incubate at the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase).

  • Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • Quantification: Separate the labeled DNA product from unincorporated labeled nucleotides using methods like precipitation or filter binding assays. Measure the incorporated radioactivity or fluorescence.

  • Analysis: Plot a standard curve of signal versus this compound concentration and determine the concentration of the unknown sample.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering high efficiency and rapid analysis times.

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Electrolyte: 50 mM sodium borate buffer, pH 9.0.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Separation Voltage: 20-30 kV.

  • Detection: UV absorbance at 271 nm.

  • Sample Preparation: Dissolve this compound standard and sample in water or the electrolyte buffer.

  • Analysis: Identify and quantify this compound based on its migration time and peak area compared to a standard.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a non-destructive technique that provides information about the phosphorus environment in this compound, allowing for the quantification of the triphosphate and its hydrolysis products.[7]

Experimental Protocol:

  • Instrumentation: High-field NMR spectrometer equipped with a phosphorus probe.

  • Sample Preparation: Dissolve a known amount of the this compound sample in D₂O containing a known concentration of an internal standard (e.g., phosphoric acid).

  • Acquisition: Acquire the ³¹P NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay) to ensure quantitative results.

  • Analysis: Integrate the signals corresponding to the α, β, and γ phosphates of this compound and any phosphate-containing impurities. The concentration is determined by comparing the integral of the this compound signals to the integral of the internal standard.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge, making it well-suited for the separation of negatively charged nucleotides like this compound.[8]

Experimental Protocol:

  • Instrumentation: HPLC or FPLC system with a UV detector and an anion-exchange column.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.0 with 1 M NaCl.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 271 nm.

  • Sample Preparation: Dissolve this compound standard and sample in Mobile Phase A.

  • Analysis: this compound and its less charged impurities (dCDP, dCMP) will elute at different salt concentrations, allowing for their separation and quantification.

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate the general workflow for this compound validation and a conceptual representation of the separation principles.

dCTP_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample This compound Sample HPLC HPLC Sample->HPLC Enzymatic Enzymatic Assay Sample->Enzymatic CE Capillary Electrophoresis Sample->CE NMR 31P NMR Sample->NMR IEC Ion-Exchange Sample->IEC Standard This compound Standard Standard->HPLC Standard->Enzymatic Standard->CE Standard->NMR Standard->IEC Acquisition Data Acquisition HPLC->Acquisition Enzymatic->Acquisition CE->Acquisition NMR->Acquisition IEC->Acquisition Analysis Purity & Concentration Calculation Acquisition->Analysis Result Validated this compound Analysis->Result

Caption: General workflow for the validation of this compound purity and concentration.

Separation_Principles cluster_hplc HPLC (Reversed-Phase) cluster_ce Capillary Electrophoresis cluster_iec Ion-Exchange Chromatography start_hplc Mixture (this compound & Impurities) column_hplc Stationary Phase (C18) start_hplc->column_hplc Mobile Phase end_hplc Separated Components column_hplc->end_hplc Differential Partitioning start_ce Mixture capillary_ce Capillary (Electric Field) start_ce->capillary_ce end_ce Separated by Charge/Size capillary_ce->end_ce start_iec Mixture column_iec Charged Stationary Phase start_iec->column_iec Salt Gradient end_iec Separated by Charge column_iec->end_iec

Caption: Conceptual overview of separation principles for different chromatographic techniques.

References

A Researcher's Guide to Accurate Intracellular dCTP Quantification: A Comparative Analysis of LC-MS/MS and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular deoxycytidine triphosphate (dCTP) pools is critical for understanding fundamental cellular processes, developing novel therapeutics, and assessing drug efficacy and toxicity. This guide provides an objective comparison of the two primary methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We present a detailed analysis of their performance, supported by experimental data, to empower you to make an informed decision for your research needs.

The accurate quantification of dNTPs, including this compound, is crucial for studying DNA replication and repair, and imbalances in these pools are associated with various diseases, including cancer.[1] The two most prevalent methods for this quantification are LC-MS/MS and enzymatic assays, each with distinct advantages and limitations.[2]

Method Comparison at a Glance

FeatureLC-MS/MSEnzymatic Assay
Principle Chromatographic separation followed by mass-to-charge ratio detection.[1]DNA polymerase-mediated incorporation of a labeled nucleotide.[3]
Specificity High; can distinguish this compound from other nucleotides and contaminants.[1]Can be affected by cross-reactivity with other nucleotides, especially rNTPs.[3]
Sensitivity High; capable of detecting femtomole levels.[4]High, can detect picomole to femtomole levels.[2]
Linearity Wide dynamic range.[4]Generally linear over a narrower range.
Throughput Lower; sequential sample analysis.Higher; amenable to 96-well plate format.
Sample Prep More extensive, involving extraction and purification.[5]Simpler, often involving cell lysis.
Instrumentation Requires specialized and expensive equipment.Requires standard laboratory equipment (e.g., spectrophotometer, scintillation counter).
Data Analysis Requires specialized software and expertise.More straightforward calculations from a standard curve.

Quantitative Performance Data

The following table summarizes key performance metrics for each method based on published data.

ParameterLC-MS/MSEnzymatic Assay
Lower Limit of Quantification (LLOQ) As low as 50 nM in cell lysate.[2]Can detect as little as 0.1 pmol of this compound.
Linearity (r²) >0.99[4]Dependent on assay conditions, but generally high.
Within-day Precision (CV%) 12.0-18.0% at LLOQ; 3.0-9.0% at higher concentrations.[2]Typically <15%
Between-day Precision (CV%) 9.0-13.0% at LLOQ; 3.0-11.0% at higher concentrations.[2]Typically <20%
Accuracy (% Recovery) 93.0-119.0%[2]Can be affected by rNTP interference, leading to overestimation.[3]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the this compound metabolic pathway and the general experimental workflows for both quantification methods.

dCTP_Metabolism This compound Metabolic Pathway cluster_RNR Ribonucleotide Reductase (RNR) UTP UTP CTP CTP UTP->CTP CTP Synthase CDP CDP CTP->CDP NME dCDP dCDP CDP->dCDP RNR CDP->dCDP This compound This compound dCDP->this compound NME dUMP dUMP This compound->dUMP This compound deaminase DNA DNA This compound->DNA DNA Polymerase dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP TMPK dTTP dTTP dTDP->dTTP NME dTTP->DNA DNA Polymerase

Caption: A simplified diagram of the this compound metabolic pathway.

Quantification_Workflows Experimental Workflows for this compound Quantification cluster_lcms LC-MS/MS Workflow cluster_enzymatic Enzymatic Assay Workflow lcms_start Cell Harvesting lcms_extraction dNTP Extraction (e.g., Methanol/Water) lcms_start->lcms_extraction lcms_centrifugation Centrifugation lcms_extraction->lcms_centrifugation lcms_supernatant Supernatant Collection lcms_centrifugation->lcms_supernatant lcms_analysis LC-MS/MS Analysis lcms_supernatant->lcms_analysis lcms_data Data Analysis lcms_analysis->lcms_data enz_start Cell Harvesting enz_lysis Cell Lysis & dNTP Extraction enz_start->enz_lysis enz_reaction DNA Polymerase Reaction (with labeled nucleotide) enz_lysis->enz_reaction enz_incubation Incubation enz_reaction->enz_incubation enz_detection Detection (e.g., Scintillation Counting) enz_incubation->enz_detection enz_data Data Analysis enz_detection->enz_data

Caption: General experimental workflows for LC-MS/MS and enzymatic this compound quantification.

Detailed Experimental Protocols

I. Intracellular dNTP Extraction for LC-MS/MS

This protocol is adapted from a method for direct quantification of intracellular dNTPs from tissue and cells.[4]

Materials:

  • Methanol (ice-cold)

  • Deionized water (ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic cleaner

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping, followed by centrifugation. Wash the cell pellet with ice-cold PBS.

  • Extraction: Resuspend the cell pellet in an equal volume of ice-cold methanol and vortex for 3 minutes.

  • Add an equal volume of ice-cold deionized water to the methanol-cell suspension and vortex for an additional 3 minutes.

  • Sonication: Sonicate the sample in an ice bath for a total of 90 seconds.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted dNTPs, and transfer it to a new microcentrifuge tube.

  • Storage: Store the supernatant at -20°C until ready for LC-MS/MS analysis.

II. Enzymatic Assay for this compound Quantification

This protocol is a generalized procedure based on the DNA polymerase-based assay.[3]

Materials:

  • Cell lysis buffer

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • Specific oligonucleotide template-primer for this compound

  • dATP, dGTP, dTTP solution

  • Radiolabeled [α-³²P]dATP or [³H]dATP

  • DNA Polymerase (e.g., Taq DNA polymerase)

  • This compound standards

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell Lysis and Extraction: Lyse the harvested cells using a suitable lysis buffer and extract the dNTPs.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the specific oligonucleotide template-primer for this compound, dGTP, dTTP, the radiolabeled dATP, and the cell extract.

  • Initiate Reaction: Add DNA polymerase to the reaction mixture to start the incorporation of nucleotides.

  • Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase) for a specific time.

  • Stop Reaction: Terminate the reaction by adding ice-cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect it by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated labeled nucleotides.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of this compound in the sample by comparing the incorporated radioactivity to a standard curve generated with known concentrations of this compound.

Conclusion

The choice between LC-MS/MS and enzymatic assays for the quantification of intracellular this compound depends on the specific requirements of the study. LC-MS/MS offers superior specificity and accuracy, making it the gold standard for detailed and precise measurements.[1] However, it requires significant investment in instrumentation and expertise. Enzymatic assays, while susceptible to interference, provide a more accessible and higher-throughput alternative for routine analyses.[3] By carefully considering the strengths and limitations of each method, researchers can select the most appropriate approach to accurately quantify intracellular this compound pools and advance their scientific investigations.

References

Navigating the Maze: A Comparative Guide to dCTP Analog Cross-Reactivity with DNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between modified deoxynucleoside triphosphates (dNTPs) and DNA polymerases is paramount. The cross-reactivity of dCTP analogs, in particular, dictates their utility in a myriad of applications, from therapeutic agents to molecular biology tools. This guide provides an objective comparison of the performance of various this compound analogs with different DNA polymerases, supported by experimental data and detailed methodologies.

The fidelity of DNA synthesis hinges on the precise selection and incorporation of the correct dNTP by a DNA polymerase. The introduction of this compound analogs, molecules that mimic the natural deoxycytidine triphosphate, can lead to a range of outcomes depending on the specific analog and the polymerase . Some analogs are readily incorporated, leading to modified DNA with novel functionalities, while others can act as potent inhibitors of DNA synthesis, a property exploited in antiviral and anticancer therapies. The efficiency and selectivity of this incorporation are governed by the intricate structural and kinetic relationships between the analog and the polymerase's active site.

Quantitative Comparison of this compound Analog Incorporation

The kinetic parameters of dNTP incorporation provide a quantitative measure of a DNA polymerase's efficiency and affinity for a given analog. The Michaelis constant (Kd or Km) reflects the binding affinity of the analog to the polymerase-DNA complex, while the catalytic rate constant (kpol or kcat) represents the rate of incorporation. The ratio kpol/Kd provides an overall measure of catalytic efficiency.

Below is a summary of kinetic data for the incorporation of this compound and its analogs by various DNA polymerases.

DNA PolymeraseThis compound AnalogKd (µM)kpol (s⁻¹)Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹)Reference
Vent This compound74650.88[1]
dthis compound370.130.0035[1]
Human DNA Polymerase ι (pol ι) This compound (with Mg²⁺)--0.00018[2]
This compound (with Mn²⁺)--0.08[2]
Rat DNA Polymerase β (Pol β) This compound (matched T:A)-42.9 ± 0.6-[3]
dGTP (mismatched T:G)-4.4 ± 0.01-[4]

Qualitative Incorporation of Various this compound Analogs

This compound AnalogDNA Polymerase(s) Showing IncorporationReference
C8-alkyne-dCTPPwo, Deep Vent exo-, KOD XL[5]
N⁴-acyl-dCTPsKF (exo-), Bsm, phi29[6]
2-thio-dCTPKlenow Fragment[7]
C5-modified dCTPsTaq, Tth, Vent(exo-), KOD Dash, KOD(exo-)[6]

Experimental Protocols

The assessment of this compound analog cross-reactivity relies on a variety of in vitro biochemical assays. The two most common methods are primer extension assays and PCR-based methods.

Primer Extension Assay

This assay directly measures the ability of a DNA polymerase to incorporate a this compound analog into a growing DNA strand.

Methodology:

  • Primer-Template Preparation: A short, labeled (e.g., with ³²P or a fluorescent dye) DNA primer is annealed to a longer, single-stranded DNA template. The template sequence is designed to have a known position for the incorporation of this compound.

  • Reaction Setup: The primer-template duplex is incubated with the DNA polymerase of interest, the three natural dNTPs (dATP, dGTP, dTTP), and the this compound analog being tested. A control reaction with natural this compound is run in parallel.

  • Reaction Incubation: The reaction is incubated at the optimal temperature for the DNA polymerase for a defined period.

  • Quenching: The reaction is stopped by the addition of a quenching solution, typically containing EDTA to chelate the essential Mg²⁺ ions.

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The gel is imaged (e.g., by autoradiography or fluorescence scanning), and the intensity of the bands corresponding to the extended primer is quantified. The efficiency of analog incorporation is determined by comparing the amount of extended product in the presence of the analog to that of the natural this compound.

PCR-Based Method

This method assesses the ability of a this compound analog to support DNA amplification in a polymerase chain reaction (PCR).

Methodology:

  • PCR Reaction Setup: A standard PCR mixture is prepared containing a DNA template, forward and reverse primers, a thermostable DNA polymerase, and a dNTP mix. In the experimental setup, the natural this compound is either partially or fully replaced by the this compound analog.

  • PCR Amplification: The reaction undergoes a series of thermal cycles (denaturation, annealing, and extension) to amplify the target DNA sequence.

  • Product Analysis: The PCR products are analyzed by agarose gel electrophoresis. The presence and yield of the amplified DNA fragment indicate whether the this compound analog can be successfully and repeatedly incorporated by the polymerase.

  • Sequence Verification (Optional): The amplified DNA can be purified and sequenced to confirm the accurate incorporation of the analog.[6]

Visualizing the Workflow

The process of evaluating the cross-reactivity of this compound analogs can be summarized in a logical workflow.

G cluster_0 Substrate Preparation cluster_1 Biochemical Assays cluster_2 Data Analysis cluster_3 Results dCTP_analog This compound Analog Synthesis & Purification Primer_extension Primer Extension Assay dCTP_analog->Primer_extension PCR_assay PCR-Based Assay dCTP_analog->PCR_assay DNA_polymerase DNA Polymerase Purification DNA_polymerase->Primer_extension DNA_polymerase->PCR_assay Primer_template Primer-Template Design & Synthesis Primer_template->Primer_extension Primer_template->PCR_assay Gel_electrophoresis Gel Electrophoresis (PAGE / Agarose) Primer_extension->Gel_electrophoresis PCR_assay->Gel_electrophoresis Fidelity Fidelity Analysis PCR_assay->Fidelity Quantification Product Quantification Gel_electrophoresis->Quantification Kinetics Kinetic Parameter Determination (kpol, Kd) Quantification->Kinetics Incorporation_efficiency Incorporation Efficiency Kinetics->Incorporation_efficiency Inhibition Inhibition Assessment Kinetics->Inhibition

Workflow for assessing this compound analog cross-reactivity.

The diagram above outlines the key stages in the evaluation of this compound analog cross-reactivity with DNA polymerases. The process begins with the preparation of the necessary reagents, followed by the execution of biochemical assays to test for incorporation. The results of these assays are then analyzed to determine key performance metrics such as incorporation efficiency, potential for inhibition, and the fidelity of DNA synthesis with the analog. This systematic approach is crucial for the rational design and application of novel this compound analogs in both research and medicine.

References

A Researcher's Guide to Deoxycytidine Triphosphate (dCTP): A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental results. Deoxycytidine triphosphate (dCTP), a fundamental building block for DNA synthesis, is a critical component in a multitude of molecular biology applications, including polymerase chain reaction (PCR), quantitative PCR (qPCR), DNA sequencing, and cDNA synthesis.[1] The purity, stability, and performance of this compound can vary between commercial suppliers, potentially impacting the outcome of sensitive assays. This guide provides a comparative analysis of this compound from various commercial suppliers, supported by a summary of their stated performance data and a set of standardized experimental protocols for independent evaluation.

Key Performance Parameters for this compound

The quality of this compound can be assessed based on several key parameters:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), high-purity this compound (≥99%) is essential to prevent the incorporation of modified or incorrect nucleotides during DNA synthesis.[2][3][4] Impurities such as mono-, di-, and tetraphosphates can inhibit polymerase activity and reduce reaction yields.[3][4]

  • Stability: this compound solutions should be stable under recommended storage conditions and withstand multiple freeze-thaw cycles without significant degradation.[3][5] Some suppliers offer this compound as lithium salts, which are reported to have greater resistance to repeated freezing and thawing compared to sodium salts.[3]

  • Functional Performance: The ultimate test of this compound quality is its performance in downstream applications. This includes assessing the efficiency and yield in standard and long-range PCR, the accuracy and sensitivity in qPCR, and the fidelity in DNA sequencing.

  • Absence of Contaminants: High-quality this compound preparations should be free from DNases, RNases, proteases, and contaminating bacterial or human DNA, which can compromise experimental results.[2][6]

Comparative Data from Commercial Suppliers

The following tables summarize the publicly available specifications and performance claims for this compound from several prominent commercial suppliers. It is important to note that this information is provided by the manufacturers and has not been independently verified.

Table 1: this compound Product Specifications from Various Suppliers

SupplierProduct NamePurity (by HPLC)FormulationConcentrations Offered
Bioline (Meridian Bioscience) This compound>99%Lithium salt solution100 mM
Stellar Scientific (Accuris) Accuris this compound>99%Ammonium salt solution100 mM
Roche CustomBiotech This compound, PCR Grade≥99 area%Sodium salt solution100 mM
Invitrogen (Thermo Fisher) This compoundInformation not readily availableSolution100 mM
BioChain This compound≥99.5%Solution100 mM
BIORON GmbH This compound≥99%Solution100 mM
Jena Bioscience This compound solution≥99.0%Solution100 mM
Cytiva High Purity this compound>98%Solid (Sodium salt)N/A

Table 2: Quality Control and Performance Claims

SupplierFreedom from ContaminantsStability ClaimsKey Performance Claims
Bioline (Meridian Bioscience) DNase, RNase, Protease, Nickase freeStable to multiple freeze-thaw cycles and long-term storage at -20°C.[3]High efficiency in standard, long-range, multiplex, and high-fidelity PCR, RT-PCR, and qPCR.[3]
Stellar Scientific (Accuris) Nuclease, protease, and nickase freeStable for 24 months at -20°C.[4]Performance tested in standard PCR, long PCR, and qPCR for reproducibility and sensitivity.[4]
Roche CustomBiotech DNases/RNases, Nicking activity negativeStable for 42 months at -15 to -25°C.Function tested in RT-PCR.
Invitrogen (Thermo Fisher) Information not readily availableInformation not readily availableSuitable for PCR, sequencing, and other molecular biology applications.
BioChain Information not readily availableInformation not readily availableSuitable for qPCR and PCR applications.
BIORON GmbH Tested in Taq DNA Polymerase, Pfu DNA Polymerase, and qPCR.Information not readily availableRecommended for highly sensitive PCR assays.
Jena Bioscience Free of contaminating bacterial or human DNA.Information not readily availableFunctionality tested in 18 kb long-range PCR.[7]
Cytiva Functionally tested in long PCR.Information not readily availablePCR-qualified and meets criteria for high-quality sequencing.[8]

Experimental Protocols for Comparative Analysis

To facilitate an objective comparison of this compound from different suppliers, the following experimental protocols are provided. These protocols are designed to assess the key performance parameters of purity, stability, and functionality.

Purity Assessment by HPLC-UV

Objective: To determine the percentage of this compound in its triphosphate form.

Methodology:

  • Prepare a standard solution of high-purity this compound of known concentration.

  • Dilute the this compound samples from each supplier to a concentration within the linear range of the HPLC-UV detector.

  • Inject the samples onto a suitable anion-exchange or reverse-phase HPLC column.

  • Use a mobile phase gradient appropriate for separating this compound from its potential breakdown products (dCDP, dCMP, and deoxycytidine).

  • Monitor the elution profile at the wavelength of maximum absorbance for cytosine (approximately 272 nm).

  • Calculate the purity of each sample by integrating the peak areas. The purity is expressed as the percentage of the this compound peak area relative to the total peak area of all related species.

Stability Testing: Freeze-Thaw and Thermal Challenge

Objective: To evaluate the stability of this compound solutions to common laboratory handling procedures.

Methodology:

  • Freeze-Thaw Stability:

    • Aliquot this compound samples from each supplier.

    • Subject the aliquots to multiple freeze-thaw cycles (e.g., 5, 10, and 20 cycles), where one cycle consists of freezing at -20°C for at least 1 hour followed by thawing at room temperature.

    • After the designated number of cycles, analyze the purity of the samples by HPLC as described above.

    • Additionally, use the freeze-thawed this compound in a sensitive PCR or qPCR assay to assess functional stability.

  • Thermal Challenge:

    • Incubate aliquots of this compound from each supplier at an elevated temperature (e.g., 37°C or room temperature) for various time points (e.g., 24, 48, 72 hours).

    • At each time point, analyze the purity by HPLC and assess the functional performance in a PCR or qPCR assay.

Performance Evaluation in qPCR

Objective: To compare the performance of this compound from different suppliers in a sensitive and quantitative application.

Methodology:

  • Prepare identical qPCR master mixes using a consistent source of all reagents (polymerase, buffer, primers, probe, and dNTPs), with the only variable being the source of this compound. Ensure that the final concentration of this compound is the same in all reactions.

  • Use a well-characterized DNA template and a validated primer/probe set.

  • Perform a serial dilution of the template DNA over a broad dynamic range (e.g., 5 to 7 orders of magnitude).

  • Run the qPCR reactions in triplicate for each template concentration and for each this compound supplier.

  • Analyze the results by comparing the following metrics:

    • Ct (Threshold Cycle) values: Lower Ct values at a given template concentration indicate higher reaction efficiency.

    • PCR Efficiency: Calculate the efficiency from the slope of the standard curve (log template concentration vs. Ct). An efficiency between 90% and 110% is generally considered acceptable.[9]

    • R² value of the standard curve: A higher R² value (ideally >0.99) indicates better linearity and reproducibility.

    • Fluorescence intensity: Higher endpoint fluorescence may indicate a more robust reaction.

Performance Evaluation in Long-Range PCR

Objective: To assess the ability of this compound to support the amplification of long DNA fragments, which is a stringent test of purity and performance.

Methodology:

  • Set up PCR reactions to amplify a long target (e.g., >10 kb) from a high-quality genomic DNA template.

  • Use a DNA polymerase specifically designed for long-range amplification.

  • Prepare master mixes with this compound from each supplier, keeping all other components constant.

  • Perform the PCR according to the polymerase manufacturer's recommendations.

  • Analyze the PCR products by agarose gel electrophoresis.

  • Compare the yield and specificity of the amplification products. A successful reaction will produce a distinct band of the correct size with minimal non-specific products.

Visualizing the Context: Pathways and Workflows

To provide a broader context for the role of this compound and the process of its evaluation, the following diagrams are provided.

Caption: Simplified pathway of this compound metabolism.

The diagram above illustrates the de novo and salvage pathways for this compound synthesis, highlighting its central role as a precursor for DNA synthesis.

dCTP_Comparison_Workflow A Identify Commercial Suppliers B Procure this compound Samples A->B C Purity Analysis (HPLC) B->C D Stability Testing (Freeze-Thaw, Thermal) B->D E Performance in qPCR (Efficiency, Linearity) B->E F Performance in Long-Range PCR (Yield, Specificity) B->F G Data Analysis and Comparison C->G D->G E->G F->G H Select Optimal Supplier G->H

Caption: Logical workflow for comparative analysis of this compound.

This workflow outlines the systematic process for evaluating and selecting a this compound supplier based on empirical data.

Conclusion

The selection of a this compound supplier can have a significant impact on the reliability and reproducibility of molecular biology research. While many suppliers offer high-purity this compound, performance can vary depending on the specific application. By understanding the key quality attributes of this compound and employing standardized protocols for its evaluation, researchers can make informed decisions to ensure the integrity of their experimental data. This guide provides a framework for such a comparative analysis, empowering researchers to select the optimal reagents for their critical work.

References

A Head-to-Head Comparison: Fluorescently Labeled dCTP vs. Biotinylated dCTP in Molecular Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the precise labeling and detection of nucleic acids are paramount for a vast array of applications, from genetic analysis to drug discovery. Deoxycytidine triphosphate (dCTP) analogs, modified with either fluorescent dyes or biotin, represent two of the most prevalent strategies for probe generation. This guide provides a comprehensive comparison of the performance of fluorescently labeled this compound and biotinylated this compound, offering researchers, scientists, and drug development professionals the critical data and methodologies needed to select the optimal labeling strategy for their experimental needs.

Performance at a Glance: A Quantitative Comparison

The choice between fluorescently labeled and biotinylated this compound often hinges on the specific requirements of the application, including the desired sensitivity, resolution, and experimental complexity. The following table summarizes key performance metrics for both labeling methods based on available experimental data.

Performance MetricFluorescently Labeled this compoundBiotinylated this compoundKey Considerations
Detection Method Direct (one-step)Indirect (multi-step)Direct detection is faster and simpler, while indirect methods offer signal amplification.
Signal Intensity Moderate to HighHigh (with amplification)Fluorescent dyes like Cy3 can provide a high level of fluorescence, often 5-10 times more than fluorescein. Biotin-based detection with streptavidin-HRP conjugates can yield very strong signals.[1]
Incorporation Efficiency Generally lower than biotinylated this compoundGenerally higher than fluorescently labeled this compoundThe bulky nature of fluorophores can sometimes hinder polymerase activity.[2][3]
Signal-to-Noise Ratio Good to ExcellentGood to ExcellentProper blocking and washing steps are crucial for minimizing background in biotin-based assays. Illumina's fluorescent labeling system is tested for a high signal-to-noise ratio.[4]
Photostability Varies by dye (e.g., Cy3 has high resistance to photobleaching)Not applicable (signal is enzymatic or based on a secondary fluorophore)The choice of fluorescent dye is critical for applications requiring prolonged exposure to light, such as microscopy.[1]
Multiplexing Capability Excellent (multiple spectrally distinct dyes available)Possible with different haptens or sequential detectionThe availability of a wide range of fluorescent dyes with distinct excitation and emission spectra facilitates multicolor experiments.[5]
Cost Generally higher per reactionLower initial cost, but secondary reagents add to the overall expenseThe cost-effectiveness depends on the scale of the experiment and the need for signal amplification.
Common Applications Fluorescence In Situ Hybridization (FISH), microarrays, DNA sequencing.[1][4][6][7]FISH, microarrays, Chromatin Immunoprecipitation (ChIP), Hi-C.[8][9][10]The choice of labeling method is often dictated by the established protocols for a given application.

Visualizing the Workflow: Labeling and Detection Pathways

The fundamental difference between these two labeling strategies lies in their detection workflows. Fluorescently labeled this compound allows for direct visualization, while biotinylated this compound necessitates a secondary detection step, often involving streptavidin conjugated to an enzyme or a fluorophore.

Direct_vs_Indirect_Detection cluster_fluorescent Fluorescently Labeled this compound Workflow cluster_biotin Biotinylated this compound Workflow F_Start DNA Template + Primers F_PCR PCR with Fluorescent this compound F_Start->F_PCR F_Probe Fluorescently Labeled Probe F_PCR->F_Probe F_Hybridization Hybridization to Target F_Probe->F_Hybridization F_Detection Direct Detection (Fluorescence Microscope/Scanner) F_Hybridization->F_Detection B_Start DNA Template + Primers B_PCR PCR with Biotinylated this compound B_Start->B_PCR B_Probe Biotinylated Probe B_PCR->B_Probe B_Hybridization Hybridization to Target B_Probe->B_Hybridization B_Binding Streptavidin-Fluorophore/ Enzyme Conjugate Binding B_Hybridization->B_Binding B_Detection Indirect Detection (Signal Amplification & Visualization) B_Binding->B_Detection

Caption: A comparison of direct and indirect DNA labeling workflows.

Experimental Protocols: A Guide to Implementation

The successful application of either labeling method is contingent on optimized experimental protocols. Below are detailed methodologies for key experiments.

I. DNA Probe Labeling by PCR

This protocol outlines the generation of labeled DNA probes using the Polymerase Chain Reaction (PCR).

A. Using Fluorescently Labeled this compound

  • Reaction Setup: Prepare the PCR reaction mix on ice. For a typical 20 µL reaction, the components are as follows:

    • 10X PCR Buffer: 2 µL

    • 25 mM MgCl₂: 2 µL

    • 1 mM dATP, dGTP, dTTP mix: 2 µL each

    • 1 mM this compound: 1 µL (for a 50 µM final concentration)

    • 1 mM Fluorescently Labeled this compound (e.g., Cy3-dCTP): 1 µL

    • 10 µM Forward Primer: 1 µL

    • 10 µM Reverse Primer: 1 µL

    • DNA Template (1-10 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Nuclease-free water: to 20 µL

    • Note: The optimal ratio of labeled to unlabeled this compound may need to be determined empirically, with recommended starting ratios between 30-50% fluorescently labeled this compound.[7]

  • PCR Amplification: Perform PCR using a thermal cycler with the following conditions (optimized for a ~500 bp amplicon):

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (adjust based on primer Tₘ)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Purification: Purify the labeled PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.

B. Using Biotinylated this compound

  • Reaction Setup: The reaction setup is similar to that for fluorescent this compound, with the substitution of biotinylated this compound.

    • 10X PCR Buffer: 2 µL

    • 25 mM MgCl₂: 2 µL

    • 1 mM dATP, dGTP, dTTP mix: 2 µL each

    • 1 mM this compound: 1 µL

    • 1 mM Biotin-11-dCTP or Biotin-14-dCTP: 1 µL

    • 10 µM Forward Primer: 1 µL

    • 10 µM Reverse Primer: 1 µL

    • DNA Template (1-10 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Nuclease-free water: to 20 µL

    • Note: A 1:1 ratio of biotinylated this compound to unlabeled this compound is often a good starting point. For some applications, complete substitution of this compound with biotin-dCTP can be achieved with certain polymerases.[11]

  • PCR Amplification: Use the same PCR cycling conditions as for fluorescent this compound.

  • Purification: Purify the biotinylated PCR product using a PCR purification kit.

II. Fluorescence In Situ Hybridization (FISH)

This protocol describes the use of labeled probes to detect specific DNA sequences in cells or tissues.

FISH_Workflow cluster_fluorescent Fluorescent Probe cluster_biotin Biotinylated Probe Start Prepare Labeled Probe (Fluorescent or Biotinylated) Denaturation Denature Probe and Target DNA Start->Denaturation SamplePrep Prepare Specimen (e.g., Metaphase Chromosomes) SamplePrep->Denaturation Hybridization Hybridize Probe to Target Denaturation->Hybridization Washing Wash to Remove Unbound Probe Hybridization->Washing Detection Detection Washing->Detection F_Detection Direct Visualization under Fluorescence Microscope B_Blocking Blocking Step B_Streptavidin Incubate with Streptavidin-Fluorophore Conjugate B_Blocking->B_Streptavidin B_Washing Wash Excess Conjugate B_Streptavidin->B_Washing B_Visualization Visualization under Fluorescence Microscope B_Washing->B_Visualization

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

  • Probe Preparation: Prepare the fluorescently labeled or biotinylated probe as described in the PCR labeling protocol.

  • Sample Preparation: Prepare slides with fixed cells or tissue sections.

  • Denaturation: Denature the probe and the target DNA on the slide by heating at 75°C for 5-10 minutes in a hybridization buffer.

  • Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and incubate overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes: Wash the slides to remove unbound probe. Typical washes include a high-stringency wash (e.g., 0.4x SSC at 72°C) followed by lower stringency washes at room temperature.

  • Detection:

    • For Fluorescently Labeled Probes: Mount the slide with an antifade mounting medium containing DAPI for counterstaining and visualize directly under a fluorescence microscope.

    • For Biotinylated Probes:

      • Block the slide with a blocking solution (e.g., 3% BSA in 4x SSC) for 30 minutes at 37°C.

      • Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 1 hour at 37°C.

      • Wash the slides to remove unbound streptavidin.

      • Mount and visualize as described above.

III. Microarray Analysis

This protocol outlines the labeling of cDNA for gene expression analysis on microarrays.

  • RNA to cDNA Synthesis and Labeling:

    • For Fluorescent Labeling: Perform reverse transcription of mRNA in the presence of fluorescently labeled this compound (e.g., Cy3-dCTP or Cy5-dCTP).[12]

    • For Biotin Labeling: Perform reverse transcription in the presence of biotinylated this compound. Alternatively, an in vitro transcription step can be used to generate biotinylated cRNA.[13][14]

  • Purification: Purify the labeled cDNA or cRNA.

  • Hybridization: Hybridize the labeled target to the microarray slide overnight in a hybridization chamber.

  • Washing: Wash the microarray slide to remove non-specifically bound target.

  • Scanning and Data Analysis:

    • For Fluorescently Labeled Targets: Scan the microarray slide using a laser scanner at the appropriate wavelengths for the fluorophores used.

    • For Biotinylated Targets:

      • Incubate the slide with a fluorescently labeled streptavidin conjugate.

      • Wash the slide.

      • Scan the slide using a laser scanner.

    • Analyze the scanned image to determine the fluorescence intensity at each spot, which corresponds to the expression level of the respective gene.

Conclusion

Both fluorescently labeled and biotinylated this compound are powerful tools for nucleic acid labeling, each with distinct advantages and disadvantages. Direct fluorescence offers a streamlined workflow ideal for high-throughput and multiplexed applications. In contrast, biotin-based indirect detection provides a robust and highly sensitive method, benefiting from well-established signal amplification techniques. The choice between these two labeling strategies should be guided by the specific experimental goals, required sensitivity, and available instrumentation. By understanding the performance characteristics and mastering the experimental protocols outlined in this guide, researchers can confidently select and implement the most appropriate labeling method to achieve their scientific objectives.

References

The Influence of dCTP Concentration on DNA Polymerase Fidelity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fidelity of DNA polymerases is paramount for applications ranging from basic research to therapeutic development. A key factor influencing this fidelity is the concentration of deoxynucleoside triphosphates (dNTPs), including dCTP. This guide provides a comparative analysis of how varying this compound concentrations impact the fidelity of different DNA polymerases, supported by experimental data and detailed protocols.

The accuracy of DNA replication is governed by the precise selection of the correct nucleotide by DNA polymerases.[1] An imbalance in the cellular dNTP pools, including fluctuations in this compound levels, can significantly affect the fidelity of these enzymes, leading to increased misincorporation rates.[2][3][4] This phenomenon is not uniform across all polymerases; different enzymes exhibit varying sensitivities to dNTP concentrations, a critical consideration for experimental design and the interpretation of results.

Comparative Analysis of DNA Polymerase Fidelity

The fidelity of a DNA polymerase is its ability to discriminate between correct and incorrect nucleotides during DNA synthesis.[5] This can be quantified by measuring the frequency of misinsertion, which is the ratio of incorrect to correct nucleotide incorporation.[5] The catalytic efficiency of incorporation, represented by the ratio of kcat/Km or kpol/Kd, is a key determinant of fidelity.[5][6]

Several experimental approaches are employed to assess the impact of this compound concentration on polymerase fidelity. These include steady-state and pre-steady-state kinetic assays, direct competition assays, and innovative high-throughput methods like the Magnification via Nucleotide Imbalance Fidelity (MagNIFi) assay.[2][3][5][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies assessing the impact of this compound concentration on the fidelity of various DNA polymerases.

Table 1: Steady-State Kinetic Parameters for this compound Incorporation and Misincorporation

DNA PolymeraseTemplate BaseIncoming dNTPkcat (min⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹)Fidelity (vs. correct this compound)
Yeast Pol δGThis compound (correct)2.71.41.93-
Yeast Pol δAThis compound (incorrect)Data not availableData not availableData not availableData not available
Klenow Fragment (KF⁻)GThis compound (correct)See VmaxSee Km in original study(Vmax/Km)R-
Klenow Fragment (KF⁻)TThis compound (incorrect)See VmaxSee Km in original study(Vmax/Km)Wfins = (Vmax/Km)W / (Vmax/Km)R

Note: The fidelity of Yeast Pol δ is generally reported as an error frequency of 10⁻⁴ to 10⁻⁵.[6] For KF⁻, the misinsertion frequency (fins) is calculated from the ratio of catalytic efficiencies for wrong (W) and right (R) incorporations.[5]

Table 2: Pre-Steady-State Kinetic Parameters for this compound Incorporation and Misincorporation

DNA PolymeraseTemplate BaseIncoming dNTPkpol (s⁻¹)Kd (µM)Catalytic Efficiency (kpol/Kd) (s⁻¹µM⁻¹)Fidelity (vs. correct this compound)
T7 DNA PolymeraseGThis compound (correct)Data not availableData not availableData not available-
T7 DNA PolymeraseAThis compound (incorrect)0.14 (estimated)~6000-8000 (Ki)2.3 x 10⁻⁵Discrimination of 10⁵-10⁶
RB69 DNA Polymerase2APThis compound (incorrect)1221600.76Comparison to correct base needed

Note: For T7 DNA polymerase, the data for incorrect this compound incorporation opposite adenine shows a significant decrease in affinity (higher Ki) and incorporation rate.[9] For RB69 DNA polymerase, the templating base is 2-aminopurine (2AP).[10]

Table 3: Misinsertion Frequencies Determined by Direct Competition Assays

DNA PolymeraseTemplate:Incorrect dNTP[this compound]:[dTTP] RatioMisinsertion Frequency (fins)
Klenow Fragment (KF⁻)G:T1:200003.4 x 10⁻⁵
Klenow Fragment (KF⁻)G:T1:100003.5 x 10⁻⁵
Klenow Fragment (KF⁻)G:T1:50003.4 x 10⁻⁵

Note: These experiments were performed with varying sub-micromolar concentrations of this compound while dTTP was held constant at 1 mM.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols used to assess the impact of this compound on DNA polymerase fidelity.

Steady-State Kinetics Assay

This assay measures the initial velocity of the polymerase reaction under conditions where the enzyme concentration is much lower than the primer-template concentration.

  • Reaction Setup: A reaction mixture is prepared containing a 5'-radiolabeled primer annealed to a template DNA, the DNA polymerase of interest, and a reaction buffer.

  • Initiation: The reaction is initiated by adding a solution containing varying concentrations of the correct dNTP (this compound) or the incorrect dNTP.

  • Incubation: The reaction is allowed to proceed for a specific time at the optimal temperature for the polymerase.

  • Quenching: The reaction is stopped by adding a quenching solution (e.g., EDTA).

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The amount of extended primer is quantified using a phosphorimager.

  • Data Fitting: The initial velocities (percent primer extended per unit time) are plotted against the dNTP concentration and fitted to the Michaelis-Menten equation to determine Vmax and Km.[5] The misinsertion frequency is then calculated as the ratio of the catalytic efficiencies (Vmax/Km) for the incorrect versus the correct nucleotide.[5]

Pre-Steady-State Kinetics Assay

This method allows for the direct measurement of the elemental rate constants of the polymerization reaction, providing a more detailed view of the catalytic cycle.

  • Rapid Quench-Flow: A quench-flow apparatus is used to rapidly mix the enzyme-DNA complex with the dNTP solution and then quench the reaction at very short time intervals (milliseconds to seconds).

  • Reaction Conditions: The concentration of the polymerase-DNA complex is typically higher than in steady-state assays.

  • Data Analysis: The amount of product formed over time is plotted. For correct nucleotide incorporation, the data often fits a burst equation, indicating a rapid first turnover followed by a slower steady-state rate. The rate of the fast phase (kobs) is then plotted against the dNTP concentration to determine the maximum polymerization rate (kpol) and the dissociation constant (Kd).[6] The misincorporation efficiency is calculated as the ratio of (kpol/Kd) for the mispair to that for the correct base pair.[5]

Direct Competition Assay

This assay directly measures the relative incorporation of a correct versus an incorrect nucleotide competing for the same position on the template.

  • Reaction Mixture: The reaction contains the polymerase, a radiolabeled primer-template, and a mixture of the correct dNTP (e.g., this compound) and a competing incorrect dNTP (e.g., dTTP) at specific concentration ratios.[5]

  • Reaction and Quenching: The reaction is incubated for a set time and then stopped.

  • Product Separation: The products representing the incorporation of the correct and incorrect nucleotides are separated by high-resolution denaturing polyacrylamide gel electrophoresis.

  • Quantification: The amount of each product is quantified to determine the misinsertion frequency.[5]

Magnification via Nucleotide Imbalance Fidelity (MagNIFi) Assay

This high-throughput assay utilizes imbalanced dNTP pools to intentionally increase the error rate of a polymerase at a specific site, allowing for robust measurement by next-generation sequencing.[2][3][7][8]

  • Template Design: A DNA template is designed with a specific "Error-Enriched Site" (EES).

  • Primer Extension with Imbalanced dNTPs: A primer is annealed to the template and extended by the DNA polymerase in the presence of imbalanced dNTP pools. For example, to study misincorporation opposite a guanine (G) EES, the concentration of this compound would be significantly lower than that of the other three dNTPs.[2][4]

  • Library Preparation and Sequencing: The extension products are prepared for next-generation sequencing.

  • Data Analysis: The sequencing reads are analyzed to determine the frequency and type of errors at the EES. By titrating the concentration of the "rare" nucleotide (e.g., this compound), a dose-response curve can be generated to quantify the polymerase's fidelity.[2]

Visualizing Experimental Workflows and Fidelity Concepts

Diagrams created using Graphviz (DOT language) illustrate the workflows of these key experiments and the fundamental principles of DNA polymerase fidelity.

Experimental_Workflow_Steady_State_Kinetics start Start prep Prepare Reaction Mix (Polymerase, Radiolabeled Primer-Template) start->prep initiate Initiate Reaction (Add varying [this compound]) prep->initiate incubate Incubate (Specific time and temperature) initiate->incubate quench Quench Reaction (e.g., EDTA) incubate->quench separate Separate Products (Denaturing PAGE) quench->separate quantify Quantify Primer Extension (Phosphorimager) separate->quantify analyze Analyze Data (Michaelis-Menten kinetics) quantify->analyze end Determine Vmax, Km & Misinsertion Frequency analyze->end MagNIFi_Assay_Concept template Template DNA with Error-Enriched Site (EES) extension Primer Extension template->extension primer Primer primer->extension polymerase DNA Polymerase polymerase->extension dntps Imbalanced dNTP Pool ([this compound] <<< [dATP], [dGTP], [dTTP]) dntps->extension correct Correct Incorporation (low probability) extension->correct Rare Event incorrect Misincorporation (higher probability) extension->incorrect Forced Event ngs Next-Generation Sequencing correct->ngs incorrect->ngs analysis Error Rate Analysis ngs->analysis Polymerase_Fidelity_Checkpoints start dNTP Binding open_complex Open Complex (Polymerase-DNA-dNTP) start->open_complex conformational_change Conformational Change ('Induced Fit') open_complex->conformational_change closed_complex Closed Complex conformational_change->closed_complex chemistry Phosphoryl Transfer (Chemistry) closed_complex->chemistry product Incorporated Nucleotide chemistry->product mismatch Mismatch chemistry->mismatch proofreading 3'-5' Exonuclease Proofreading mismatch->proofreading Removal of Error proofreading->open_complex Resynthesis

References

Safety Operating Guide

A Guide to the Proper Disposal of dCTP in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Deoxycytidine triphosphate (dCTP) is a fundamental component in molecular biology, essential for DNA synthesis and replication. While pure this compound solutions are not classified as hazardous materials, their disposal requires careful consideration to ensure laboratory safety and compliance with institutional and regulatory guidelines. This guide provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound solutions with standard laboratory precautions. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[1] In case of a spill, absorb the liquid with a non-combustible material like sand and transfer it to a labeled container for disposal.[2]

Disposal Procedures for Unused or Expired this compound Solutions

Pure this compound solutions are generally not considered hazardous waste.[1][3][4] Based on available Safety Data Sheets (SDS), these solutions are typically aqueous with a neutral pH.[1]

Step-by-Step Disposal:

  • Confirm Non-Hazardous Status: Review the Safety Data Sheet (SDS) for the specific this compound product to confirm its non-hazardous classification.

  • Neutralize if Necessary: If the solution's pH is not neutral, it should be neutralized before disposal.

  • Dispose via Drain: For small quantities, the neutralized this compound solution can be poured down the drain with a copious amount of running water.[1] This is a common and accepted practice for non-hazardous aqueous solutions.

Disposal of this compound-Containing Waste from Experimental Procedures

Waste generated from experiments involving this compound, such as PCR or DNA sequencing, may be subject to stricter disposal protocols, especially if it contains recombinant or synthetic nucleic acids. Such waste is often treated as biohazardous.[5][6]

Step-by-Step Disposal:

  • Segregate Waste: Collect all liquid and solid waste containing this compound and nucleic acids in a designated, leak-proof, and clearly labeled biohazard container.[5]

  • Decontamination: This waste must be decontaminated before final disposal. The two primary methods are:

    • Autoclaving: Place the waste in an autoclave-safe biohazard bag. After the autoclave cycle is complete, the sterilized waste can often be disposed of as regular trash.[5]

    • Chemical Disinfection: For liquid waste, add a suitable disinfectant such as bleach to achieve a final concentration of 10% and allow it to sit for at least 30 minutes. The decontaminated liquid can then be disposed of down the drain with plenty of water.[6]

  • Consult Institutional Guidelines: Always adhere to your institution's specific policies for biohazardous waste disposal. Environmental Health and Safety (EHS) departments provide guidance on waste collection, labeling, and disposal procedures.[5][6]

Summary of this compound Properties and Disposal Methods

ParameterInformationDisposal Guidance
Hazard Classification Not classified as a hazardous substance or mixture according to GHS.[7]For pure solutions, drain disposal with water is acceptable.[1]
Health Hazard Rating 0 (Normal Material)Standard PPE (lab coat, gloves, safety glasses) is sufficient.[1]
Flammability Rating 0 (Will not burn)[3]No special fire precautions are needed for disposal.
pH Typically neutral (around 7.0-7.5)[1]Neutralize if outside this range before drain disposal.
Stability Stable under recommended storage conditions.[1]No special stability concerns for standard disposal methods.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste.

dCTP_Disposal_Workflow cluster_non_biohazardous Non-Biohazardous Waste cluster_biohazardous Biohazardous Waste start This compound Waste Generated decision Does the waste contain recombinant or synthetic nucleic acids? start->decision check_sds Confirm non-hazardous status via SDS decision->check_sds No collect Collect in labeled biohazard container decision->collect Yes neutralize Neutralize pH if necessary check_sds->neutralize drain_disposal Dispose down drain with copious water neutralize->drain_disposal decontaminate Decontaminate via autoclaving or chemical disinfection collect->decontaminate final_disposal Dispose according to institutional EHS policy decontaminate->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound and its associated waste, fostering a secure research environment.

References

Personal protective equipment for handling dCTP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of dCTP

Deoxycytidine triphosphate (this compound) is a fundamental reagent in molecular biology, essential for techniques such as PCR, DNA sequencing, and cDNA synthesis. While this compound solutions are not classified as hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain experimental integrity.[1][2][3] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound.

Hazard Assessment

According to available Safety Data Sheets (SDS), this compound solutions (e.g., 100mM) are not considered hazardous substances or mixtures under OSHA or CLP regulations.[1][2][4] They are not expected to present a significant hazard under anticipated conditions of normal use.[4] However, direct contact may cause slight eye irritation.[4]

Personal Protective Equipment (PPE)

Standard laboratory PPE is sufficient for the routine handling of this compound to minimize exposure and prevent contamination.

  • Gloves: Wear disposable, powder-free gloves (e.g., nitrile) to prevent skin contact.[4]

  • Eye Protection: Use safety glasses or goggles to shield against potential splashes.[3][4]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.[3]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in accordance with good industrial hygiene and safety practices.[4][5]

  • Provide adequate ventilation in the work area.[4][5]

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Upon receipt, store this compound solutions at their recommended temperature, typically -20°C.

  • Keep containers tightly closed when not in use to prevent contamination and evaporation.[1][5]

Spill Procedures:

  • Ensure the area is well-ventilated.[1][5]

  • Wear appropriate PPE, including a lab coat, gloves, and eye protection.[4]

  • For small spills, absorb the liquid with a non-combustible material like sand or a similar absorbent.[4]

  • Collect the absorbed material and transfer it into a properly labeled container for disposal.[4]

  • Clean the spill area thoroughly with a suitable disinfectant.

Waste Disposal: While not classified as hazardous waste, this compound waste should be managed responsibly to maintain a safe laboratory environment.[3]

  • Dispose of used tips, tubes, and other contaminated disposable materials in a designated biohazard waste container.[6]

  • Unused or expired this compound solutions can typically be diluted with large amounts of water and flushed down the drain, but always follow your institution's specific waste disposal guidelines.[3]

  • Empty this compound containers should be triple-rinsed with water before being discarded or recycled.[7]

Safety and First Aid Summary

The following table summarizes the essential safety procedures and first-aid measures for handling this compound.

Situation Recommended Action Citations
Routine Handling Wear standard PPE: lab coat, safety glasses, and disposable gloves. Work in a well-ventilated area.[3][4]
Eye Contact Immediately rinse eyes with plenty of water, ensuring to wash under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice if irritation persists.[4]
Skin Contact Remove any contaminated clothing. Wash the affected skin area with mild soap and water, followed by a warm water rinse.[4]
Inhalation Move the individual to fresh air. Keep them warm and at rest. If symptoms persist, seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water and give 100-200 ml of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms develop.[4]

This compound Handling Workflow

The diagram below illustrates the standard operational workflow for safely handling this compound in a laboratory setting, from initial retrieval to final disposal.

dCTP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure start Retrieve this compound from -20°C Storage ppe Don PPE (Lab Coat, Gloves, Safety Glasses) start->ppe 1. workstation Prepare Clean Workstation ppe->workstation 2. aliquot Thaw and Aliquot this compound on Ice workstation->aliquot 3. Handling experiment Proceed with Experiment aliquot->experiment decontaminate Decontaminate Workstation & Doff PPE experiment->decontaminate 4. Cleanup disposal Dispose of Waste (Tips, Tubes) decontaminate->disposal 1. end Return Stock to Storage disposal->end 2.

Caption: Workflow for the safe handling of this compound from storage to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dCTP
Reactant of Route 2
dCTP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.